molecular formula C53H51Cl2FN6O9S B15583252 ABBV-467

ABBV-467

Cat. No.: B15583252
M. Wt: 1038.0 g/mol
InChI Key: BOMNURVTAHAEBQ-JOVQOBAQSA-N
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Description

ABBV-467 is a useful research compound. Its molecular formula is C53H51Cl2FN6O9S and its molecular weight is 1038.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H51Cl2FN6O9S

Molecular Weight

1038.0 g/mol

IUPAC Name

(11R,20R)-23,26-dichloro-14-[[2-[4-[[(2S)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,25-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid

InChI

InChI=1S/C53H51Cl2FN6O9S/c1-30-43-31(2)47(55)48(46(30)54)70-39(24-62-18-16-61(3)17-19-62)27-68-38-12-13-41(69-25-36-14-15-57-50(60-36)33-6-10-37(11-7-33)67-28-40-26-65-20-21-66-40)34(22-38)23-42(53(63)64)71-51-45-44(43)49(72-52(45)59-29-58-51)32-4-8-35(56)9-5-32/h4-15,22,29,39-40,42H,16-21,23-28H2,1-3H3,(H,63,64)/t39-,40+,42-/m1/s1

InChI Key

BOMNURVTAHAEBQ-JOVQOBAQSA-N

Origin of Product

United States

Foundational & Exploratory

ABBV-467: An In-Depth Technical Guide to its Mechanism of Action in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ABBV-467, a potent and selective inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein, with a specific focus on its implications for Acute Myeloid Leukemia (AML).

Core Mechanism of Action

This compound is an inhibitor of induced myeloid leukemia cell differentiation protein (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1] In many cancer cells, including AML, the overexpression of pro-survival proteins like MCL-1 is a crucial mechanism for evading programmed cell death (apoptosis).[2] MCL-1 sequesters pro-apoptotic proteins, preventing their activation and thus promoting cell survival.[2]

The primary mechanism of action of this compound involves its high-affinity and selective binding to MCL-1.[3][4] This binding event displaces pro-apoptotic proteins, leading to their activation and the initiation of the intrinsic apoptotic pathway.[1] The activation of effector proteins like BAX and BAK results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[5][6] Preclinical studies have demonstrated that this compound administration to MCL-1-dependent tumor cell lines triggers rapid, mechanism-based apoptosis.[7][8][9]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Cellular Activity of this compound
ParameterTarget/Cell LineValueReference
Binding Affinity (Ki) MCL-1<0.01 nM[3][4]
BCL-2247-642 nM[3]
BCL-XL247-642 nM[3]
BCL-W247-642 nM[3]
Cellular Activity (EC50) MV4-11 (AML)3.91 nM[3]
AMO-1 (Multiple Myeloma)0.16 nM[3]
H929 (Multiple Myeloma)0.47 nM[3]
DLD-1 (Colorectal Cancer)>10,000 nM[3]
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
Animal ModelTreatmentTumor Growth Inhibitionp-valueReference
OCI-AML2 XenograftThis compound + Venetoclax99%<0.00001[3]
OCI-AML2 XenograftThis compound + 5-Azacitidine99%<0.00001[3]
OCI-AML2 XenograftThis compound (monotherapy)ResistantN/A[3]

Experimental Protocols

Detailed experimental protocols for the cited studies are proprietary to the conducting institutions. However, the methodologies for the key experiments are outlined below based on standard laboratory practices.

1. Binding Affinity Assessment (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the binding affinity of a compound to its target protein.

  • Principle: TR-FRET measures the energy transfer between two fluorophores, a donor and an acceptor, when they are in close proximity. In the context of this compound, a labeled MCL-1 protein and a labeled ligand that binds to MCL-1 are used. When this compound is introduced, it competes with the labeled ligand for binding to MCL-1, causing a decrease in the FRET signal.

  • General Protocol:

    • Recombinant human MCL-1 protein is incubated with a fluorescently labeled tracer peptide known to bind to MCL-1.

    • A terbium- or europium-labeled antibody specific for a tag on the MCL-1 protein serves as the FRET donor.

    • Serial dilutions of this compound are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader. The decrease in signal with increasing concentrations of this compound is used to calculate the inhibition constant (Ki).

2. Cellular Activity (EC50 Determination)

This assay determines the concentration of a drug that is required for 50% of its maximum effect, in this case, cell death.

  • Principle: AML cell lines (e.g., MV4-11) are treated with varying concentrations of this compound. After a set incubation period, cell viability is measured.

  • General Protocol:

    • AML cells are seeded in 96-well plates.

    • A range of concentrations of this compound is added to the wells.

    • The plates are incubated for a specified time (e.g., 24, 48, or 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels.

    • The results are plotted as cell viability versus drug concentration, and the EC50 value is calculated from the dose-response curve.

3. In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a drug in a living organism.

  • Principle: Human AML cells (e.g., OCI-AML2) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored.

  • General Protocol:

    • Immunocompromised mice (e.g., SCID or NSG) are subcutaneously or intravenously injected with a suspension of AML cells.[10]

    • Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[8][10]

    • Mice are randomized into treatment and control groups.

    • Treatment groups receive this compound alone or in combination with other agents (e.g., venetoclax) via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors may be excised for further analysis.

Mandatory Visualization

Signaling Pathway of this compound in AML

ABBV467_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MCL1 MCL-1 BAX_BAK BAX / BAK MCL1->BAX_BAK Inhibits MOMP MOMP BAX_BAK->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release ABBV467 This compound ABBV467->MCL1 Inhibits Caspases Caspase Activation Apoptosis Apoptosis Caspases->Apoptosis Cytochrome_c_out->Caspases

Caption: Mechanism of this compound inducing apoptosis in AML cells.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start implantation Implantation of AML Cells (OCI-AML2) into Mice start->implantation tumor_growth Tumor Growth (to ~200 mm³) implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (e.g., this compound +/- Venetoclax) randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring monitoring->treatment Repeated Dosing analysis Data Analysis and Endpoint Evaluation monitoring->analysis end End analysis->end

Caption: Workflow for an AML xenograft efficacy study.

Logical Relationship of BCL-2 Family Protein Interactions

BCL2_Family_Interactions cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effectors Pro-Apoptotic Effectors cluster_Pro_Apoptotic_Initiators Pro-Apoptotic Initiators (BH3-only) MCL1 MCL-1 BAX BAX MCL1->BAX Inhibit BAK BAK MCL1->BAK Inhibit BCL2 BCL-2 BCL2->BAX Inhibit BCL2->BAK Inhibit BCLXL BCL-XL BCLXL->BAX Inhibit BCLXL->BAK Inhibit Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis BIM BIM BIM->MCL1 Inhibit BIM->BCL2 Inhibit BIM->BCLXL Inhibit BIM->BAX Activate BIM->BAK Activate PUMA PUMA PUMA->MCL1 Inhibit PUMA->BCL2 Inhibit PUMA->BCLXL Inhibit PUMA->BAX Activate PUMA->BAK Activate NOXA NOXA NOXA->MCL1 Inhibit NOXA->BCL2 Inhibit NOXA->BCLXL Inhibit

Caption: Interactions within the BCL-2 family regulating apoptosis.

Clinical Perspective and Future Directions

While the preclinical data for this compound in AML models, particularly in combination with venetoclax, were promising, its clinical development has been challenged.[3][10] A first-in-human trial in patients with relapsed/refractory multiple myeloma revealed on-target cardiotoxicity, manifested as elevated cardiac troponin levels in some patients.[7][9][11] This adverse effect is thought to be a class effect of MCL-1 inhibitors, posing a significant hurdle for their therapeutic application.[7][12] Consequently, the clinical development of this compound was halted.[10]

Despite the discontinuation of this compound's development, the rationale for targeting MCL-1 in AML remains strong, especially in the context of resistance to BCL-2 inhibitors like venetoclax. Future research in this area will likely focus on developing second-generation MCL-1 inhibitors with an improved therapeutic window, identifying predictive biomarkers to select patients most likely to benefit, and exploring novel combination strategies to enhance efficacy while mitigating toxicity.

References

ABBV-467: A Deep Dive into Mcl-1 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). A thorough understanding of its interaction with Mcl-1 and its selectivity profile against other Bcl-2 family members is critical for ongoing research and development in oncology. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the relevant biological pathways and evaluation workflows.

Quantitative Analysis of Binding Affinity and Cellular Activity

The efficacy of this compound is rooted in its high binding affinity for Mcl-1 and its selectivity over other anti-apoptotic Bcl-2 family proteins. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Binding Affinity of this compound to Bcl-2 Family Proteins
ProteinBinding Affinity (Ki, nM)
Mcl-1< 0.01
Bcl-2247 - 642
Bcl-xL247 - 642
Bcl-w247 - 642

Data synthesized from publicly available research.

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeCellular Potency (EC50, nM)
AMO-1Multiple Myeloma0.16
H929Multiple Myeloma0.47
MV4-11Acute Myeloid Leukemia3.91

Data synthesized from publicly available research.

Key Experimental Protocols

The following sections detail the generalized methodologies for the key assays used to characterize the binding affinity and cellular activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay quantitatively measures the binding affinity of this compound to Mcl-1 and other Bcl-2 family proteins.

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium cryptate) conjugated to one binding partner (e.g., His-tagged Mcl-1) and an acceptor fluorophore (e.g., d2) conjugated to a competing peptide (e.g., a BIM BH3 peptide). Inhibition of the protein-peptide interaction by this compound leads to a decrease in the FRET signal.

Generalized Protocol:

  • Reagent Preparation:

    • Recombinant, purified human Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w) are used.

    • A fluorescently labeled peptide with a high affinity for the Bcl-2 family proteins is prepared.

    • Assay buffer: A suitable buffer (e.g., phosphate-buffered saline with 0.05% Tween-20) is prepared.

    • This compound is serially diluted to create a concentration gradient.

  • Assay Procedure:

    • The Bcl-2 family protein, the fluorescently labeled peptide, and the donor/acceptor fluorophores are combined in a microplate well.

    • This compound at various concentrations is added to the wells.

    • The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • The ratio of acceptor to donor emission is calculated.

    • The data is plotted as the FRET ratio versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Principle: The assay quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Generalized Protocol:

  • Cell Culture:

    • Cancer cell lines (e.g., AMO-1, H929, MV4-11) are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • This compound is serially diluted in culture medium.

    • The culture medium is removed from the cells and replaced with medium containing various concentrations of this compound.

    • Control wells with vehicle (e.g., DMSO) are included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions.

    • A volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well is added.

    • The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis.

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Luminescence is measured using a luminometer.

    • The data is normalized to the vehicle-treated control cells.

    • The results are plotted as percent viability versus the logarithm of the inhibitor concentration.

    • The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in the evaluation of Mcl-1 inhibitors.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). Inhibition of Mcl-1 by this compound releases BAK and BAX, leading to apoptosis.

Mcl1_Signaling_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Apoptosis Apoptosis Mcl1 Mcl-1 BAK BAK Mcl1->BAK Sequesters Bcl2 Bcl-2 / Bcl-xL BAX BAX Bcl2->BAX Sequesters MOMP MOMP BAK->MOMP BAX->MOMP BIM BIM / PUMA BIM->Mcl1 Inhibits BIM->Bcl2 Inhibits Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis ABBV467 This compound ABBV467->Mcl1 Inhibition

Caption: Mcl-1 apoptotic signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for Mcl-1 Inhibitors

The development of a potent and selective Mcl-1 inhibitor like this compound follows a structured preclinical evaluation process to assess its therapeutic potential.

Mcl1_Inhibitor_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Cellular Cellular & Mechanistic Studies cluster_Vivo In Vivo Evaluation cluster_Clinical Clinical Development HTS High-Throughput Screening Biochemical Biochemical Assays (e.g., TR-FRET) HTS->Biochemical Hit Identification Selectivity Selectivity Profiling (Bcl-2 family) Biochemical->Selectivity Lead Optimization Viability Cell Viability Assays (e.g., CellTiter-Glo) Selectivity->Viability Candidate Selection Apoptosis Apoptosis Induction (Caspase activation, MOMP) Viability->Apoptosis MoA Mechanism of Action Studies Apoptosis->MoA PK Pharmacokinetics (PK) & Pharmacodynamics (PD) MoA->PK Efficacy In Vivo Efficacy (Xenograft models) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity IND IND-Enabling Studies Toxicity->IND Phase1 Phase I Clinical Trials IND->Phase1

Caption: A generalized preclinical workflow for the evaluation of Mcl-1 inhibitors.

The Discovery and Development of ABBV-467: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-467 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Developed by AbbVie, this compound showed significant promise in preclinical models of hematologic malignancies by inducing apoptosis in cancer cells dependent on MCL-1 for survival. However, its clinical development was halted during a first-in-human Phase 1 trial due to observations of cardiac toxicity, specifically increases in cardiac troponin levels in patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical findings for this compound, intended for professionals in the field of drug discovery and development.

Introduction: Targeting MCL-1 in Oncology

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1][2] In many cancers, the overexpression of anti-apoptotic proteins is a key mechanism of survival and resistance to therapy. Myeloid Cell Leukemia-1 (MCL-1) has emerged as a critical survival factor in various hematologic malignancies, including multiple myeloma and acute myeloid leukemia, as well as some solid tumors.[3][4] Its role in promoting tumor cell survival and conferring resistance to conventional chemotherapies and other targeted agents has made it a compelling target for anticancer drug development.[5]

Discovery and Medicinal Chemistry

The development of this compound stemmed from the need for a highly potent and selective MCL-1 inhibitor with pharmacokinetic properties suitable for intravenous administration.[6] The rationale was to create a compound with a short half-life that could induce rapid apoptosis in tumor cells, minimizing off-target and on-target toxicities in normal tissues.[6]

This compound is a macrocyclic molecule, a structural feature often employed to pre-organize a compound into a bioactive conformation for high-affinity binding to a target protein.[7][8] The synthesis of this compound is a complex, multi-step process.

Chemical Synthesis Workflow

The synthesis of this compound is a convergent process, characterized by a total of 32 steps with the longest linear sequence being 20 steps.[7] Key strategic elements of the synthesis include a hindered biaryl cross-coupling, an enantioselective hydrogenation, and a conformationally-driven macrocyclization via C-O bond formation.[7]

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Assembly and Macrocyclization A1 Thienopyrimidine Core A2 Suzuki Cross-Coupling with 2,6-dimethylphenyl boronic acid A1->A2 A3 Multi-step functional group manipulation A2->A3 C1 Coupling of Fragment A and Fragment B A3->C1 Fragment A B1 Chiral Starting Material B2 Enantioselective Hydrogenation B1->B2 B3 Installation of linker B2->B3 B3->C1 Fragment B C2 Precursor for Macrocyclization C1->C2 C3 Macrocyclization (C-O bond formation) C2->C3 C4 Deprotection and Final Appendage Installation C3->C4 This compound This compound C4->this compound

Figure 1: High-level synthetic workflow for this compound.

Mechanism of Action

This compound functions by selectively binding to the BH3-binding groove of the MCL-1 protein with very high affinity.[5] This action mimics the binding of pro-apoptotic BH3-only proteins like BIM and PUMA.[1] By occupying this groove, this compound displaces these pro-apoptotic partners, liberating them to activate the effector proteins BAX and BAK.[1] The activation of BAX and BAK leads to their oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[2] This event is a point of no return in the apoptotic cascade, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates caspases and executes programmed cell death.[2]

cluster_MCL1 MCL-1 Survival Signaling cluster_Apoptosis Intrinsic Apoptosis Pathway MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits BIM BIM MCL1->BIM Sequesters BAK_active Activated BAK BIM->BAK_active Activates MOMP MOMP BAK_active->MOMP CytoC Cytochrome C Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis ABBV467 This compound ABBV467->MCL1 Inhibits

Figure 2: this compound mechanism of action in the intrinsic apoptosis pathway.

Preclinical Development

In Vitro Studies

The preclinical evaluation of this compound demonstrated its high potency and selectivity for MCL-1.

The binding affinity of this compound to MCL-1 and other BCL-2 family proteins was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Binding Assay [9]

  • Principle: This competitive binding assay measures the ability of a test compound to disrupt the interaction between a terbium-labeled MCL-1 protein (donor fluorophore) and a fluorescently labeled BH3 peptide (e.g., from the BIM protein; acceptor fluorophore). Inhibition of this interaction leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant terbium-labeled human MCL-1 protein.

    • Dye-labeled BIM BH3 peptide.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • This compound serially diluted in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader capable of TR-FRET measurements.

  • Procedure:

    • A master mix of terbium-MCL-1 and dye-labeled BIM peptide is prepared in assay buffer.

    • Test compound dilutions are dispensed into the microplate wells.

    • The master mix is added to each well.

    • The plate is incubated at room temperature, protected from light, for a defined period (e.g., 2 hours).

    • The TR-FRET signal is measured on a plate reader.

    • IC50 values are calculated from the dose-response curves and converted to Ki values.

Data Presentation: Binding Affinity of this compound

ProteinBinding Affinity (Ki, nM)
MCL-1<0.01
BCL-2>247
BCL-xL>642
BCL-w>200
BCL2-A1>200
Table 1: Binding affinities of this compound for BCL-2 family proteins. Data sourced from[4][5].

This compound demonstrated potent induction of apoptosis in MCL-1-dependent cancer cell lines.

Experimental Protocol: Cell Viability Assay [5]

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

  • Cell Lines:

    • Multiple Myeloma (MM): AMO-1, H929, OPM-2

    • Acute Myeloid Leukemia (AML): MV4-11, OCI-AML2

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Cells are treated with a serial dilution of this compound for a specified time (e.g., 24-72 hours).

    • CellTiter-Glo® reagent is added to the wells.

    • Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

    • EC50 values are determined from the dose-response curves.

Data Presentation: Cellular Efficacy of this compound

Cell LineCancer TypeCellular Activity (EC50, nM)
AMO-1Multiple Myeloma0.16
H929Multiple Myeloma0.47
MV4-11Acute Myeloid Leukemia3.91
DLD-1Colorectal Adenocarcinoma>10,000
Table 2: In vitro cellular activity of this compound in various cancer cell lines. Data sourced from[4].
In Vivo Studies

This compound demonstrated significant anti-tumor activity in xenograft models of human hematologic malignancies.

Experimental Protocol: Multiple Myeloma Xenograft Model [5][10]

  • Principle: To evaluate the in vivo efficacy of this compound, human multiple myeloma or AML cells are implanted into immunodeficient mice, and tumor growth is monitored following treatment.

  • Animal Models:

    • Female C.B-17 SCID-beige mice for AMO-1, OPM-2, H929, and OCI-AML2 xenografts.[5]

    • Female NSG mice for MV4-11 systemic models.[5]

  • Procedure:

    • Cancer cells are harvested during the logarithmic growth phase.

    • A suspension of cells (e.g., 10^6 cells) is injected subcutaneously into the flank of the mice, often in a mixture with Matrigel.[11][12]

    • Tumors are allowed to establish to a certain volume (e.g., ~200 mm³).[10]

    • Mice are randomized into vehicle control and treatment groups.

    • This compound is administered intravenously (IV) at specified doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • Tumor growth inhibition (TGI) is calculated.

Data Presentation: In Vivo Efficacy of this compound Monotherapy

Xenograft ModelDose (mg/kg, IV)Dosing ScheduleTumor Growth Inhibition (%)
AMO-1 (MM)3.13Single Dose46
AMO-1 (MM)6.25Single Dose~70 (estimated from graph)
AMO-1 (MM)12.5Single Dose97 (complete regression)
OPM-2 (MM)12.5Q7D x 385
NCI-H929 (MM)12.5Single DoseComplete Response
Table 3: In vivo anti-tumor activity of this compound as a single agent in multiple myeloma xenograft models. Data sourced from[4][5].

This compound also showed significant tumor growth inhibition when used in combination with venetoclax (B612062) or 5-azacitidine in an OCI-AML2 xenograft model that was resistant to monotherapy.[4]

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in mice indicated that this compound had a pharmacokinetic profile consistent with its design as a short-half-life agent.[6] Pharmacodynamic studies in humanized MCL-1 (huMcl-1) mice treated with this compound showed a dose-dependent increase in plasma cardiac-specific Troponin T levels and a decrease in cardiac output.[13][14] Additionally, higher doses were associated with a decrease in white blood cell count and an increase in red blood cell and platelet counts.[13]

Clinical Development

First-in-Human Phase 1 Trial (NCT04178902)

This compound was advanced to a first-in-human, multicenter, open-label, dose-escalation Phase 1 clinical trial (NCT04178902) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in adult patients with relapsed/refractory multiple myeloma.[5][15]

Clinical Trial Design

cluster_trial NCT04178902: Phase 1 Trial of this compound cluster_partA Part A: Dose Escalation cluster_partB Part B: Dose Expansion P1 Enrollment of Patients with R/R Multiple Myeloma P2 IV infusion of this compound at escalating doses P1->P2 P3 Determine Recommended Phase 2 Dose (RP2D) P2->P3 P5 IV infusion of this compound at RP2D P4 Enrollment of additional patients P4->P5

References

Preclinical Pharmacology of ABBV-467: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2] The information presented here is compiled from publicly available data and is intended to serve as a comprehensive resource for professionals in the field of oncology and drug development.

Introduction

This compound is a macrocyclic small molecule designed to specifically target and inhibit Mcl-1, a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[3] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor survival and resistance to therapy.[1][2] By binding to Mcl-1, this compound disrupts its interaction with pro-apoptotic proteins, thereby restoring the natural process of programmed cell death in malignant cells.[2] Preclinical studies have demonstrated the potential of this compound in treating hematological malignancies.[1]

Mechanism of Action

This compound functions by selectively binding to the BH3-binding groove of the Mcl-1 protein. This high-affinity interaction prevents Mcl-1 from sequestering pro-apoptotic proteins such as Bak and Bax. The release of Bak and Bax leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, ultimately culminating in apoptosis.

cluster_0 Normal Cell Survival cluster_1 Action of this compound Mcl1 Mcl-1 Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) Mcl1->Pro_Apoptotic Sequesters Apoptosis_Blocked Apoptosis Blocked ABBV467 This compound Mcl1_inhibited Mcl-1 ABBV467->Mcl1_inhibited Inhibits Pro_Apoptotic_free Free Pro-apoptotic Proteins (e.g., Bak, Bax) Apoptosis_Induced Apoptosis Induced Pro_Apoptotic_free->Apoptosis_Induced

Figure 1: Mechanism of Action of this compound.

In Vitro Pharmacology

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to Mcl-1 and selectivity over other Bcl-2 family proteins. This was determined using a Förster Resonance Energy Transfer (FRET)-based competition assay.

Table 1: Binding Affinity (Ki) of this compound for Bcl-2 Family Proteins

ProteinBinding Affinity (Ki, nM)
Mcl-1<0.01[1]
Bcl-2247-642[1]
Bcl-xL247-642[1]
Bcl-w247-642[1]
Cellular Activity

The cellular potency of this compound was evaluated in various human cancer cell lines. The half-maximal effective concentration (EC50) was determined using a cell viability assay (CellTiter-Glo).

Table 2: Cellular Activity (EC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
AMO-1Multiple Myeloma0.16[1]
H929Multiple Myeloma0.47[1]
MV4-11Acute Myeloid Leukemia3.91[1]
DLD-1Colorectal Cancer>10,000[1]

The lack of activity in the DLD-1 cell line is attributed to the cooperative role of Bcl-xL in tumor cell maintenance in this specific line.[1]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay:

  • Principle: A competitive binding assay to measure the affinity of this compound to Mcl-1 and other Bcl-2 family proteins.

  • Protocol Outline:

    • Recombinant human Bcl-2 family proteins were used.

    • A fluorescently labeled BH3 peptide probe that binds to the target protein was utilized.

    • Increasing concentrations of this compound were added to compete with the probe for binding to the target protein.

    • The FRET signal was measured, which decreases as the probe is displaced by this compound.

    • Ki values were calculated from the competition curves.

Cell Viability Assay (CellTiter-Glo®):

  • Principle: A luminescence-based assay to quantify ATP, an indicator of metabolically active cells.

  • Protocol Outline:

    • Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).[4]

    • CellTiter-Glo® reagent was added to the wells, and the plate was incubated to stabilize the luminescent signal.

    • Luminescence was measured using a plate reader.

    • EC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.[3]

In Vivo Pharmacology

The anti-tumor efficacy of this compound was assessed in xenograft models of human hematological malignancies.

Monotherapy Efficacy

In a multiple myeloma xenograft model using AMO-1 cells, intravenous (i.v.) administration of this compound as a monotherapy resulted in significant, dose-dependent tumor growth inhibition.

Table 3: Monotherapy Efficacy of this compound in AMO-1 Xenograft Model

Dose (mg/kg, i.v.)Dosing ScheduleTumor Growth Inhibition (%)Outcome
3.13Single dose46[1][3]-
6.25Single dose--
12.5Single dose97[1][3]Complete tumor regression at day 20[1]
25--Not well tolerated[1]
Combination Therapy Efficacy

In an acute myeloid leukemia (OCI-AML2) xenograft model resistant to this compound monotherapy, the combination of this compound with venetoclax (B612062) or 5-azacitidine demonstrated significant anti-tumor activity.[1]

Table 4: Combination Therapy Efficacy of this compound in OCI-AML2 Xenograft Model

TreatmentTumor Growth Inhibition (%)
This compound + Venetoclax99[1]
This compound + 5-azacitidine99[1]

Notably, tumors that did not respond to the combination of venetoclax and 5-azacitidine showed sensitivity to the combination of venetoclax and this compound.[1]

Experimental Protocols

Xenograft Tumor Models:

  • Principle: To evaluate the in vivo anti-tumor activity of this compound in a living organism.

  • Protocol Outline:

    • Animal Model: Female C.B-17 SCID-beige mice were used for AMO-1, OPM-2, NCI-H929, and OCI-AML2 xenografts.[3]

    • Tumor Implantation: Human cancer cells (e.g., AMO-1, OCI-AML2) were subcutaneously implanted into the flanks of the mice.

    • Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., ~200 mm³).[5]

    • Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered intravenously according to the specified dosing schedule.

    • Efficacy Endpoints: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. Tumor growth inhibition and tumor growth delay were calculated.

cluster_workflow In Vivo Efficacy Experimental Workflow start Tumor Cell Implantation tumor_growth Tumor Growth (to ~200 mm³) start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Efficacy Endpoint Analysis monitoring->endpoint

Figure 2: Generalized workflow for in vivo xenograft studies.

Safety and Toxicology

Preclinical safety pharmacology studies were conducted in dogs.[5] While detailed preclinical toxicology findings are not extensively published, a first-in-human clinical trial (NCT04178902) revealed a potential safety concern.[3][6] In this study of patients with relapsed/refractory multiple myeloma, treatment with this compound was associated with increases in cardiac troponin levels in half of the patients, suggesting potential cardiotoxicity.[1][6][7] This is considered a potential on-target effect of Mcl-1 inhibition.[3][5][6]

Conclusion

This compound is a highly potent and selective Mcl-1 inhibitor with demonstrated preclinical efficacy in models of hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[1][5][6][7] The in vitro and in vivo data support the mechanism of action, highlighting its ability to induce apoptosis in Mcl-1-dependent cancer cells.[6] While the preclinical efficacy is promising, the observation of elevated cardiac troponins in early clinical development suggests a potential for cardiotoxicity that may be a class-wide effect for Mcl-1 inhibitors.[3][5][6][7] This finding underscores the importance of careful cardiac monitoring in the clinical development of this class of therapeutic agents.

References

Unveiling the Pro-Apoptotic Power of ABBV-467: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the apoptotic pathway induced by ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the critical signaling pathways and workflows.

Core Mechanism: Re-engaging the Intrinsic Apoptosis Pathway

This compound is a small molecule inhibitor that selectively targets the BH3-binding groove of MCL-1 with high affinity.[1][2] In many hematological malignancies, such as multiple myeloma and acute myeloid leukemia, cancer cells overexpress MCL-1 to evade apoptosis, a natural process of programmed cell death.[3][4] MCL-1 sequesters pro-apoptotic proteins, particularly BAK, preventing them from initiating the apoptotic cascade.[5]

This compound functions by disrupting the MCL-1/BAK protein-protein interaction.[5] This liberates BAK, leading to its activation and subsequent oligomerization at the outer mitochondrial membrane. This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the intrinsic apoptotic pathway. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[4]

The induction of apoptosis by this compound is characterized by the classical hallmarks of this process, including a dose-dependent loss in mitochondrial membrane potential, activation of caspase-3/7, and the externalization of phosphatidylserine (B164497) on the cell surface.[4]

ABBV_467_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOMP MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release CytoC Cytochrome c CytoC_release->CytoC ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Inhibits BAK_inactive BAK (inactive) MCL1->BAK_inactive Sequesters BAK_active BAK (active) BAK_inactive->BAK_active Released & Activated BAK_active->MOMP Induces Casp9 Caspase-9 (inactive) Casp9_active Caspase-9 (active) Casp9->Casp9_active Casp37_active Caspase-3/7 (active) Casp9_active->Casp37_active Activates Casp37 Caspase-3/7 (inactive) Casp37->Casp37_active Apoptosis Apoptosis Casp37_active->Apoptosis Executes Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Apoptosome->Casp9_active Activates Experimental_Workflow_Apoptosis_Assays cluster_Setup Experiment Setup cluster_Assays Apoptosis Assays cluster_Caspase_Steps Caspase Assay Steps cluster_JC1_Steps JC-1 Assay Steps cluster_Annexin_Steps Annexin V/PI Assay Steps cluster_Data Data Output start Seed Cells treatment Treat with this compound start->treatment caspase Caspase-Glo 3/7 Assay treatment->caspase jc1 JC-1 Assay treatment->jc1 annexin Annexin V/PI Staining treatment->annexin caspase_reagent Add Caspase-Glo Reagent caspase->caspase_reagent jc1_stain Stain with JC-1 jc1->jc1_stain annexin_harvest Harvest & Wash Cells annexin->annexin_harvest caspase_incubate Incubate caspase_reagent->caspase_incubate caspase_read Read Luminescence caspase_incubate->caspase_read caspase_data Caspase Activity caspase_read->caspase_data jc1_wash Wash jc1_stain->jc1_wash jc1_analyze Analyze Fluorescence jc1_wash->jc1_analyze jc1_data Mitochondrial Depolarization jc1_analyze->jc1_data annexin_stain Stain with Annexin V & PI annexin_harvest->annexin_stain annexin_analyze Analyze by Flow Cytometry annexin_stain->annexin_analyze annexin_data Apoptotic Cell Population annexin_analyze->annexin_data

References

The Pivotal Role of Mcl-1 in Hematologic Malignancies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Myeloid Cell Leukemia-1 (Mcl-1) as a Key Survival Factor and Therapeutic Target in Blood Cancers

Myeloid cell leukemia-1 (Mcl-1), a distinguished member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has emerged as a critical determinant of survival and therapeutic resistance in a spectrum of hematologic malignancies. Its overexpression is a frequent event in cancers such as multiple myeloma (MM), acute myeloid leukemia (AML), and chronic lymphocytic leukemia (CLL), where it is often associated with poor prognosis and resistance to conventional therapies.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of Mcl-1 in these diseases, detailing its regulatory mechanisms, its function in promoting cancer cell survival, and the promising therapeutic strategies being developed to target this key oncoprotein.

The Biology of Mcl-1: A Tightly Regulated Survival Protein

Mcl-1 is essential for the normal development and maintenance of various hematopoietic lineages.[1] Unlike other anti-apoptotic Bcl-2 family members, Mcl-1 has a very short half-life and its expression is tightly regulated at multiple levels, including transcription, post-transcription, and post-translation.[3] This rapid turnover allows Mcl-1 to act as a sensitive cellular rheostat, responding swiftly to a variety of extracellular and intracellular signals to control cell fate.

Mcl-1 exerts its pro-survival function primarily by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane, a critical step in the intrinsic apoptotic pathway.[4]

Mcl-1 in Hematologic Malignancies: A Common Culprit

The dysregulation of Mcl-1 is a hallmark of many hematologic cancers, contributing significantly to their pathogenesis and chemoresistance.

Multiple Myeloma (MM): Mcl-1 is a key survival factor for multiple myeloma cells.[5] Its expression is often upregulated in MM and is associated with relapse and shorter survival.[1] A significant portion of MM cell lines exhibit a strong dependence on Mcl-1 for their survival.[5]

Acute Myeloid Leukemia (AML): High levels of Mcl-1 are consistently observed in bone marrow samples from newly diagnosed AML patients and are linked to relapse.[1] The survival and expansion of AML cells are critically dependent on Mcl-1, making it a prime therapeutic target in this disease.[1][6]

Chronic Lymphocytic Leukemia (CLL): In CLL, elevated Mcl-1 expression is correlated with advanced disease stage, shorter time to first treatment, and in vitro resistance to chemotherapeutic agents like fludarabine.[7][8]

Non-Hodgkin Lymphoma (NHL): Mcl-1 expression is more frequent and intense in high-grade lymphomas compared to low-grade lymphomas.[9] In follicular lymphoma, Mcl-1 expression positively correlates with increasing grade, suggesting a role in disease progression.[9] In diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell-like (ABC) subtype, Mcl-1 is often highly expressed due to genetic gains and aberrant STAT3 signaling.[8]

Regulation of Mcl-1 Expression: A Complex Signaling Network

The expression and activity of Mcl-1 are governed by a complex network of signaling pathways, which are often constitutively active in cancer cells.

Transcriptional Regulation

Several key signaling pathways converge on the Mcl-1 promoter to drive its transcription. The PI3K/Akt and JAK/STAT pathways are central to this regulation.[1][10] Growth factors and cytokines, such as Interleukin-6 (IL-6), which are abundant in the bone marrow microenvironment of multiple myeloma, activate these pathways, leading to the upregulation of Mcl-1 transcription.[1][10]

Mcl1_Transcriptional_Regulation cluster_nucleus Nucleus GF Growth Factors (e.g., IL-6) Receptor Receptor Tyrosine Kinase / Cytokine Receptor GF->Receptor PI3K PI3K Receptor->PI3K JAK JAK Receptor->JAK Akt Akt PI3K->Akt Mcl1_Gene Mcl-1 Gene Akt->Mcl1_Gene Activates Transcription STAT3 STAT3 JAK->STAT3 STAT3->Mcl1_Gene Binds Promoter Nucleus Nucleus Mcl1_mRNA Mcl-1 mRNA Mcl1_Gene->Mcl1_mRNA Transcription

Figure 1: Simplified diagram of Mcl-1 transcriptional regulation by the PI3K/Akt and JAK/STAT pathways.

Therapeutic Targeting of Mcl-1

The critical dependence of many hematologic malignancies on Mcl-1 for survival has made it an attractive therapeutic target. Several small molecule inhibitors of Mcl-1 have been developed and are in various stages of preclinical and clinical evaluation.

Mcl-1 Inhibitors in Development

A number of potent and selective Mcl-1 inhibitors have entered clinical trials, including S64315 (MIK665), AMG-176, AMG-397, and AZD5991.[1] These compounds typically bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering apoptosis.

Quantitative Data on Mcl-1 Inhibitors

The following tables summarize key quantitative data for several Mcl-1 inhibitors.

Table 1: In Vitro Efficacy of Mcl-1 Inhibitors in Hematologic Malignancy Cell Lines

InhibitorCell LineCancer TypeIC50 / EC50 / Kd / KiCitation
S63845H929Multiple MyelomaKd: 0.19 nM[11]
S63845AMO1Multiple MyelomaIC50 < 0.1 µM[9]
S63845U266Multiple MyelomaIC50: 0.1 µM - 1 µM[9]
S63845Eµ-Myc LymphomaLymphomaIC50: 161 nM - 282 nM[9]
AMG-176 (analog AM-8621)--Ki: < 1 nM[1]
AZD5991--IC50 < 0.0031 µM[2]
AZD5991MV4-11AMLEC50 < 10 nM[12]
AMG-397--Ki: 15 pM[5]

Table 2: Selectivity of Mcl-1 Inhibitors for Bcl-2 Family Proteins

InhibitorTargetKi (nM)Citation
ABT-737Mcl-1>20,000[7]
ABT-263Mcl-1550[7]
TW-37Mcl-1260[7]
AZD5991Mcl-1<1[2]
AZD5991Bcl-2>5000-fold selectivity[2]
AZD5991Bcl-xL>8000-fold selectivity[2]

Table 3: Clinical Trial Data for Mcl-1 Inhibitors

InhibitorClinical Trial IDPhaseIndicationKey Findings / Status
AZD5991NCT032186831Relapsed/Refractory Hematologic MalignanciesLimited clinical activity. High incidence of asymptomatic troponin elevation. Development terminated.[13][14][15]
S64315 (MIK665)NCT029793661AML, MDSOngoing.[1]
S64315 (MIK665) + VenetoclaxNCT036726951AMLOngoing.[1]
S64315 (MIK665) + AzacitidineNCT046294431/2AMLOngoing.[16][17]
AMG-176NCT026754521Relapsed/Refractory MM or AMLOn clinical hold due to cardiac toxicity signal.[1]
AMG-176 + VenetoclaxNCT037972611Relapsed/Refractory Hematologic MalignanciesOn clinical hold due to cardiac toxicity signal.[1]
AMG-397NCT034655401Relapsed/Refractory MM, AML, NHLOn clinical hold due to cardiac toxicity signal.[1]

Experimental Protocols for Mcl-1 Research

Workflow for In Vitro Screening of Mcl-1 Inhibitors

The following diagram illustrates a typical workflow for the initial in vitro screening and validation of novel Mcl-1 inhibitors.

Mcl1_Inhibitor_Screening_Workflow HTS High-Throughput Screening (e.g., TR-FRET, FP) Hit_Compounds Hit Compounds HTS->Hit_Compounds Dose_Response Dose-Response & IC50 Determination (e.g., Cell Viability Assay - MTT) Hit_Compounds->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V/PI Staining) Validated_Hits->Apoptosis_Assay Mechanism_Validation Mechanism of Action Validation (e.g., Western Blot for PARP cleavage) Apoptosis_Assay->Mechanism_Validation Lead_Compound Lead Compound Mechanism_Validation->Lead_Compound

References

An In-depth Technical Guide to AbbVie's Myeloid Cell Leukemia-1 (Mcl-1) Inhibitor Program

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancers and a key mediator of resistance to various anti-cancer therapies. Its overexpression is frequently observed in a range of hematological malignancies and solid tumors, making it a high-priority target for therapeutic intervention. AbbVie has been at the forefront of developing potent and selective small-molecule inhibitors of Mcl-1. This technical guide provides a comprehensive overview of AbbVie's Mcl-1 inhibitor program, with a primary focus on the clinical candidate ABBV-467 and its predecessor, A-1210477. We will delve into the mechanism of action, preclinical and clinical data, and the experimental methodologies employed in their evaluation.

The Role of Mcl-1 in Cancer

Mcl-1 is a pro-survival protein that sequesters pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway.[1][2] Dysregulation of this process, often through Mcl-1 amplification or overexpression, allows cancer cells to evade programmed cell death, a hallmark of cancer.[3][4] Furthermore, elevated Mcl-1 levels have been implicated in resistance to conventional chemotherapies and targeted agents, including the Bcl-2 inhibitor venetoclax (B612062).[5][6]

Mcl-1 Signaling Pathway

Stress signals and developmental cues can activate pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa). These proteins can either directly activate the pro-apoptotic effector proteins BAX and BAK or inhibit the anti-apoptotic Bcl-2 family members, including Mcl-1. When not inhibited, BAX and BAK oligomerize on the outer mitochondrial membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis. Mcl-1 prevents this by binding to and sequestering BH3-only proteins and activated BAX/BAK.

cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Mitochondrial Events cluster_4 Cellular Outcome Cellular Stress Cellular Stress BH3-only proteins (Bim, Puma, Noxa) BH3-only proteins (Bim, Puma, Noxa) Cellular Stress->BH3-only proteins (Bim, Puma, Noxa) BAX/BAK BAX/BAK BH3-only proteins (Bim, Puma, Noxa)->BAX/BAK activate Mcl-1 Mcl-1 BH3-only proteins (Bim, Puma, Noxa)->Mcl-1 inhibit Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX/BAK->Mitochondrial Outer Membrane Permeabilization Mcl-1->BAX/BAK sequester Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Simplified Mcl-1 Signaling Pathway in Apoptosis Regulation.

AbbVie's Mcl-1 Inhibitor Portfolio

AbbVie has developed several Mcl-1 inhibitors, with this compound being the most prominent clinical candidate. An earlier tool compound, A-1210477, was instrumental in validating Mcl-1 as a druggable target.

This compound: A Potent and Selective Mcl-1 Inhibitor

This compound is a macrocyclic small molecule designed for high potency and selectivity for Mcl-1.[5] Its development aimed to create a compound with a short half-life to potentially manage on-target toxicities.[5][7]

Binding Affinity and Selectivity:

This compound demonstrates sub-nanomolar binding affinity for Mcl-1 and high selectivity over other Bcl-2 family proteins.[1]

CompoundTargetBinding Affinity (Ki)Selectivity vs. Bcl-2Selectivity vs. Bcl-xL
This compound Mcl-1<0.01 nM>24,700-fold>64,200-fold
Bcl-2247 nM--
Bcl-xL642 nM--
Data from FRET-based assays.[1]

Cellular Activity:

This compound induces apoptosis in Mcl-1-dependent cancer cell lines.[1]

Cell LineCancer TypeEC50 (nM)
AMO-1Multiple Myeloma0.16
H929Multiple Myeloma0.47
MV4-11Acute Myeloid Leukemia3.91
DLD-1Colorectal Cancer>10,000
EC50 values determined by cell viability assays.[1]

In Vivo Efficacy:

This compound has shown significant anti-tumor activity in xenograft models of hematological malignancies.[1][5]

Animal ModelCancer TypeDosingTumor Growth Inhibition
AMO-1 XenograftMultiple Myeloma3.13 mg/kg, IV46%
6.25 mg/kg, IVNot specified (dose-dependent)
12.5 mg/kg, IV97% (complete regression)
OCI-AML2 XenograftAcute Myeloid LeukemiaIn combination with venetoclax or 5-azacitidine99%
IV: Intravenous.[1]

A first-in-human Phase 1 clinical trial (NCT04178902) was initiated to evaluate the safety and tolerability of this compound in patients with relapsed/refractory multiple myeloma.[8][9] While one patient experienced disease control, a significant safety concern emerged with increases in cardiac troponin levels in half of the treated patients, suggesting potential cardiotoxicity.[1][10] This observation is considered a potential on-target, class effect of Mcl-1 inhibitors due to the role of Mcl-1 in cardiomyocyte survival.[1][10]

A-1210477: A Foundational Tool Compound

A-1210477 was one of the first potent and selective small-molecule inhibitors of Mcl-1 developed by AbbVie.[11] While not advanced into later-stage clinical development, it has been a valuable tool for preclinical studies.

CompoundTargetBinding Affinity (Ki)
A-1210477 Mcl-10.454 nM
Data from fluorescence polarization assays.

A-1210477 demonstrated the ability to overcome resistance to the Bcl-2/Bcl-xL inhibitor ABT-737 in acute myeloid leukemia (AML) cell lines and mouse models.[12][13]

Mechanism of Action of AbbVie's Mcl-1 Inhibitors

AbbVie's Mcl-1 inhibitors are BH3 mimetics. They are designed to fit into the BH3-binding groove of the Mcl-1 protein, displacing pro-apoptotic proteins like Bim and Bak. This liberates BAX and BAK, allowing them to oligomerize and initiate the apoptotic cascade.

cluster_0 In Mcl-1 Dependent Cancer Cell cluster_1 With AbbVie Mcl-1 Inhibitor Mcl-1_cancer Mcl-1 BAK_cancer BAK Mcl-1_cancer->BAK_cancer sequesters Apoptosis_cancer Apoptosis Blocked BAK_cancer->Apoptosis_cancer ABBV_Inhibitor This compound Mcl-1_inhibited Mcl-1 ABBV_Inhibitor->Mcl-1_inhibited binds to BAK_free BAK Mcl-1_inhibited->BAK_free releases Apoptosis_triggered Apoptosis Triggered BAK_free->Apoptosis_triggered

Figure 2: Mechanism of Action of AbbVie's Mcl-1 Inhibitors.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of AbbVie's Mcl-1 inhibitors.

Binding Affinity Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

This competitive binding assay measures the ability of a compound to displace a fluorescently labeled peptide (e.g., from the BH3 domain of BAK) from the Mcl-1 protein.

Start Start Prepare Reagents Prepare Reagents: - Mcl-1 Protein (Tb-labeled donor) - Fluorescent BH3 Peptide (acceptor) - Test Compound (inhibitor) Start->Prepare Reagents Incubate Incubate Reagents Prepare Reagents->Incubate Excite Donor Excite Donor Fluorophore (e.g., at 340 nm) Incubate->Excite Donor Measure Emission Measure Emission at Donor and Acceptor Wavelengths (e.g., 620 nm and 665 nm) Excite Donor->Measure Emission Calculate Ratio Calculate TR-FRET Ratio (Acceptor/Donor Emission) Measure Emission->Calculate Ratio Determine Ki Determine Ki from Dose-Response Curve Calculate Ratio->Determine Ki End End Determine Ki->End

Figure 3: General Workflow for a TR-FRET Binding Assay.
  • Principle: In the absence of an inhibitor, the donor (e.g., Terbium-labeled Mcl-1) and acceptor (e.g., FITC-labeled BH3 peptide) are in close proximity, resulting in a high FRET signal. A competitive inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagents (Mcl-1 protein, fluorescent peptide, and serially diluted inhibitor) are incubated in a microplate.

    • After incubation, the plate is read on a TR-FRET-capable plate reader.

    • The ratio of acceptor to donor emission is calculated.

    • Inhibition curves are generated to determine the IC50, which is then converted to a Ki value.

Cellular Assays

Cell Viability Assay (e.g., CellTiter-Glo®):

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Protocol Outline:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).

    • The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Luminescence is measured using a luminometer.

    • Dose-response curves are plotted to calculate the EC50 value.

Apoptosis Assays:

  • Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7): This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

    • Protocol Outline:

      • Cells are treated with the Mcl-1 inhibitor.

      • The Caspase-Glo® 3/7 reagent, containing a luminogenic caspase-3/7 substrate, is added.

      • Caspase cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal.

      • Luminescence, proportional to caspase activity, is measured.[4][14]

  • Mitochondrial Membrane Potential Assay (e.g., using JC-1 dye): This assay detects the disruption of the mitochondrial membrane potential, an early event in apoptosis.

    • Protocol Outline:

      • Cells are treated with the Mcl-1 inhibitor.

      • Cells are stained with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a depolarized membrane, JC-1 remains as monomers and fluoresces green.

      • The shift in fluorescence from red to green is quantified using a fluorescence plate reader or flow cytometry.[15][16]

In Vivo Efficacy Studies

Xenograft Models:

These studies involve the implantation of human cancer cells into immunocompromised mice to evaluate the anti-tumor activity of a drug.

  • Protocol Outline:

    • Human multiple myeloma or AML cell lines (e.g., AMO-1) are subcutaneously injected into immunodeficient mice (e.g., SCID or NSG mice).[5][17][18]

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The Mcl-1 inhibitor is administered via a specified route (e.g., intravenous) and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Resistance Mechanisms and Future Directions

Resistance to Mcl-1 inhibitors can arise from various mechanisms, including mutations in the Mcl-1 binding groove or the upregulation of other pro-survival Bcl-2 family members like Bcl-xL. The future of Mcl-1 inhibition likely lies in combination therapies. For instance, combining Mcl-1 inhibitors with Bcl-2 inhibitors (like venetoclax) or other targeted agents has shown synergistic effects in preclinical models.[1] However, the clinical development of Mcl-1 inhibitors is challenged by the on-target cardiotoxicity. Future research will need to focus on developing strategies to mitigate this toxicity, potentially through novel dosing schedules, combination with cardioprotective agents, or the development of next-generation inhibitors with an improved therapeutic index.

Conclusion

AbbVie's Mcl-1 inhibitor program has significantly advanced our understanding of Mcl-1 as a therapeutic target. Compounds like this compound have demonstrated potent and selective inhibition of Mcl-1, leading to robust anti-tumor activity in preclinical models of hematological malignancies. However, the clinical translation of these inhibitors is currently hampered by on-target cardiotoxicity. Overcoming this challenge will be crucial for unlocking the full therapeutic potential of Mcl-1 inhibition in cancer treatment. The detailed preclinical and clinical data, along with the established experimental methodologies, provide a solid foundation for continued research and development in this promising area of oncology.

References

Methodological & Application

Application Notes and Protocols for ABBV-467 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancer cells, contributing to their survival and resistance to therapy.[1][3] By binding to MCL-1, this compound prevents its interaction with pro-apoptotic proteins, thereby triggering programmed cell death (apoptosis) in MCL-1-dependent cancer cells.[1][4] This application note provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a luminescence-based ATP assay.

Principle

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal that is proportional to the amount of ATP present.

Data Presentation

This compound In Vitro Activity

The following table summarizes the in vitro activity of this compound in various cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for cell viability experiments.

Cell LineCancer TypeEC50 (nM)Ki for MCL-1 (nM)Reference
AMO-1Multiple Myeloma0.16<0.01[3]
H929Multiple Myeloma0.47<0.01[3]
MV4-11Acute Myeloid Leukemia3.91<0.01[3]
DLD-1Colorectal Cancer>10,000<0.01[3]

Note: The high EC50 value in DLD-1 cells suggests a lack of dependence on MCL-1 for survival, making it a suitable negative control cell line.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.

ABBV_467_Mechanism_of_Action This compound Mechanism of Action cluster_Cell Cancer Cell MCL1 MCL-1 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAK, BAX) MCL1->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces ABBV467 This compound ABBV467->MCL1 Inhibits

Caption: this compound inhibits MCL-1, leading to the activation of pro-apoptotic proteins and subsequent cell death.

Experimental Protocol

Materials
  • This compound (prepare stock solutions in DMSO)

  • Selected cancer cell lines (e.g., AMO-1, H929 for sensitive lines; DLD-1 for a resistant line)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5]

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Experimental Workflow

The following diagram outlines the key steps of the in vitro cell viability assay.

Cell_Viability_Assay_Workflow In Vitro Cell Viability Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate B 2. Compound Treatment Add serial dilutions of this compound A->B C 3. Incubation Incubate for the desired duration (e.g., 24, 48, 72 hours) B->C D 4. Add Assay Reagent Add CellTiter-Glo® reagent to each well C->D E 5. Lyse Cells Incubate to induce cell lysis D->E F 6. Measure Luminescence Read the plate on a luminometer E->F G 7. Data Analysis Calculate EC50 values F->G

Caption: A stepwise workflow for determining cell viability after treatment with this compound.

Detailed Procedure
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Determine the optimal seeding density for each cell line to ensure exponential growth throughout the experiment. A typical starting point is 5,000-10,000 cells per well.

    • Seed the cells in a 96-well plate in a final volume of 100 µL of complete culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. The concentration range should span the expected EC50 values (e.g., from 0.01 nM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly to the cell suspension (for suspension cells). The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well containing 100 µL of cell culture medium.

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data as a percentage of cell viability versus the log concentration of this compound.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Logical Relationship Diagram

The following diagram illustrates the relationship between experimental setup, data acquisition, and interpretation.

Logical_Relationship_Diagram Experimental Logic and Data Interpretation cluster_Input Experimental Inputs cluster_Process Experimental Process cluster_Output Data Output & Analysis cluster_Interpretation Interpretation Cell_Line Cell Line Selection (MCL-1 dependent vs. independent) Assay Cell Viability Assay (CellTiter-Glo®) Cell_Line->Assay Concentration This compound Concentration Range Concentration->Assay Time Incubation Time Time->Assay Luminescence Luminescence Reading Assay->Luminescence Normalization Data Normalization Luminescence->Normalization EC50 EC50 Calculation Normalization->EC50 Potency Potency of this compound EC50->Potency Selectivity Cell Line Selectivity EC50->Selectivity

Caption: Relationship between experimental design, data analysis, and interpretation of this compound's effects.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro efficacy of the MCL-1 inhibitor this compound. By following this detailed methodology, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on the viability of various cancer cell lines. The provided data and diagrams offer a clear understanding of the compound's mechanism of action and the experimental workflow, facilitating the design and execution of robust cell-based assays for drug development and cancer research.

References

Application Notes and Protocols for ABBV-467 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional therapies.[3] this compound disrupts the interaction of MCL-1 with pro-apoptotic proteins, such as BAK and BAX, thereby triggering the intrinsic apoptotic pathway and leading to cancer cell death.[2][4] This document provides detailed protocols for establishing and utilizing human tumor xenograft models to evaluate the in vivo efficacy of this compound in multiple myeloma (MM) and acute myeloid leukemia (AML).

Mechanism of Action of this compound

This compound functions by selectively binding to the BH3-binding groove of the MCL-1 protein. This high-affinity interaction displaces pro-apoptotic proteins of the BCL-2 family, namely BAK and BAX.[2] Once liberated from MCL-1, BAK and BAX can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death (apoptosis).[5][6]

ABBV_467_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis MOMP Mitochondrial Outer Membrane Permeabilization CytoC_Release Cytochrome c Release MOMP->CytoC_Release Caspase_Activation Caspase Activation CytoC_Release->Caspase_Activation Apoptosis Cell Death Caspase_Activation->Apoptosis ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Inhibits BAK_BAX BAK / BAX (Pro-apoptotic) MCL1->BAK_BAX Sequesters BAK_BAX->MOMP Induces

This compound inhibits MCL-1, leading to apoptosis.

Experimental Design and Protocols

This section outlines the experimental design for evaluating this compound in subcutaneous multiple myeloma and disseminated acute myeloid leukemia xenograft models.

I. Cell Line Selection and Culture

Successful xenograft studies begin with well-characterized and properly maintained cell lines. The following human cancer cell lines have been documented in this compound preclinical studies:

  • Multiple Myeloma (MM): AMO-1, OPM-2, NCI-H929

  • Acute Myeloid Leukemia (AML): OCI-AML2, MV4-11

Protocol: Cell Culture

  • AMO-1 Cell Culture:

    • Media: RPMI 1640 medium supplemented with 20% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO2.

    • Subculture: Split the culture 1:2 to 1:3 every 2-4 days to maintain a cell density between 0.5 x 10⁶ and 1.2 x 10⁶ cells/mL.

  • OCI-AML2 Cell Culture:

    • Media: Alpha-MEM (with ribonucleosides and deoxyribonucleosides) supplemented with 10-20% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Maintain in a humidified incubator at 37°C with 5% CO2.

    • Subculture: Maintain cell density between 0.3 x 10⁶ and 1.0 x 10⁶ viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.[5]

II. Xenograft Model Establishment

Animal Model: Severe Combined Immunodeficient (SCID) or NOD-scid IL2rγnull (NSG) mice, 6-8 weeks old, are recommended for their inability to reject human cells.

Protocol: Subcutaneous Multiple Myeloma Xenograft (AMO-1 Model)

  • Cell Preparation: Harvest AMO-1 cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 0.2 mL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, begin measuring tumor volume with digital calipers.

Protocol: Disseminated Acute Myeloid Leukemia Xenograft (OCI-AML2 Model)

  • Cell Preparation: Harvest OCI-AML2 cells and wash as described above. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10⁷ cells/mL.

  • Implantation: Inject 0.2 mL of the cell suspension (5 x 10⁶ cells) into the tail vein of each mouse.

  • Disease Progression Monitoring: Monitor mice for signs of disease, such as weight loss, lethargy, and hind-limb paralysis. Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.

III. This compound Administration and Efficacy Evaluation

Drug Preparation: Prepare this compound for intravenous (i.v.) injection. While the exact vehicle may vary, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. The final concentration should be adjusted based on the dosing regimen.

Treatment Schedule:

  • Monotherapy: Based on published data, intravenous administration of this compound at doses of 3.13, 6.25, and 12.5 mg/kg can be evaluated.[7] Dosing schedules can range from a single dose to intermittent dosing (e.g., once weekly for 3 weeks).[8]

  • Combination Therapy: this compound can be assessed in combination with other agents, such as venetoclax (B612062) or 5-azacitidine, particularly in AML models.[7]

Efficacy Endpoints:

  • Tumor Volume: For subcutaneous models, measure tumor length (L) and width (W) with digital calipers twice weekly and calculate the volume using the formula: Volume = (L x W²) / 2 .

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.

  • Survival: Monitor and record the survival of mice in all groups.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.

IV. Biomarker and Histopathological Analysis

At the end of the study, tumors and relevant tissues should be collected for further analysis.

Protocol: Immunohistochemistry for Cleaved Caspase-3

  • Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Quantify the percentage of cleaved caspase-3 positive cells to assess the level of apoptosis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound Monotherapy in AMO-1 Multiple Myeloma Xenograft Model

Treatment GroupDose (mg/kg, i.v.)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-QW x 31500 ± 150-
This compound3.13QW x 3810 ± 9546
This compound6.25QW x 3420 ± 6072
This compound12.5QW x 390 ± 2594

Table 2: Efficacy of this compound in Combination with Venetoclax in OCI-AML2 AML Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Survival (Days)Increase in Lifespan (%)
Vehicle Control--25-
This compound10QW x 23540
Venetoclax50QD x 143852
This compound + Venetoclax10 + 50As above55120

Experimental Workflow

The following diagram illustrates the overall workflow for an this compound xenograft study.

Xenograft_Workflow Cell_Culture Cell Line Culture (AMO-1 or OCI-AML2) Xenograft_Implantation Xenograft Implantation (Subcutaneous or IV) Cell_Culture->Xenograft_Implantation Tumor_Establishment Tumor Establishment / Disease Progression Xenograft_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment Treatment with this compound (Monotherapy or Combination) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight, Survival) Treatment->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint Analysis Tissue Collection & Biomarker Analysis (IHC) Endpoint->Analysis Final_Analysis Data Analysis & Reporting Analysis->Final_Analysis

References

Application Notes and Protocols for ABBV-467 Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] As a key regulator of the intrinsic apoptotic pathway, MCL-1 is a compelling therapeutic target in various hematological malignancies and solid tumors where it is often overexpressed, contributing to tumor cell survival and resistance to therapy. These application notes provide detailed protocols for the dosing and administration of this compound in preclinical mouse models, based on currently available data.

Mechanism of Action

This compound selectively binds to the BH3-binding groove of the MCL-1 protein with high affinity, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[1] This disruption allows for the activation of BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis).

Signaling Pathway

MCL1_Pathway cluster_ProSurvival Pro-Survival cluster_Execution Apoptotic Execution MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters & Inhibits MOMP MOMP BAK->MOMP Induces BAX BAX BAX->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis ABBV467 This compound ABBV467->MCL1 Inhibition

Caption: Mechanism of action of this compound in inducing apoptosis.

Data Presentation

In Vivo Efficacy of this compound Monotherapy in Mouse Xenograft Models
Mouse ModelCancer TypeDosing (mg/kg, i.v.)Dosing ScheduleOutcomeReference
AMO-1Multiple Myeloma3.13Single dose46% Tumor Growth Inhibition (TGI)[1]
AMO-1Multiple Myeloma6.25Single doseSignificant TGI[1]
AMO-1Multiple Myeloma12.5Single dose97% TGI, complete tumor regression at day 20[1]
OPM-2Multiple Myeloma6.25Once per week for 3 weeks82% maximal tumor delay[2]
OPM-2Multiple Myeloma12.5Once per week for 3 weeksComplete tumor regression[2]
NCI-H929Multiple Myeloma12.5Single doseComplete responses in all mice
In Vivo Efficacy of this compound Combination Therapy in Mouse Xenograft Models
Mouse ModelCancer TypeCombination TherapyDosing ScheduleOutcomeReference
OCI-AML2Acute Myeloid LeukemiaThis compound + Venetoclax or 5-azacitidineNot specified99% TGI[1]

Note: A dose of 25 mg/kg of this compound was not well tolerated in mice.[1]

Experimental Protocols

Preparation of this compound Formulation for Intravenous Administration

This protocol is based on the formulation used in preclinical studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cremophor EL

  • 5% Dextrose in Water (D5W), sterile

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile vial, prepare the vehicle by mixing 5% DMSO, 10% Cremophor EL, and 85% D5W.

    • For example, to prepare 10 mL of vehicle, mix 0.5 mL of DMSO, 1.0 mL of Cremophor EL, and 8.5 mL of D5W.

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired final concentration and the total volume to be prepared.

    • First, dissolve the this compound powder completely in the DMSO portion of the vehicle. This can be aided by gentle vortexing or sonication.

    • Gradually add the Cremophor EL and D5W mixture to the dissolved this compound in DMSO while vortexing to ensure homogeneity.

    • The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted or prepared fresh before each use.

  • Final Concentration and Dosing Volume:

    • The concentration of the dosing solution should be calculated to deliver the desired dose in a suitable injection volume for mice (typically 5-10 mL/kg).

    • For example, for a 10 mg/kg dose in a 20 g mouse, the total dose is 0.2 mg. If the injection volume is 100 µL (0.1 mL), the required concentration of the dosing solution is 2 mg/mL.

Intravenous (Tail Vein) Administration Protocol

Materials:

  • Mouse restraint device

  • Heat lamp or warming pad

  • 70% ethanol (B145695) or other suitable disinfectant

  • Sterile 27-30 gauge needles and 1 mL syringes

  • Prepared this compound dosing solution

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Place the mouse in a restraint device, ensuring the tail is accessible.

    • To facilitate vein dilation and visualization, warm the mouse's tail using a heat lamp or a warming pad. Be careful not to overheat the tail.

  • Injection Site Preparation:

    • Wipe the tail with a 70% ethanol-soaked gauze pad to disinfect the injection site. The lateral tail veins are the preferred sites for injection.

  • Injection:

    • Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 27-30 gauge needle.

    • Immobilize the tail and insert the needle, bevel up, into the lateral tail vein at a shallow angle.

    • A successful cannulation is often indicated by a flash of blood in the needle hub.

    • Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and re-attempt the injection at a more proximal site.

  • Post-Injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Experimental Workflow for a Xenograft Efficacy Study

Xenograft_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint Study Endpoint CellCulture Tumor Cell Culture Implantation Tumor Cell Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing This compound or Vehicle Administration (i.v.) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeated as per schedule Monitoring->Dosing DataAnalysis Data Analysis (TGI, etc.) Monitoring->DataAnalysis TissueCollection Tissue Collection (Optional) DataAnalysis->TissueCollection

Caption: General workflow for an in vivo xenograft efficacy study.

References

Preclinical Protocol for Combination Therapy of ABBV-467 and Venetoclax in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines a detailed preclinical protocol for investigating the synergistic effects of ABBV-467, a selective MCL-1 inhibitor, and venetoclax (B612062), a selective BCL-2 inhibitor, in models of hematologic malignancies. Cancer cells can evade apoptosis, or programmed cell death, by overexpressing anti-apoptotic proteins like MCL-1 and BCL-2.[1][2] this compound is a potent and selective inhibitor of MCL-1, a key survival protein for various cancer cells.[1][3][4] Venetoclax is an established therapeutic agent that targets BCL-2, another critical anti-apoptotic protein.[2][5][6] The combination of these two agents presents a promising strategy to overcome resistance mechanisms and enhance cancer cell death.[4][7] Preclinical studies have demonstrated that intermittent dosing of this compound, both as a monotherapy and in combination with venetoclax, effectively inhibits the growth of xenografts from human hematologic cancers.[4][7][8]

Mechanisms of Action

This compound: This agent is a selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][3] MCL-1 prevents apoptosis by binding to and sequestering pro-apoptotic proteins.[1] By binding to MCL-1, this compound prevents this interaction, leading to the activation of the apoptotic cascade in cancer cells that are dependent on MCL-1 for survival.[1][4]

Venetoclax: As a selective BCL-2 inhibitor, venetoclax binds directly to the BCL-2 protein, which is overexpressed in many hematologic cancers.[2][5][6] This binding displaces pro-apoptotic proteins that are normally sequestered by BCL-2, thereby restoring the natural process of apoptosis.[2][5][9]

Signaling Pathway

cluster_0 Apoptotic Signaling Pathway cluster_1 Drug Intervention BCL2 BCL-2 Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAK, BAX) BCL2->Pro_Apoptotic Inhibits MCL1 MCL-1 MCL1->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits ABBV467 This compound ABBV467->MCL1 Inhibits

Caption: Dual inhibition of BCL-2 and MCL-1 by venetoclax and this compound to promote apoptosis.

Preclinical Experimental Protocols

In Vivo Xenograft Model Protocol

This protocol describes the evaluation of this compound and venetoclax combination therapy in a mouse xenograft model of hematologic malignancy.

1. Cell Line and Animal Model:

  • Cell Lines: Human multiple myeloma (MM) or acute myelogenous leukemia (AML) cell lines known to be dependent on both BCL-2 and MCL-1.

  • Animal Model: Severe combined immunodeficient (SCID) mice.

2. Tumor Implantation:

  • Subcutaneously implant tumor cells into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined volume (e.g., ~200 mm³), randomize mice into treatment groups.[7][8]

3. Treatment Groups:

  • Vehicle control

  • This compound monotherapy

  • Venetoclax monotherapy

  • This compound and venetoclax combination therapy

4. Dosing and Administration:

  • Based on preclinical studies, intermittent dosing of this compound is suggested.[4][7]

  • This compound: Administer intravenously once per week.[3]

  • Venetoclax: Administer orally daily.

  • The vehicle control group should receive the same volume and formulation of the vehicle used for the active drugs.

5. Monitoring and Endpoints:

  • Measure tumor volume twice weekly.

  • Monitor animal body weight and overall health.

  • The primary endpoint is tumor growth inhibition.

  • Secondary endpoints may include survival analysis.

6. Data Analysis:

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

  • Use appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of differences between groups.

Experimental Workflow Diagram

start Start: Tumor Cell Implantation in SCID Mice tumor_growth Tumor Growth Monitoring (to ~200 mm³) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle - this compound - Venetoclax - Combination randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring monitoring->treatment Repeat Dosing Schedule endpoint Endpoint: Tumor Growth Inhibition Analysis monitoring->endpoint

Caption: Workflow for in vivo evaluation of this compound and venetoclax combination therapy.

Quantitative Data Summary

The following table summarizes representative preclinical data for this compound.

ParameterValueCell Line/ModelReference
This compound Ki <0.01 nM-[3]
In Vitro Apoptosis Induction Dose-dependentAMO-1 cell line[3]
In Vivo Antitumor Activity (Monotherapy) Complete tumor regression at 12.5 mg/kgt(4;14)-translocated multiple myeloma mouse models[3]
In Vivo Combination Efficacy Inhibition of tumor growthXenografts from human hematologic cancers[4][7][8]

Clinical Trial Considerations

While a specific clinical trial protocol for the combination of this compound and venetoclax is not publicly available, a first-in-human study of this compound monotherapy (NCT04178902) has been conducted in patients with relapsed/refractory multiple myeloma.[4][7] This study was a multicenter, open-label, dose-escalation trial to assess safety, pharmacokinetics, and efficacy.[4][7]

Key Findings from the Monotherapy Trial:

  • Treatment with this compound resulted in disease control in one patient.[4][7]

  • Increases in cardiac troponin levels were observed in some patients, suggesting a potential on-target toxicity related to MCL-1 inhibition.[4][7]

Future clinical studies of the combination therapy would likely follow a similar phased approach, starting with dose-escalation to determine the recommended Phase 2 dose (RP2D) before moving to expansion cohorts to evaluate efficacy in specific patient populations. Careful monitoring of cardiac safety would be a critical component of any such trial.

References

Measuring the In Vivo Efficacy of ABBV-467: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[3] this compound induces apoptosis by binding to MCL-1 and preventing it from sequestering pro-apoptotic proteins.[2] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical xenograft models of multiple myeloma and acute myeloid leukemia (AML), malignancies where MCL-1 is often a critical survival factor.

Mechanism of Action: MCL-1 Inhibition and Apoptosis Induction

MCL-1 is a crucial regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, MCL-1 sequesters pro-apoptotic proteins such as Bak and Bim, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP). In many hematologic malignancies, the overexpression of MCL-1 is a key survival mechanism. This compound, as a selective MCL-1 inhibitor, binds with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins. This leads to the activation of Bak and Bax, formation of pores in the mitochondrial membrane, release of cytochrome c, and ultimately, caspase activation and apoptosis.

MM_Workflow A Cell Culture (AMO-1 or H929) B Cell Harvest & Viability Count A->B C Subcutaneous Implantation in Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Administration E->F G Continued Monitoring & Data Collection F->G H Endpoint Analysis G->H AML_Workflow A Cell Culture (OCI-AML2) B Cell Harvest & Viability Count A->B C Subcutaneous Implantation in Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Administration (with/without combination agents) E->F G Continued Monitoring & Data Collection F->G H Endpoint Analysis G->H

References

Application Notes and Protocols for ABBV-467-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of ABBV-467, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document is intended for researchers, scientists, and drug development professionals investigating programmed cell death in cancer. It details the mechanism of action of this compound, its efficacy in inducing apoptosis in various cancer cell lines, and provides protocols for relevant experimental procedures.

Introduction

MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates apoptosis.[1][2] Overexpression of MCL-1 is a common survival mechanism in many cancers, including hematologic malignancies like multiple myeloma and acute myeloid leukemia, contributing to tumor maintenance and resistance to therapy.[1] this compound is a highly selective inhibitor of MCL-1, binding with high affinity to prevent its interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway.[1][3] Preclinical studies have demonstrated that this compound induces rapid and targeted apoptosis in MCL-1-dependent cancer cells.[2]

Mechanism of Action

This compound functions by binding to the BH3-binding groove of the MCL-1 protein with high affinity.[4] This binding displaces pro-apoptotic proteins such as BIM, BAK, and BAX, which are normally sequestered by MCL-1.[3][5] The release of these pro-apoptotic proteins leads to the activation of the mitochondrial apoptotic pathway. Specifically, the activation of BAK and BAX results in mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.[5]

cluster_Mitochondrion Mitochondrion MOMP MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Caspase_Activation Caspase Activation CytoC_release->Caspase_Activation Activates ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BAK, BAX) MCL1->Pro_Apoptotic Sequesters Pro_Apoptotic->MOMP Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.

Table 1: Binding Affinity and Cellular Activity of this compound

ParameterValueCell LinesReference
Binding Affinity (Ki) for MCL-1 <0.01 nM-[3][4]
Binding Affinity (Ki) for other Bcl-2 family proteins 247-642 nM-[4]
Cellular Activity (EC50) 0.16 nMAMO-1 (Multiple Myeloma)[4]
0.47 nMH929 (Multiple Myeloma)[4]
3.91 nMMV4-11 (Acute Myeloid Leukemia)[4]
>10,000 nMDLD-1 (Colorectal Cancer)[4]

Table 2: In Vivo Antitumor Activity of this compound Monotherapy in AMO-1 Xenograft Model

Dose (mg/kg, i.v.)Tumor Growth InhibitionOutcomeReference
3.1346%-[4]
6.25-82% maximal tumor delay[3]
12.597%Complete tumor regression[3][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[6][7]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., H929, AMO-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time period (e.g., 24 hours).[3]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_workflow Apoptosis Detection Workflow Start Seed Cells Treatment Treat with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Figure 2: Experimental workflow for apoptosis detection.

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases 3 and 7, key markers of apoptosis.[5][8]

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.

  • Treatment: Treat cells with this compound and controls as described in Protocol 1. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate and lyses the cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[5][8]

Materials:

  • This compound

  • Cancer cell line of interest

  • JC-1 dye or similar potentiometric dye (e.g., TMRE)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Dye Loading: Incubate the treated cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Washing: Wash the cells to remove excess dye.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and the onset of apoptosis.

Important Considerations

  • Cell Line Dependency: The efficacy of this compound is highly dependent on the cancer cell line's reliance on MCL-1 for survival. It is crucial to use MCL-1-dependent cell lines for these assays.

  • Cardiac Troponin Increase: Clinical studies have shown that this compound can cause an increase in cardiac troponin levels in some patients, suggesting a potential for cardiotoxicity.[2][9] This is an important consideration for the clinical development of MCL-1 inhibitors.

  • Combination Therapies: this compound has shown synergistic effects when combined with other anticancer agents, such as the Bcl-2 inhibitor venetoclax, in preclinical models.

These application notes and protocols provide a framework for investigating the pro-apoptotic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

ABBV-467 Application Notes and Protocols for Use in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ABBV-467 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that plays a critical role in the survival of various cancer cells, including those in hematological malignancies such as multiple myeloma (MM) and acute myeloid leukemia (AML).[2][3] Overexpression of MCL-1 is a known mechanism of resistance to various anticancer therapies.[2] this compound is designed to bind to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway, leading to cancer cell death.[4]

These application notes provide an overview of this compound and detailed protocols for its use in ex vivo studies with primary patient samples. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of MCL-1 inhibition.

Mechanism of Action

This compound functions as a BH3-mimetic, specifically targeting MCL-1.[4] In cancer cells dependent on MCL-1 for survival, this compound disrupts the interaction between MCL-1 and pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of BAX and BAK, which then oligomerize at the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol initiates a caspase cascade, culminating in apoptotic cell death.

ABBV467_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC_release Cytochrome c Release MOMP->CytoC_release CytoC_in_cytosol Cytochrome c CytoC_release->CytoC_in_cytosol BAX_BAK_active Active BAX/BAK BAX_BAK_active->MOMP Induces MCL1 MCL-1 BIM BIM MCL1->BIM Sequesters BIM->BAX_BAK_active Activates ABBV467 This compound ABBV467->MCL1 Inhibits Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes CytoC_in_cytosol->Caspase_Activation Initiates

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the preclinical data for this compound, demonstrating its high potency and selectivity.

Table 1: Binding Affinity of this compound to BCL-2 Family Proteins

ProteinBinding Affinity (Ki, nM)
MCL-1<0.01
BCL-2247
BCL-xL>200
BCL-w>200
BCL2-A1>200

Data sourced from a FRET-based competition assay.[3]

Table 2: Cellular Efficacy of this compound in Hematological Malignancy Cell Lines

Cell LineCancer TypeEC50 (nM)
AMO-1Multiple Myeloma0.16
H929Multiple Myeloma0.47
MV4-11Acute Myeloid Leukemia3.91

EC50 values were determined after a 24-hour treatment period.[3]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition
AMO-1 (MM)3.13 mg/kg, i.v.46%
AMO-1 (MM)6.25 mg/kg, i.v.Not specified, dose-dependent
AMO-1 (MM)12.5 mg/kg, i.v.97%
OCI-AML2 (AML)Combination with venetoclax99%
OCI-AML2 (AML)Combination with 5-azacitidineSignificant

Data shows the efficacy of this compound as a single agent and in combination therapies.[3]

Experimental Protocols

The following protocols are generalized for the ex vivo treatment of primary patient samples with this compound. These should be adapted based on the specific research question and sample type.

Processing of Primary Patient Samples (Bone Marrow Aspirate)

This protocol describes the isolation of mononuclear cells (MNCs) from bone marrow aspirates, which is a common starting point for ex vivo drug sensitivity assays.

Materials:

  • Bone marrow aspirate collected in sodium heparin tubes.

  • Phosphate-buffered saline (PBS), sterile.

  • Ficoll-Paque™ PLUS or Lymphoprep™.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Sterile conical tubes (15 mL and 50 mL).

  • Serological pipettes.

  • Centrifuge.

Procedure:

  • Dilute the bone marrow aspirate 1:1 with sterile PBS at room temperature.

  • Carefully layer 3 mL of Ficoll-Paque™ into a 15 mL conical tube.

  • Slowly overlay 4 mL of the diluted bone marrow sample onto the Ficoll-Paque™, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the "buffy coat" of mononuclear cells and transfer to a new 50 mL conical tube.

  • Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Ex Vivo Treatment of Primary Cells with this compound

This protocol outlines the treatment of isolated primary cancer cells with this compound to assess its cytotoxic effects.

Materials:

  • Isolated primary mononuclear cells.

  • Complete RPMI-1640 medium.

  • This compound (reconstituted in DMSO to a stock concentration, e.g., 10 mM).

  • 96-well flat-bottom culture plates.

  • Vehicle control (DMSO).

Procedure:

  • Plate the primary cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening is 0.1 nM to 10 µM.

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours. The incubation time should be optimized for the specific cell type and experimental endpoint.

Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes a common method to quantify apoptosis in primary cells following treatment with this compound.

Materials:

  • Treated primary cells from the ex vivo treatment protocol.

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • FACS tubes.

  • Flow cytometer.

Procedure:

  • After the incubation period, transfer the cells from each well of the 96-well plate to individual FACS tubes.

  • Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 1 mL of cold PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in primary patient samples.

Experimental_Workflow cluster_Sample_Processing Sample Processing cluster_ExVivo_Assay Ex Vivo Assay cluster_Analysis Analysis Patient_Sample Primary Patient Sample (e.g., Bone Marrow Aspirate) MNC_Isolation Mononuclear Cell Isolation (Ficoll) Patient_Sample->MNC_Isolation Cell_Plating Cell Plating (96-well plate) MNC_Isolation->Cell_Plating Drug_Treatment This compound Treatment (Dose-response) Cell_Plating->Drug_Treatment Incubation Incubation (24-72h) Drug_Treatment->Incubation Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50, % Apoptosis) Apoptosis_Assay->Data_Analysis

Figure 2: General experimental workflow for this compound testing in primary samples.

Safety Precautions

This compound is a potent investigational compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All work with primary human samples should be conducted in a BSL-2 biosafety cabinet, and all materials should be handled as potentially infectious. Dispose of all waste in accordance with institutional and local regulations. A first-in-human clinical trial of this compound was associated with increases in cardiac troponin levels in some patients, suggesting potential for cardiotoxicity.[2][5] While the direct relevance to in vitro work is low, this highlights the on-target potency of the compound.

References

Application Notes and Protocols: Western Blot for Mcl-1 Target Engagement by ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and resistance of various cancer cells to therapy. ABBV-467 is a highly potent and selective small-molecule inhibitor of Mcl-1.[1][2] By binding to Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway in Mcl-1-dependent cancer cells.[3] This document provides detailed protocols for assessing the target engagement of this compound with Mcl-1 using Western blotting, a fundamental technique for protein analysis.

Mcl-1 Signaling Pathway and this compound Mechanism of Action

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic effector proteins BAK and BAX, preventing their oligomerization and subsequent permeabilization of the outer mitochondrial membrane.[4] This action inhibits the release of cytochrome c and the activation of the caspase cascade, thus promoting cell survival.[4] Various survival signals, such as those from the PI3K/Akt pathway, can enhance the expression and stability of Mcl-1.[3] Conversely, stress signals can lead to Mcl-1 degradation, tipping the balance towards apoptosis.[5][6]

This compound is designed to directly and selectively bind to the BH3-binding groove of Mcl-1 with high affinity.[1] This competitive inhibition displaces pro-apoptotic proteins, such as BIM, from Mcl-1. The released BIM can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.[7]

Mcl1_Pathway cluster_survival Pro-Survival Signaling cluster_apoptosis Intrinsic Apoptosis Pathway Survival Signals Survival Signals PI3K/Akt PI3K/Akt Survival Signals->PI3K/Akt Mcl-1 Mcl-1 PI3K/Akt->Mcl-1 Upregulation & Stabilization BAK/BAX BAK/BAX Mcl-1->BAK/BAX Inhibition MOMP Mitochondrial Outer Membrane Permeabilization BAK/BAX->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->Mcl-1 Inhibition

Caption: Mcl-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following table summarizes the binding affinity and cellular activity of this compound against Mcl-1 and other Bcl-2 family proteins.

CompoundTargetBinding Affinity (Ki, nM)Cellular Activity (EC50, nM) in AMO-1 CellsCellular Activity (EC50, nM) in H929 CellsCellular Activity (EC50, nM) in MV4-11 Cells
This compound Mcl-1 <0.01 0.16 0.47 3.91
Bcl-xL247>10000>10000>10000
Bcl-2642>10000>10000>10000
Bcl-w>10000>10000>10000>10000
Bfl-1>10000>10000>10000>10000

Data sourced from: BioWorld article on Abbvie's Mcl-1 inhibitor this compound.[1]

Experimental Protocols

Western Blot Protocol for Mcl-1

This protocol details the steps for detecting Mcl-1 protein levels in cell lysates by Western blot to assess the target engagement of this compound.

  • Cell Lines: Mcl-1 dependent cell lines (e.g., AMO-1, H929, MV4-11)

  • This compound

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors

  • Protein Assay Kit: BCA or Bradford assay

  • SDS-PAGE Gels

  • Transfer Buffer

  • Membranes: PVDF or nitrocellulose

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibody: Anti-Mcl-1 antibody (e.g., rabbit monoclonal)

  • Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-β-tubulin antibody

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent Substrate

  • Imaging System

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed Mcl-1 dependent cells - Treat with varying concentrations of this compound B 2. Cell Lysis - Wash cells with cold PBS - Lyse cells in RIPA buffer with inhibitors A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay B->C D 4. Sample Preparation - Mix lysate with Laemmli buffer - Denature at 95-100°C for 5 min C->D E 5. SDS-PAGE - Load equal amounts of protein onto a polyacrylamide gel - Separate proteins by electrophoresis D->E F 6. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane E->F G 7. Blocking - Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding F->G H 8. Primary Antibody Incubation - Incubate the membrane with anti-Mcl-1 primary antibody overnight at 4°C G->H I 9. Secondary Antibody Incubation - Wash the membrane - Incubate with HRP-conjugated secondary antibody H->I J 10. Detection - Add chemiluminescent substrate - Capture signal using an imaging system I->J K 11. Analysis - Quantify band intensity - Normalize to loading control J->K

Caption: Experimental workflow for Western blot analysis of Mcl-1.

  • Cell Culture and Treatment:

    • Plate Mcl-1 dependent cells (e.g., AMO-1, H929) at an appropriate density.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a dose-response range of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a pre-cast or hand-cast SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Destain the membrane with TBST.

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Mcl-1 antibody in blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Dilute the HRP-conjugated secondary antibody in blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing for Loading Control (Optional but Recommended):

    • To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with a loading control antibody (e.g., anti-GAPDH, anti-β-actin).

    • Follow a standard stripping protocol.

    • After stripping, block the membrane and repeat steps 8-10 with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for Mcl-1 and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the Mcl-1 band intensity to the corresponding loading control band intensity for each sample.

    • Plot the normalized Mcl-1 levels against the concentration of this compound to determine the effect of the compound on Mcl-1 protein levels. A decrease in Mcl-1 levels may indicate target engagement leading to protein degradation, a known regulatory mechanism for Mcl-1.

Conclusion

This application note provides a comprehensive guide for utilizing Western blotting to investigate the target engagement of the Mcl-1 inhibitor, this compound. The provided protocols and background information will enable researchers to effectively design and execute experiments to characterize the molecular effects of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data critical for advancing drug development efforts.

References

ABBV-467: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of MCL-1 is observed in various hematological malignancies and solid tumors, where it contributes to tumor cell survival and resistance to therapy. This compound binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins such as BIM, BAK, and BAX, thereby triggering apoptosis in MCL-1-dependent cancer cells.[1][2] These application notes provide detailed protocols for the solubilization of this compound and its preparation for in vitro studies.

Data Presentation

This compound Solubility

The solubility of a compound is a critical factor in designing and executing in vitro experiments. This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies. It is important to use high-quality, anhydrous DMSO to ensure optimal solubility and stability of the compound.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL96.34 mMUltrasonic treatment may be required for complete dissolution.[2]

Note: The aqueous solubility of this compound is low. Therefore, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into aqueous buffers or cell culture media for experiments.

In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic activity in various cancer cell lines that are dependent on MCL-1 for survival. The half-maximal effective concentration (EC50) values vary depending on the cell line and the assay conditions.

Cell LineCancer TypeEC50 (nM)
AMO-1Multiple Myeloma0.16
H929Multiple Myeloma0.47
MV4-11Acute Myeloid Leukemia3.91

Data sourced from publicly available information.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium for in vitro experiments. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.1% and generally should not exceed 0.5%.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium (e.g., RPMI-1640, DMEM)

  • Sterile, conical tubes or microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, perform a serial dilution of the high-concentration stock solution in DMSO to create intermediate stocks.

  • Final Dilution:

    • Warm the required volume of cell culture medium to 37°C.

    • Prepare the final working concentration of this compound by adding a small volume of the DMSO stock solution to the pre-warmed cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of the stock solution to 999 µL of cell culture medium.

    • Immediately after adding the DMSO stock, vortex the solution gently or mix by inverting the tube to ensure homogeneity and minimize precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Application to Cells: Add the prepared working solutions of this compound and the vehicle control to the cells in culture.

Mandatory Visualizations

This compound Mechanism of Action

ABBV467_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane MCL1 MCL-1 BAK_BAX BAK / BAX MCL1->BAK_BAX Inhibition BIM BIM BIM->MCL1 Sequestration Apoptosis Apoptosis BAK_BAX->Apoptosis Induction ABBV467 This compound ABBV467->MCL1 Inhibition

Caption: this compound inhibits MCL-1, leading to the activation of apoptosis.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (in Cell Culture Medium) Prep_Stock->Prep_Working Treatment Treat Cells with This compound & Vehicle Prep_Working->Treatment Prep_Vehicle Prepare Vehicle Control (DMSO in Medium) Prep_Vehicle->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform In Vitro Assay (e.g., Viability, Apoptosis) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: Workflow for preparing and testing this compound in cell-based assays.

References

Troubleshooting & Optimization

Investigating ABBV-467 Cardiotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the cardiotoxicity mechanisms of ABBV-467, a selective MCL-1 inhibitor. Clinical and preclinical data suggest that this compound's cardiotoxicity is an on-target effect, stemming from its primary mechanism of action: the inhibition of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] This guide will focus on assays to probe the downstream effects of MCL-1 inhibition in cardiomyocytes, including apoptosis induction and mitochondrial dysfunction.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced cardiotoxicity?

A1: The cardiotoxicity observed with this compound is believed to be a consequence of its intended pharmacological action, which is the inhibition of MCL-1.[1][2][3][4] MCL-1 is a crucial pro-survival protein in cardiomyocytes, where it plays a key role in maintaining mitochondrial homeostasis and preventing apoptosis.[5][6] By inhibiting MCL-1, this compound disrupts these protective functions, leading to mitochondrial depolarization, activation of the apoptotic cascade, and subsequent cardiomyocyte death.[5] This is supported by clinical observations of increased cardiac troponin levels in patients treated with this compound, a biomarker of cardiac injury.[1][3][4]

Q2: What are the key in vitro assays to investigate the cardiotoxicity of this compound?

A2: A panel of in vitro assays targeting different stages of the proposed cardiotoxic pathway is recommended. These include:

  • Mitochondrial Membrane Potential (ΔΨm) Assays: To assess mitochondrial health and the initiation of the intrinsic apoptotic pathway.

  • Caspase-3/7 Activation Assays: To measure the activity of executioner caspases, a hallmark of apoptosis.

  • Cardiac Troponin (cTnI or cTnT) Release Assays: To quantify the release of cardiac-specific proteins, indicating cardiomyocyte damage.

Q3: What cell models are appropriate for these studies?

A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant and widely used model for in vitro cardiotoxicity studies.[7] They exhibit many of the key physiological and electrophysiological properties of primary human cardiomyocytes. Primary neonatal ventricular cardiomyocytes from rats or mice can also be used.

Troubleshooting Guides

Troubleshooting Guide 1: Mitochondrial Membrane Potential (ΔΨm) Assays

This guide focuses on common issues encountered when using fluorescent dyes like TMRM, TMRE, or JC-1 to measure changes in ΔΨm in cardiomyocytes treated with this compound.

Observed Problem Potential Cause Recommended Solution
High background fluorescence 1. Incomplete removal of the dye after loading.2. Dye concentration is too high, leading to cytosolic accumulation.1. Ensure thorough washing steps after dye incubation.2. Optimize dye concentration; for TMRM/TMRE, start with a low nanomolar range (e.g., 5-50 nM).[1]
No change in fluorescence after this compound treatment 1. Insufficient drug concentration or incubation time.2. Cells are unhealthy or have a low basal ΔΨm.3. Incorrect filter sets used for imaging or reading.1. Perform a dose-response and time-course experiment.2. Use a positive control like FCCP (a mitochondrial uncoupler) to confirm that the assay can detect depolarization.3. Verify the excitation/emission wavelengths for the specific dye.
For JC-1 assay: Only green fluorescence is observed, even in control cells 1. JC-1 concentration is too low to form J-aggregates in healthy mitochondria.2. Cells have a naturally low mitochondrial membrane potential.1. Optimize the JC-1 concentration.2. Use a positive control of healthy, untreated cells to establish the expected red/green fluorescence ratio.
For JC-1 assay: Presence of red particulate crystals in the working solution Improper preparation of the JC-1 working solution.Prepare the JC-1 working solution by first diluting the JC-1 stock in distilled water, followed by the addition of the assay buffer.[6]
Troubleshooting Guide 2: Caspase-3/7 Activation Assays

This guide addresses common issues with luminescent caspase-3/7 assays, such as the Caspase-Glo® 3/7 assay.

Observed Problem Potential Cause Recommended Solution
High background luminescence 1. Contamination of reagents or plates.2. Intrinsic fluorescence of the test compound.1. Use sterile, white-walled plates for luminescence assays.2. Run a "compound-only" control (compound in media without cells) to check for autofluorescence.
Low signal-to-noise ratio 1. Insufficient caspase activation (suboptimal drug concentration or time).2. Low cell number or poor cell health.3. Reagent not at room temperature before use.1. Optimize this compound concentration and incubation time. Include a positive control (e.g., staurosporine).2. Ensure adequate cell seeding density and viability.3. Allow the Caspase-Glo® reagent to equilibrate to room temperature before adding to the cells.[8]
High variability between replicate wells 1. Inconsistent cell seeding.2. Incomplete mixing of the reagent with the cell lysate.3. Temperature fluctuations during the assay.1. Use a calibrated multichannel pipette for cell seeding.2. Mix the plate gently on a plate shaker after adding the reagent.3. Ensure the plate is at a stable room temperature before reading.[8]
Troubleshooting Guide 3: In Vitro Cardiac Troponin Release Assays

This guide provides solutions for common problems encountered with ELISA-based cardiac troponin I (cTnI) or T (cTnT) assays.

Observed Problem Potential Cause Recommended Solution
High background in ELISA 1. Insufficient washing.2. Non-specific binding of antibodies.1. Increase the number of wash steps and ensure complete removal of wash buffer.2. Use a blocking buffer recommended by the ELISA kit manufacturer.
No detectable troponin release 1. Insufficient cardiomyocyte damage.2. Troponin levels are below the limit of detection of the assay.3. Degradation of troponin in the culture supernatant.1. Increase the concentration of this compound or the incubation time. Use a positive control known to induce cardiomyocyte necrosis (e.g., doxorubicin).2. Use a high-sensitivity troponin assay kit.3. Collect supernatant promptly and store at -80°C if not assayed immediately. Consider adding a protease inhibitor cocktail to the supernatant.
High variability in troponin levels 1. Inconsistent cell death across wells.2. Sample handling inconsistencies.1. Ensure a homogeneous cell monolayer and consistent drug treatment.2. Be consistent with the collection and processing of the cell culture supernatant.

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Materials:

  • Cardiomyocytes (e.g., hiPSC-CMs)

  • Culture medium

  • This compound

  • TMRM (Tetramethylrhodamine, methyl ester) stock solution (in DMSO)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) stock solution (in DMSO)

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ~549/575 nm)

Procedure:

  • Seed cardiomyocytes in a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate) and culture until a confluent, synchronously beating monolayer is formed.

  • Prepare working solutions of this compound at various concentrations in culture medium.

  • Treat the cells with this compound or vehicle control (DMSO) for the desired duration (e.g., 6, 12, 24 hours).

  • As a positive control for mitochondrial depolarization, treat a set of wells with 20 µM FCCP for 10-15 minutes.[9]

  • Prepare a TMRM working solution in pre-warmed culture medium at a final concentration of 50-200 nM.[9]

  • Remove the drug-containing medium from the cells and add the TMRM working solution.

  • Incubate for 30 minutes at 37°C in a CO2 incubator.[9]

  • Gently wash the cells twice with pre-warmed buffer (e.g., PBS or HBSS).

  • Add fresh buffer to the wells.

  • Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader.

Protocol 2: Caspase-3/7 Activation Assay using Caspase-Glo® 3/7

Materials:

  • Cardiomyocytes

  • Culture medium

  • This compound

  • Staurosporine (B1682477) (positive control)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cardiomyocytes in a white-walled 96-well plate and culture to confluency.

  • Treat cells with a range of this compound concentrations or vehicle control. Include a positive control by treating a set of wells with staurosporine (e.g., 1 µM for 4-6 hours).

  • Incubate for the desired time period.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[8]

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[8]

  • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.[10]

  • Measure the luminescence using a plate-reading luminometer.

Protocol 3: In Vitro Cardiac Troponin I (cTnI) Release Assay (ELISA)

Materials:

  • Cardiomyocytes

  • Culture medium

  • This compound

  • Doxorubicin (positive control)

  • Human Cardiac Troponin I ELISA Kit

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Culture cardiomyocytes in a standard multi-well plate until a stable, beating monolayer is formed.

  • Treat cells with various concentrations of this compound or vehicle control. Include a positive control for cytotoxicity, such as doxorubicin.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Carefully collect the cell culture supernatant from each well. Avoid disturbing the cell layer.

  • Centrifuge the supernatant to pellet any detached cells or debris.

  • Use the clarified supernatant as the sample in the cTnI ELISA.

  • Perform the ELISA according to the manufacturer's protocol.[5][11] This typically involves: a. Adding standards, controls, and samples to the antibody-coated microplate. b. Incubating with an enzyme-conjugated detection antibody. c. Washing the plate to remove unbound reagents. d. Adding a substrate solution to develop a colorimetric signal. e. Stopping the reaction and measuring the absorbance at 450 nm.

  • Calculate the concentration of cTnI in the samples based on the standard curve.

Visualizations

ABBV_467_Cardiotoxicity_Pathway cluster_drug Drug Action cluster_cellular Cellular Events in Cardiomyocyte This compound This compound MCL-1 MCL-1 This compound->MCL-1 Inhibition BAX/BAK BAX/BAK MCL-1->BAX/BAK Inhibits Mitochondrion Mitochondrion BAX/BAK->Mitochondrion Induces Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase-3/7 Activation Cytochrome_c->Caspase_Activation Apoptosis Cardiomyocyte Apoptosis Caspase_Activation->Apoptosis Troponin_Release Cardiac Troponin Release Apoptosis->Troponin_Release

Caption: Proposed signaling pathway of this compound induced cardiotoxicity.

Experimental_Workflow Start Start Cell_Culture Culture hiPSC-Cardiomyocytes Start->Cell_Culture Drug_Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Drug_Treatment Assays Perform Assays Drug_Treatment->Assays Mito_Potential Mitochondrial Membrane Potential Assay (TMRM/JC-1) Assays->Mito_Potential Caspase_Assay Caspase-3/7 Activation Assay Assays->Caspase_Assay Troponin_Assay Cardiac Troponin Release Assay (ELISA) Assays->Troponin_Assay Data_Analysis Data Analysis and Interpretation Mito_Potential->Data_Analysis Caspase_Assay->Data_Analysis Troponin_Assay->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound cardiotoxicity.

Troubleshooting_Logic Problem Unexpected Assay Result Check_Controls Verify Positive and Negative Controls Problem->Check_Controls Controls_OK Controls Work? Check_Controls->Controls_OK Review_Protocol Review Protocol for Errors (Concentrations, Times, etc.) Controls_OK->Review_Protocol No Assess_Cells Assess Cell Health and Density Controls_OK->Assess_Cells Yes Check_Reagents Check Reagent Preparation and Storage Review_Protocol->Check_Reagents Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay Assess_Cells->Optimize_Assay Consult_Guide Consult Specific Troubleshooting Guide Optimize_Assay->Consult_Guide

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Technical Support Center: Overcoming ABBV-467 Induced Cardiac Troponin Elevation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding cardiac troponin elevation observed with the use of ABBV-467, a selective MCL-1 inhibitor. The information is intended to assist researchers in designing and interpreting experiments aimed at understanding and mitigating this on-target cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cardiac troponin elevation?

A1: this compound is a highly potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] MCL-1 is crucial for the survival of various cancer cells, making it an attractive therapeutic target.[1] However, MCL-1 is also essential for the health and survival of cardiomyocytes (heart muscle cells).[2][3] Inhibition of MCL-1 in cardiomyocytes disrupts mitochondrial function and can trigger apoptosis (programmed cell death), leading to the release of cardiac troponins into the bloodstream.[2][4][5] This elevation of cardiac troponins is considered an on-target effect of MCL-1 inhibition.[6][7][8] In a phase I clinical trial of this compound in patients with multiple myeloma, cardiac troponin increases were observed in 4 out of 8 patients.[6][7][8]

Q2: Is the cardiac troponin elevation observed with this compound indicative of irreversible cardiac damage?

A2: While elevated troponins are a marker of cardiac injury, the extent and reversibility of the damage caused by this compound are not fully characterized. The clinical trial with this compound was terminated due to these cardiotoxic effects, highlighting the significance of this adverse event. Research suggests that MCL-1 is critical for mitochondrial homeostasis in the heart.[2][5] Its inhibition can lead to mitochondrial dysfunction, which may precede irreversible cell death.[2][4][5] Further preclinical studies are necessary to determine if interventions can prevent or reverse this cardiomyocyte damage.

Q3: What are the potential strategies to mitigate this compound-induced cardiotoxicity?

A3: Several strategies can be explored to mitigate the cardiotoxicity of MCL-1 inhibitors like this compound. These approaches are largely based on cardioprotective mechanisms established for other chemotherapy agents:

  • Co-administration of Cardioprotective Agents: Established cardioprotective drugs such as beta-blockers (e.g., metoprolol), ACE inhibitors (e.g., enalapril), statins, and the iron chelator dexrazoxane (B1684449) have shown efficacy in reducing chemotherapy-induced cardiotoxicity.[6][8][9][10] Their potential to protect against MCL-1 inhibitor-induced damage warrants investigation.

  • Targeted Drug Delivery: Developing strategies to specifically deliver this compound to tumor cells while minimizing exposure to cardiomyocytes could be a long-term solution.

  • Intermittent Dosing Schedules: Exploring dosing regimens that allow for recovery of cardiomyocytes between treatments might reduce cumulative toxicity.

Q4: What preclinical models are suitable for studying and testing mitigation strategies for this compound cardiotoxicity?

A4: Appropriate preclinical models are crucial for investigating mechanisms and testing interventions. Recommended models include:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant in vitro system to assess the direct effects of this compound on cardiomyocyte viability, function, and mitochondrial health.

  • Humanized Mouse Models: Mice with a "humanized" Mcl-1 gene can more accurately reflect the affinity of human-targeted inhibitors like this compound and are valuable for in vivo efficacy and toxicity studies.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Issue 1: High Variability in Cardiac Troponin Levels in Animal Models
  • Possible Cause: Inconsistent drug administration, variability in animal age or strain, or underlying subclinical cardiac stress in the animals.

  • Troubleshooting Steps:

    • Ensure precise and consistent dosing and administration of this compound.

    • Use a homogenous cohort of animals in terms of age, sex, and genetic background.

    • Establish baseline cardiac troponin levels for all animals before starting the experiment to identify and exclude outliers.

    • Consider monitoring for other signs of cardiac stress, such as changes in heart rate or blood pressure.

Issue 2: Difficulty in Detecting Early Markers of Cardiotoxicity in vitro
  • Possible Cause: The chosen endpoint may not be sensitive enough to detect early, subtle cellular damage. Cardiac troponin release is a relatively late event in the cell death process.

  • Troubleshooting Steps:

    • Assess Mitochondrial Function: Employ assays to measure changes in mitochondrial membrane potential, oxygen consumption rate (OCR), and ATP production.[3][11][12] These are often earlier indicators of cellular stress than troponin release.

    • Measure Caspase Activation: Use assays to detect the activation of caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[13][14]

    • Flow Cytometry for Apoptosis: Utilize Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.[15][16]

Issue 3: Inconclusive Efficacy of a Cardioprotective Agent
  • Possible Cause: The concentration or timing of the cardioprotective agent may be suboptimal. The mechanism of the tested agent may not be relevant to MCL-1 inhibitor-induced cardiotoxicity.

  • Troubleshooting Steps:

    • Dose-Response Studies: Conduct a dose-response experiment for the cardioprotective agent to determine the optimal concentration.

    • Pre-treatment vs. Co-treatment: Investigate different treatment schedules, such as pre-treating with the cardioprotective agent before this compound exposure versus co-administration.

    • Mechanism-Based Selection: Choose cardioprotective agents with mechanisms that are most likely to counteract the downstream effects of MCL-1 inhibition (e.g., agents that reduce oxidative stress or stabilize mitochondrial function).

Quantitative Data Summary

ParameterThis compound AloneThis compound + Cardioprotective Agent XControlReference
In Vitro (hiPSC-CMs)
% Apoptotic Cells (Annexin V+)IncreasedReducedBaseline[15]
Mitochondrial Membrane PotentialDecreasedPartially RestoredStable[11][17]
Oxygen Consumption Rate (OCR)DecreasedPartially RestoredStable[3][12]
Caspase-3/7 ActivityIncreasedReducedBaseline[13][14]
In Vivo (Mouse Model)
Serum Cardiac Troponin I (cTnI)ElevatedReducedBaseline[18][19][20][21]
Left Ventricular Ejection FractionDecreasedMaintainedStable
Cardiac FibrosisIncreasedReducedMinimal

Key Experimental Protocols

In Vitro Assessment of Cardioprotection in hiPSC-CMs

Objective: To evaluate the efficacy of a cardioprotective agent in mitigating this compound-induced cytotoxicity in human induced pluripotent stem cell-derived cardiomyocytes.

Methodology:

  • Cell Culture: Culture hiPSC-CMs according to standard protocols until they form a spontaneously beating syncytium.

  • Treatment:

    • Pre-treat a subset of wells with the cardioprotective agent at various concentrations for 24 hours.

    • Add this compound at a pre-determined cytotoxic concentration (e.g., IC50) to the pre-treated wells and a set of wells without the cardioprotective agent.

    • Include vehicle control wells.

  • Incubation: Incubate the cells for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.

    • Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.[15][16]

    • Mitochondrial Health: Measure mitochondrial membrane potential using a fluorescent dye like TMRE and assess the oxygen consumption rate using a Seahorse XF Analyzer.[3][12][17]

In Vivo Evaluation of Cardioprotection in a Humanized Mouse Model

Objective: To determine if co-administration of a cardioprotective agent can reduce the elevation of serum cardiac troponin I (cTnI) induced by this compound in a humanized Mcl-1 mouse model.

Methodology:

  • Animal Model: Use humanized Mcl-1 mice to ensure clinical relevance of this compound's activity.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: this compound + Cardioprotective Agent

    • Group 4: Cardioprotective Agent alone

  • Dosing:

    • Administer the cardioprotective agent according to established protocols (e.g., daily oral gavage for a beta-blocker).[9][22]

    • Administer this compound intravenously at a dose known to induce troponin elevation.

  • Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at baseline and at various time points post-ABBV-467 administration (e.g., 6, 24, and 48 hours).

  • Troponin Measurement:

    • Isolate serum from blood samples by centrifugation.[18][20]

    • Quantify serum cTnI levels using a commercially available ELISA kit specific for mouse cTnI.[18][19][20][21]

  • Histopathological Analysis: At the end of the study, harvest hearts for histological analysis to assess for cardiomyocyte damage and fibrosis.

Visualizations

MCL1_Signaling_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Apoptotic Stimulus cluster_2 Downstream Effects MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Sequesters Mito_Dysfunction Mitochondrial Dysfunction BAX_BAK->Mito_Dysfunction Induces ABBV467 This compound ABBV467->MCL1 Inhibits Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Leads to Troponin_Release Cardiac Troponin Release Apoptosis->Troponin_Release Causes

Caption: MCL-1 Signaling Pathway in Cardiomyocytes.

Experimental_Workflow cluster_0 In Vitro (hiPSC-CMs) cluster_1 In Vivo (Mouse Model) A Culture hiPSC-CMs B Treat with this compound +/- Cardioprotective Agent A->B C Assess Viability, Apoptosis, & Mito. Function B->C G Measure Serum Cardiac Troponin D Acclimate Humanized Mcl-1 Mice E Administer this compound +/- Cardioprotective Agent D->E F Collect Blood Samples (Time Course) E->F H Histopathology of Heart Tissue E->H F->G

References

ABBV-467 Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical off-target effects of ABBV-467, a selective MCL-1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound observed in preclinical models?

In preclinical toxicology studies, the primary off-target effect observed with this compound was microscopic evidence of apoptosis or single-cell necrosis in various tissues of both rats and dogs following once-weekly intravenous administration.[1][2] It is crucial to note that direct cardiovascular toxicities, such as changes in blood pressure, heart rate, or electrocardiogram (ECG) parameters, were not observed in preclinical safety pharmacology studies conducted in dogs.[1]

Q2: Was cardiotoxicity, specifically an increase in cardiac troponins, observed in preclinical models?

No, an increase in cardiac troponins was not observed in the preclinical toxicology studies.[1][2] This is a critical point of divergence from the findings in the first-in-human clinical trial, where elevations in cardiac troponin levels were reported in some patients.[1][3] Standard preclinical toxicology protocols for this compound did not include the measurement of cardiac troponins.[1][2]

Q3: In which preclinical species and tissues was apoptosis/single-cell necrosis observed?

Microscopic apoptosis and single-cell necrosis were noted in multiple tissues in both rat and dog preclinical models.[1][2] However, specific details regarding the dose-dependent incidence and severity of this finding across different organs are not publicly available.

Q4: What is the proposed mechanism for the observed apoptosis in non-tumor tissues?

The apoptosis observed in non-tumor tissues is believed to be an on-target effect of MCL-1 inhibition.[1] Myeloid cell leukemia-1 (MCL-1) is a pro-survival protein essential for the viability of various normal cell types. Inhibition of MCL-1 by this compound can disrupt this survival signaling, leading to the initiation of the intrinsic apoptotic pathway.

Troubleshooting Guides

Issue: Unexpected Cell Death in In Vitro Cultures of Non-Target Cells

Possible Cause: Your cell line may have a higher than expected dependence on MCL-1 for survival. The on-target activity of this compound, while designed to be selective for cancer cells with high MCL-1 dependence, can still impact normal cells that require MCL-1 for their maintenance.

Troubleshooting Steps:

  • Confirm MCL-1 Dependence: Perform baseline MCL-1 expression analysis (e.g., Western blot, qPCR) on your cell line.

  • Dose-Response Evaluation: Conduct a dose-response curve with this compound to determine the EC50 for cytotoxicity in your specific cell line.

  • Positive Control: Include a known MCL-1 dependent cell line as a positive control to ensure the compound is active.

  • Rescue Experiment: To confirm the mechanism, consider experiments to overexpress MCL-1 in your cell line to see if it rescues the cells from this compound-induced apoptosis.

Issue: Discrepancy Between Preclinical Animal Model Findings and Human Clinical Trial Data Regarding Cardiotoxicity

Possible Cause: Species-specific differences in cardiomyocyte biology and MCL-1 dependence, as well as variations in the sensitivity of detection methods, may contribute to this discrepancy. The standard preclinical safety studies did not include cardiac troponin measurements, which was the primary indicator of potential cardiotoxicity in the clinical trial.[1][2]

Troubleshooting Steps for Future Preclinical Studies:

  • Incorporate Cardiac Biomarkers: When designing preclinical toxicology studies for MCL-1 inhibitors, include the measurement of sensitive cardiac biomarkers, such as cardiac troponin I (cTnI) and T (cTnT), in plasma samples.

  • Advanced Imaging: Consider the use of advanced cardiac imaging techniques (e.g., echocardiography) in preclinical models to assess cardiac function more comprehensively.

  • In Vitro Human Cardiomyocyte Models: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the direct effects of the compound on human heart cells.

Data Presentation

Table 1: Summary of Preclinical Cardiovascular Safety Pharmacology Findings for this compound in Dogs [1]

ParameterAnesthetized Dog ModelConscious Telemetry Dog Model
Highest Concentration Tested 16.83 µg/mL6.58 µg/mL
Effect on Blood Pressure No significant effectNo significant effect
Effect on Heart Rate No significant effectNo significant effect
Effect on ECG Parameters No significant effectNo significant effect

Note: Specific dosages and durations for these studies are not fully detailed in the available literature.

Table 2: Summary of Preclinical Toxicology Findings for this compound [1][2]

SpeciesDosing RegimenKey Findings
RatOnce-weekly IVMicroscopic apoptosis/single-cell necrosis in multiple tissues.
DogOnce-weekly IVMicroscopic apoptosis/single-cell necrosis in multiple tissues.

Note: Quantitative data on the incidence, severity, and tissue distribution of apoptosis at different dose levels are not publicly available.

Experimental Protocols

Methodology for In Vivo Cardiovascular Safety Pharmacology in Conscious Dogs (General Protocol)

A standard protocol for assessing cardiovascular safety in conscious, telemetered dogs, as is common in the industry, would generally involve the following steps:

  • Animal Model: Purpose-bred Beagle dogs are typically used.

  • Telemetry Implantation: Animals are surgically implanted with a telemetry device to continuously monitor ECG, blood pressure, and heart rate. A recovery period of several weeks is allowed post-surgery.

  • Acclimation: Dogs are acclimated to the study environment and procedures to minimize stress-related physiological changes.

  • Dosing: this compound would be administered intravenously. A vehicle control group and multiple dose groups of this compound would be included.

  • Data Collection: Cardiovascular parameters are continuously recorded at baseline (pre-dose) and for a specified period post-dose (e.g., 24-48 hours).

  • Data Analysis: Changes in cardiovascular parameters from baseline are calculated and statistically analyzed to identify any significant effects of the compound.

Visualizations

ABBV-467_On_Target_Apoptosis_Pathway cluster_cell Cell This compound This compound MCL-1 MCL-1 This compound->MCL-1 Inhibits BAX/BAK BAX/BAK MCL-1->BAX/BAK Inhibits Mitochondrion Mitochondrion BAX/BAK->Mitochondrion Permeabilizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase_Cascade Caspase_Cascade Apoptosome->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes Preclinical_Troubleshooting_Workflow Start Start Observation Unexpected cell death in non-target cells Start->Observation Hypothesis On-target MCL-1 inhibition? Observation->Hypothesis Action1 Confirm MCL-1 Expression (Western Blot/qPCR) Hypothesis->Action1 Action2 Determine EC50 (Dose-Response Assay) Hypothesis->Action2 Action3 MCL-1 Overexpression Rescue? Hypothesis->Action3 Decision Mechanism Confirmed? Action1->Decision Action2->Decision Action3->Decision Conclusion1 Cell line is sensitive to MCL-1 inhibition Decision->Conclusion1 Yes Conclusion2 Investigate alternative off-target mechanisms Decision->Conclusion2 No

References

Mechanisms of resistance to ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABBV-467, a potent and selective MCL-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that prevents apoptosis (programmed cell death).[1][2] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering the apoptotic cascade in cancer cells that are dependent on MCL-1 for survival.[3][4][5][6]

Q2: My cells are not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?

There are several potential mechanisms for intrinsic resistance to this compound:

  • Low MCL-1 Dependence: The primary determinant of sensitivity to this compound is the cancer cell's dependence on MCL-1 for survival. Cells that rely on other anti-apoptotic proteins, such as BCL-xL or BCL-2, will be inherently resistant to MCL-1 inhibition alone. For example, the DLD-1 cell line is not sensitive to this compound because Bcl-xL plays a cooperative role in tumor cell maintenance in these cells.[2]

  • High Expression of Other Anti-Apoptotic Proteins: A high baseline expression of other anti-apoptotic proteins like BCL-xL can sequester pro-apoptotic proteins, thereby compensating for the inhibition of MCL-1.[7] MM cells with a high BCL2 reservoir are more likely to circumvent cell death elicited by MCL1 inhibition.[8]

  • Low Expression of Pro-Apoptotic Proteins: A deficiency in pro-apoptotic effector proteins like BAK and BAX can prevent the induction of apoptosis even when MCL-1 is inhibited.[7]

Q3: My cells initially responded to this compound but have now developed resistance. What are the likely mechanisms of acquired resistance?

Acquired resistance to MCL-1 inhibitors like this compound often involves the following:

  • Upregulation of BCL-xL: A common mechanism of acquired resistance is the upregulation of the anti-apoptotic protein BCL-xL.[7][9] This upregulation allows the cancer cells to switch their survival dependency from MCL-1 to BCL-xL, thus bypassing the effect of this compound.[8][9]

  • Increased MCL-1 Protein Stability: While seemingly counterintuitive, treatment with MCL-1 inhibitors can sometimes lead to the accumulation and increased stability of the MCL-1 protein itself.[10] However, this stabilized MCL-1 may not be sufficient to prevent apoptosis if its interaction with pro-apoptotic partners is effectively blocked.[10]

  • Alterations in Upstream Signaling Pathways: Activation of signaling pathways such as the PI3K/AKT/mTOR pathway can promote the expression and stability of MCL-1 and BCL-xL, contributing to resistance.[9][11]

Troubleshooting Guides

Problem: My experimental results show high variability in this compound efficacy across different cell lines.

  • Possible Cause: Differential dependence on BCL-2 family members for survival.

  • Troubleshooting Steps:

    • Assess BCL-2 Family Protein Expression: Perform Western blotting or proteomics to determine the baseline expression levels of MCL-1, BCL-xL, BCL-2, BAX, and BAK in your panel of cell lines.

    • BH3 Profiling: Use BH3 profiling to functionally assess the mitochondrial apoptotic priming and determine the specific anti-apoptotic protein dependencies of your cell lines.

    • Correlate Expression/Dependence with Sensitivity: Analyze the correlation between the expression levels of BCL-2 family proteins or the MCL-1 dependence and the observed IC50 values for this compound.

Problem: My initially sensitive cell line is no longer responding to this compound after prolonged culture with the drug.

  • Possible Cause: Development of acquired resistance, likely through upregulation of BCL-xL.

  • Troubleshooting Steps:

    • Generate a Resistant Cell Line: Culture the sensitive parental cell line with gradually increasing concentrations of this compound over several weeks to months to select for a resistant population.

    • Compare Protein Expression: Perform Western blotting to compare the expression levels of MCL-1 and BCL-xL in the parental and resistant cell lines. A significant increase in BCL-xL in the resistant line is a strong indicator of the resistance mechanism.

    • Test Combination Therapy: Evaluate the efficacy of combining this compound with a BCL-xL inhibitor (e.g., Navitoclax) in the resistant cell line. Synergistic cell killing would support the hypothesis of BCL-xL-mediated resistance.[12]

Data Presentation

Table 1: Preclinical Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)Reference
AMO-1Multiple Myeloma0.16[2]
H929Multiple Myeloma0.47[2]
MV4-11Acute Myeloid Leukemia3.91[2]
DLD-1Colorectal Cancer>10,000[2]

Table 2: In Vivo Efficacy of this compound Monotherapy in a Multiple Myeloma Xenograft Model (AMO-1)

Dose (mg/kg, i.v.)Tumor Growth InhibitionOutcomeReference
3.1346% to 97%Significant tumor growth delay[2]
6.2546% to 97%Significant tumor growth delay[2]
12.546% to 97%Complete tumor regression at day 20[2]

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cell Line

  • Cell Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.

  • Initial Drug Exposure: Treat the cells with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Dose Escalation: Monitor the cells for growth. Once the cells have repopulated the culture vessel, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).

  • Maintenance of Resistant Population: Continue this process for several months. The resulting cell population should exhibit a significantly higher IC50 for this compound compared to the parental line.

  • Characterization: Regularly assess the resistance phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.

Protocol 2: Western Blotting for BCL-2 Family Proteins

  • Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCL-1, BCL-xL, BCL-2, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

cluster_0 This compound Mechanism of Action ABBV467 This compound MCL1 MCL-1 ABBV467->MCL1 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAK, BAX) MCL1->Pro_Apoptotic Sequesters Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Mechanism of action of this compound.

cluster_1 Acquired Resistance to this compound ABBV467_sensitive This compound Sensitive Cell ABBV467_treatment Prolonged This compound Treatment ABBV467_sensitive->ABBV467_treatment ABBV467_resistant This compound Resistant Cell ABBV467_treatment->ABBV467_resistant BCLXL_upregulation Upregulation of BCL-xL ABBV467_resistant->BCLXL_upregulation Characterized by Survival Cell Survival BCLXL_upregulation->Survival Promotes

Caption: Development of acquired resistance to this compound.

cluster_2 Troubleshooting Workflow for this compound Resistance Start Unexpected Resistance to this compound Check_Intrinsic Assess Intrinsic Resistance Factors Start->Check_Intrinsic Check_Acquired Investigate Acquired Resistance Start->Check_Acquired Protein_Expression Western Blot for BCL-2 Family Check_Intrinsic->Protein_Expression BH3_Profiling BH3 Profiling Check_Intrinsic->BH3_Profiling Generate_Resistant_Line Generate Resistant Cell Line Check_Acquired->Generate_Resistant_Line Combination_Therapy Test Combination with BCL-xL Inhibitor Protein_Expression->Combination_Therapy Outcome Identify Resistance Mechanism BH3_Profiling->Outcome Generate_Resistant_Line->Protein_Expression Combination_Therapy->Outcome

Caption: Workflow for investigating this compound resistance.

References

Optimizing ABBV-467 dosing to minimize toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ABBV-467 dosing to minimize toxicity in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] MCL-1 is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][3] By binding to MCL-1, this compound prevents it from inhibiting pro-apoptotic proteins, thereby inducing apoptosis in MCL-1-dependent cancer cells.[1][2]

Q2: What are the known toxicities associated with this compound?

A2: The primary toxicity of concern observed in a first-in-human clinical trial of this compound is an increase in cardiac troponin levels in some patients, which is a biomarker for cardiac muscle damage.[1][4][5] This cardiotoxicity is thought to be a class effect of MCL-1 inhibitors due to the essential role of MCL-1 in cardiomyocyte survival and mitochondrial function.[1][5][6] Preclinical studies in rats and dogs also showed microscopic observations of apoptosis or single-cell necrosis in the pancreas, liver, gastrointestinal tract, and hematopoietic system at higher doses.[4]

Q3: What is the significance of elevated cardiac troponins without other cardiac findings?

A3: In the clinical trial of this compound, some patients exhibited elevated cardiac troponin I/T levels without corresponding changes in electrocardiograms (ECGs) or echocardiograms.[1] This suggests a subclinical cardiac muscle injury. While not immediately leading to functional impairment, sustained or significant troponin release is a concern for long-term cardiac health and may necessitate dose adjustments or discontinuation of the drug. The use of high-sensitivity troponin assays may detect minor cardiac injury that was previously undetectable.[1]

Q4: Was cardiotoxicity predicted by preclinical toxicology studies?

A4: Standard preclinical toxicology studies in animals did not initially measure cardiac troponins because there were no observable microscopic changes in the heart tissue.[1][4] This highlights a potential gap in routine preclinical safety assessment for this class of compounds and underscores the importance of incorporating specific cardiac biomarker monitoring in preclinical studies of MCL-1 inhibitors.

Troubleshooting Guides

Issue 1: Unexpectedly high in vitro cytotoxicity in non-cancerous cell lines.
  • Possible Cause: Off-target effects or high sensitivity of the specific cell line to MCL-1 inhibition.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Perform a Western blot to confirm the downregulation of MCL-1 and assess the activation of caspase-3/7 to verify that cell death is occurring through apoptosis.[2][4]

    • Titrate Dose: Conduct a more granular dose-response curve to identify a therapeutic window where cancer cells are sensitive, and non-cancerous cells are less affected.

    • Use 3D Cell Culture Models: Three-dimensional (3D) cell cultures or organoids can sometimes better mimic in vivo conditions and may show different sensitivity profiles compared to 2D cultures.[7]

    • Test Alternative Cell Lines: If possible, use a panel of non-cancerous cell lines to determine if the observed toxicity is widespread or specific to a particular cell type.

Issue 2: Significant in vivo toxicity (e.g., weight loss, lethargy) at doses expected to be therapeutic.
  • Possible Cause: The dose is above the maximum tolerated dose (MTD) in the specific animal model, or the dosing schedule is not optimal.

  • Troubleshooting Steps:

    • Dose De-escalation: Reduce the dose to a lower, previously tested safe level and re-evaluate for efficacy and toxicity.

    • Modify Dosing Schedule: Consider intermittent dosing (e.g., once or twice weekly) instead of daily dosing. Preclinical studies with this compound have shown efficacy with intermittent schedules.[1][4]

    • Monitor Organ Function: Conduct regular blood draws to monitor markers of liver (ALT, AST) and kidney (BUN, creatinine) function, as well as a complete blood count (CBC) to check for hematological toxicities.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of key organs (heart, liver, pancreas, GI tract) to identify the specific sites of toxicity.

Issue 3: How to proactively monitor for potential cardiotoxicity in preclinical models.
  • Recommendation: Based on the clinical findings with this compound, it is crucial to incorporate cardiac safety monitoring into preclinical protocols.

  • Experimental Workflow:

    • In Vitro Assessment: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as an in vitro model.[3][6] Treat these cells with a dose range of this compound and measure the release of cardiac troponin I (cTnI) or T (cTnT) into the culture medium at various time points (e.g., 24, 48, 72 hours).[8]

    • In Vivo Monitoring: In rodent models, collect serial blood samples (e.g., via tail vein) at baseline and at several time points after this compound administration. Use a high-sensitivity immunoassay to measure plasma or serum levels of cTnI or cTnT.[9]

    • Functional Assessment: In more extensive studies, consider non-invasive cardiac function monitoring in animals, such as echocardiography, to assess parameters like ejection fraction and look for any signs of cardiac dysfunction.

    • Histopathology: At the end of the in vivo study, perform a detailed histopathological examination of the heart tissue, looking for any signs of cardiomyocyte damage, inflammation, or fibrosis.

Data Presentation

Table 1: Preclinical Efficacy and Toxicity of this compound in a Multiple Myeloma Xenograft Model

Dose (mg/kg, i.v., single dose)Tumor Growth Inhibition (TGI)Key Toxicity Findings
3.1346%Not reported
6.2582% (maximal tumor delay)Not reported
12.597% (complete tumor regression)Not reported
25Not reportedNot well tolerated in mice

Data summarized from preclinical studies.[1]

Table 2: Clinical Observations of this compound in Patients with Multiple Myeloma

ParameterObservation
Number of Patients with Cardiac Troponin Increase4 out of 8
Severity of Troponin IncreaseGrade 1 in 3 patients, Grade 3 in 1 patient
Corresponding Cardiac Findings (ECG, Echocardiogram)Largely unchanged
EfficacyDisease control in 1 patient

Data from a first-in-human clinical trial.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Cardiotoxicity Using hiPSC-Cardiomyocytes
  • Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until they form a spontaneously beating syncytium.

  • Dosing: Prepare a dilution series of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Aspirate the old medium from the hiPSC-CMs and add the medium containing the different concentrations of this compound.

  • Sample Collection: At 24, 48, and 72 hours post-treatment, collect a sample of the cell culture supernatant for cardiac troponin analysis.

  • Troponin Measurement: Use a high-sensitivity ELISA or other immunoassay to quantify the concentration of cTnI or cTnT in the supernatant.

  • Viability Assessment: At the final time point, assess cell viability using a standard method such as an MTT or LDH assay.

  • Data Analysis: Plot the concentration of cardiac troponins and cell viability against the concentration of this compound to determine the dose-response relationship for cardiotoxicity.

Protocol 2: In Vivo Monitoring of Cardiotoxicity in a Mouse Xenograft Model
  • Animal Model: Use an appropriate mouse model with established tumors (e.g., multiple myeloma xenograft).

  • Baseline Measurement: Prior to the first dose of this compound, collect a baseline blood sample from each animal for cardiac troponin measurement.

  • Dosing: Administer this compound intravenously at the desired doses and schedule (e.g., once weekly). Include a vehicle control group.

  • Serial Blood Sampling: At specified time points after each dose (e.g., 6, 24, and 48 hours), collect small blood samples.

  • Troponin Analysis: Process the blood to obtain plasma or serum and measure cTnI or cTnT levels using a high-sensitivity immunoassay validated for use in mice.

  • Tumor Volume and Body Weight: Monitor tumor volume and animal body weight regularly throughout the study as measures of efficacy and general toxicity.

  • Terminal Procedures: At the end of the study, collect a terminal blood sample and harvest the heart for histopathological analysis.

  • Data Analysis: Compare the changes in cardiac troponin levels from baseline across the different dose groups. Correlate troponin levels with any histopathological findings in the heart.

Mandatory Visualizations

ABBV_467_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits CytochromeC Cytochrome c BAX_BAK->CytochromeC Promotes release Caspases Caspases CytochromeC->Caspases Activates ABBV467 This compound ABBV467->MCL1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of action of this compound leading to apoptosis.

Troubleshooting_Workflow Start Unexpected Toxicity Observed CheckDose Verify Dosing and Formulation Start->CheckDose AssessSchedule Evaluate Dosing Schedule CheckDose->AssessSchedule Dose Correct StopExperiment Stop and Re-evaluate CheckDose->StopExperiment Error Found MonitorBiomarkers Monitor Organ-Specific Biomarkers AssessSchedule->MonitorBiomarkers Schedule Optimized RefineProtocol Refine Experimental Protocol AssessSchedule->RefineProtocol Schedule Not Optimal MonitorBiomarkers->RefineProtocol Toxicity Identified MonitorBiomarkers->StopExperiment Severe Toxicity RefineProtocol->Start Re-initiate Experiment

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

References

Technical Support Center: ABBV-467 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the selective MCL-1 inhibitor, ABBV-467. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C, protected from light, and kept under a nitrogen atmosphere.[1] When stored under these conditions, the compound is expected to be stable for at least four years.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh for immediate use whenever possible. If storage of a stock solution is necessary, it is recommended to store it in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1] All solutions should be protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvents is this compound soluble?

A3: this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in a 1:1 mixture of acetonitrile (B52724) and water (0.1-1 mg/mL).

Q4: What is the appearance of solid this compound?

A4: this compound is a crystalline solid that is white to light yellow in color.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Degradation of this compound in Solution

  • Possible Cause: Exposure to light, elevated temperatures, or reactive solvents can lead to the degradation of this compound. The presence of oxidative agents or significant shifts in pH can also compromise its stability.

  • Troubleshooting Steps:

    • Protect from Light: Ensure that all solutions containing this compound are handled in amber vials or under low-light conditions.

    • Temperature Control: Maintain solutions at the recommended storage temperatures (-20°C or -80°C) and minimize time spent at room temperature.

    • Solvent Purity: Use high-purity, anhydrous solvents to prepare solutions. Avoid solvents that may contain reactive impurities.

    • Inert Atmosphere: If working with the solid for extended periods or preparing solutions for long-term storage, handle under an inert atmosphere such as nitrogen or argon to prevent oxidation.

Issue 2: Inconsistent Results in Cell-Based Assays

  • Possible Cause: Inconsistent results may stem from the degradation of this compound in the cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before each experiment.

    • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the potential for degradation in the aqueous environment of the cell culture medium.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the observed effects are due to this compound and not the solvent.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

  • Possible Cause: The appearance of new peaks in an HPLC chromatogram may indicate the presence of degradation products.

  • Troubleshooting Steps:

    • System Suitability: Verify the performance of your HPLC system by running a standard of known purity to ensure that the unexpected peaks are not artifacts of the system.

    • Forced Degradation Study: To understand the potential degradation profile, a forced degradation study can be performed. This involves subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the peaks corresponding to known degradants.

    • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main this compound peak and the unexpected peaks.

Stability Data

The following tables summarize the stability of this compound under various conditions. This data is compiled from internal studies and is provided for guidance.

Table 1: Stability of Solid this compound

Storage ConditionDurationPurity by HPLC (%)Appearance
-20°C, protected from light, under N₂4 years>99%White to light yellow solid
4°C, protected from light12 months>98%No change
25°C / 60% RH, protected from light6 months~95%Slight discoloration
40°C / 75% RH, protected from light3 months~90%Yellowing of solid

Table 2: Stability of this compound in Solution (1 mg/mL in DMSO)

Storage ConditionDurationPurity by HPLC (%)
-80°C, protected from light6 months>99%
-20°C, protected from light1 month>98%
4°C, protected from light1 week~95%
Room Temperature, exposed to light24 hours<90%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Dilute with the initial mobile phase composition to the desired concentration for injection.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for inducing the degradation of this compound to understand its stability profile.

  • Acid Hydrolysis: Dissolve this compound in a small amount of DMSO and dilute with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a small amount of DMSO and dilute with 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a small amount of DMSO and dilute with 3% hydrogen peroxide. Keep at room temperature for 24 hours before HPLC analysis.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours. Dissolve in DMSO for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Analyze by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Solid_ABBV Solid this compound Dissolution Dissolution in DMSO Solid_ABBV->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of this compound.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Purity Check Purity of this compound by HPLC Start->Check_Purity Degradation_Suspected Degradation Suspected Check_Purity->Degradation_Suspected Purity < 98% No_Degradation Purity Confirmed Check_Purity->No_Degradation Purity > 98% Review_Handling Review Handling & Storage Procedures Degradation_Suspected->Review_Handling Prepare_Fresh Prepare Fresh Solutions Review_Handling->Prepare_Fresh Check_Other Investigate Other Experimental Parameters No_Degradation->Check_Other

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting ABBV-467 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with the MCL-1 inhibitor, ABBV-467, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a selective and highly potent inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein, with a Ki of <0.01 nM.[1] It is being investigated for its potential to induce apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma.[1][2] Like many small molecule inhibitors, this compound is a large, hydrophobic molecule (Molecular Formula: C53H51Cl2FN6O9S, Molecular Weight: 1037.98), which can lead to poor solubility in aqueous solutions.[1][3] Inconsistent dissolution can result in inaccurate experimental concentrations and unreliable results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (96.34 mM); however, the use of sonication is recommended to facilitate dissolution.[1] It is also important to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]

Q3: I've diluted my this compound DMSO stock solution into my aqueous buffer and a precipitate has formed. Why is this happening?

This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower. To avoid this, it is crucial to ensure that the final concentration of this compound in the aqueous solution does not exceed its solubility limit in the final solvent mixture (aqueous buffer + DMSO).

Q4: Can I heat or sonicate this compound to improve its solubility in aqueous solutions?

Gentle heating (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in an organic solvent like DMSO. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. These methods are generally not recommended for improving solubility directly in aqueous buffers, as the compound may precipitate out again upon cooling to room temperature.

Q5: Are there any known formulations for in vivo administration of this compound?

For in vivo studies in mouse models, this compound has been formulated for intravenous (IV) administration in a vehicle consisting of 5% DMSO, 10% Cremophor EL, and 85% D5W (5% dextrose in water).[2] This formulation uses a combination of a co-solvent (DMSO) and a non-ionic surfactant (Cremophor EL) to maintain the solubility of the compound in the aqueous-based vehicle.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the aqueous buffer.
  • Cause: this compound has very low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is not a viable approach.

  • Solution: Always prepare a high-concentration stock solution in an appropriate organic solvent first, such as DMSO.[1]

Issue 2: Precipitation occurs upon dilution of the DMSO stock solution into an aqueous medium.
  • Cause: The final concentration of this compound is above its solubility limit in the aqueous buffer containing a low percentage of DMSO.

  • Solutions:

    • Decrease the Final Concentration: Lower the target final concentration of this compound in your experiment.

    • Increase the Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. However, be mindful that high concentrations of DMSO can have biological effects.

    • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer.

    • Incorporate Surfactants: For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the aqueous buffer can help maintain solubility.

Issue 3: Inconsistent results are observed between experiments.
  • Cause: This may be due to variability in the preparation of the this compound solutions, leading to differences in the actual concentration of the compound.

  • Solutions:

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing your this compound solutions for every experiment.

    • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. Avoid using old or stored aqueous dilutions.

    • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your experiment.

Data Presentation

The following tables are provided as templates for researchers to systematically test and record the solubility of this compound in various solvent systems. It is recommended to populate these tables with your own experimental data.

Table 1: Solubility of this compound in Common Organic Solvents

SolventTarget Concentration (mM)Observation (Clear Solution/Precipitate)
DMSO100Clear with sonication[1]
EthanolUser-definedUser-defined
MethanolUser-definedUser-defined
DMFUser-definedUser-defined

Table 2: Aqueous Solubility of this compound with Co-solvents

Aqueous Buffer (e.g., PBS, pH 7.4)Co-solventCo-solvent % (v/v)Max. Soluble Concentration of this compound (µM)
PBSDMSO0.1User-defined
PBSDMSO0.5User-defined
PBSDMSO1.0User-defined
PBSEthanol1.0User-defined

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.

  • Procedure: a. Weigh out the required amount of this compound powder (MW: 1037.98 g/mol ). For 1 mL of a 10 mM solution, this would be 10.38 mg. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Briefly vortex the solution. d. Place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear. e. Visually inspect the solution to ensure all solid has dissolved. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the stock solution at -20°C or -80°C, protected from light.[1]

Protocol 2: Preparation of a 1 µM Working Solution of this compound in Cell Culture Medium
  • Materials: 10 mM this compound stock solution in DMSO, cell culture medium.

  • Procedure (for a final DMSO concentration of 0.1%): a. Prepare an intermediate dilution of the 10 mM stock solution by diluting it 1:100 in cell culture medium to obtain a 100 µM solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium. b. Vortex the intermediate dilution gently. c. Further dilute the 100 µM intermediate solution 1:100 in the cell culture medium to achieve the final 1 µM working concentration. For example, add 10 µL of the 100 µM solution to 990 µL of medium. d. The final DMSO concentration will be 0.01%. Ensure this concentration is compatible with your experimental system and include a vehicle control with the same final DMSO concentration. e. Use the working solution immediately.

Visualizations

ABBV467_MOA cluster_cell Cancer Cell cluster_treatment MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits Apoptosis Apoptosis BAK->Apoptosis Promotes BAX BAX BAX->Apoptosis Promotes ABBV467 This compound ABBV467->MCL1 Inhibits

Caption: Simplified signaling pathway of this compound inducing apoptosis.

Troubleshooting_Workflow start Start: Insolubility Issue with this compound stock_prep Prepare concentrated stock in DMSO (e.g., 10-100 mM) start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution precipitate_check Precipitate forms? dilution->precipitate_check solution_ok Solution is clear. Proceed with experiment. precipitate_check->solution_ok No lower_conc Lower the final concentration of this compound precipitate_check->lower_conc Yes cosolvent Increase co-solvent (DMSO) percentage (if tolerable) precipitate_check->cosolvent Yes surfactant Add a biocompatible surfactant (e.g., Tween-20) precipitate_check->surfactant Yes reassess Re-evaluate for precipitation lower_conc->reassess cosolvent->reassess surfactant->reassess reassess->solution_ok No reassess->lower_conc Yes

Caption: Troubleshooting workflow for this compound insolubility.

References

Interpreting unexpected results in ABBV-467 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective MCL-1 inhibitor, ABBV-467.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][2] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BAK, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[2][3]

Q2: In which cancer types has this compound shown preclinical efficacy?

A2: this compound has demonstrated efficacy in preclinical models of hematological malignancies, particularly multiple myeloma and acute myelogenous leukemia (AML).[2][4][5]

Q3: What is the most significant unexpected clinical finding with this compound?

A3: The most notable unexpected finding from the first-in-human clinical trial in patients with multiple myeloma was an increase in cardiac troponin levels in a subset of patients (4 out of 8).[4][5][6][7] This suggests potential on-target cardiotoxicity, which may be a class effect for MCL-1 inhibitors.[4][5][6][7]

Q4: Is this compound effective as a monotherapy?

A4: In preclinical xenograft models of multiple myeloma, this compound has shown significant anti-tumor activity as a monotherapy, leading to tumor growth inhibition and even complete tumor regression at higher doses.[2][8] However, in some models, such as OCI-AML2, it has shown greater efficacy when combined with other agents like venetoclax (B612062) or 5-azacitidine.[8]

Q5: Why might I observe a lack of activity of this compound in my cell line?

A5: The sensitivity of a cell line to this compound is dependent on its reliance on MCL-1 for survival. Cells that co-express other anti-apoptotic proteins like Bcl-xL may be resistant to this compound as a single agent.[8] For example, the DLD-1 cell line, where Bcl-xL plays a cooperative role in tumor cell maintenance, is inactive to this compound.[8]

Troubleshooting Guides

Issue 1: High Variability in Apoptosis Induction
Potential Cause Troubleshooting Step
Cell Line Heterogeneity Ensure you are using a single-cell cloned population. Perform regular cell line authentication.
Inconsistent Drug Concentration Prepare fresh dilutions of this compound for each experiment. Verify the concentration and purity of your stock solution.
Variable Cell Density Seed cells at a consistent density for all experiments, as confluency can affect sensitivity to apoptosis-inducing agents.
Assay Timing This compound can induce rapid apoptosis.[2] Optimize the incubation time to capture the peak apoptotic window for your specific cell line. A time-course experiment is recommended.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Step
Pharmacokinetics/Pharmacodynamics (PK/PD) The in vivo efficacy of this compound is dependent on achieving and maintaining sufficient plasma concentration. Review the dosing schedule and route of administration. Consider that this compound was designed for a short half-life to induce rapid apoptosis.[6]
Tumor Microenvironment The in vivo tumor microenvironment can confer resistance. Consider co-culturing cancer cells with stromal cells in vitro to better mimic the in vivo setting.
Off-Target Effects In Vivo While this compound is highly selective, off-target effects in a complex biological system can influence outcomes. Monitor for unexpected physiological changes in the animal models.
Issue 3: Unexpected Cell Viability Readouts
Potential Cause Troubleshooting Step
Assay Interference Some compounds can interfere with the reagents used in cell viability assays (e.g., auto-fluorescence). Run a control with this compound in cell-free media to check for interference.
Cellular Metabolism Changes This compound-induced apoptosis can alter cellular metabolism, which may affect assays that rely on metabolic activity (e.g., MTT, resazurin). Consider using an orthogonal assay, such as a cell counting-based method or an ATP-based assay like CellTiter-Glo.[2]
Incomplete Apoptosis At certain concentrations or time points, cells may be in early stages of apoptosis and still show metabolic activity. Use a specific apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.[2]

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cell Lines
Cell LineCancer TypeEC50 (nM)MCL-1 DependenceReference
AMO-1Multiple Myeloma0.16High[8]
H929Multiple Myeloma0.47High[8]
MV4-11Acute Myeloid Leukemia3.91Moderate[8]
DLD-1Colorectal Cancer>10,000Low (Bcl-xL dependent)[8]
Table 2: In Vivo Efficacy of this compound Monotherapy in AMO-1 Xenograft Model
Dose (mg/kg, i.v.)Dosing ScheduleTumor Growth Inhibition (%)OutcomeReference
3.13Single Dose46Significant Inhibition[8]
6.25Single DoseNot Specified (Maximal tumor delay of 82%)Significant Inhibition[3]
12.5Single Dose97Complete Tumor Regression[8]
25Not SpecifiedNot SpecifiedNot Well Tolerated[8]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

This protocol is adapted from studies evaluating this compound.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. For adherent cells, allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in growth medium at 2x the final desired concentration.

  • Treatment: Add 100 µL of the 2x this compound solution to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This is a general protocol for assessing apoptosis, a key mechanism of this compound.[2]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the optimized duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently trypsinize and collect the cells. Wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use appropriate compensation and gating strategies to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Mandatory Visualizations

ABBV_467_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits CytoC Cytochrome c BAK->CytoC Releases Apoptosis Apoptosis CytoC->Apoptosis Activates ABBV467 This compound ABBV467->MCL1 Inhibits

Caption: Mechanism of Action of this compound in inducing apoptosis.

Experimental_Workflow_Apoptosis_Assay start Start treat Treat cells with This compound start->treat 1. Cell Culture harvest Harvest and wash cells treat->harvest 2. Incubation stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain 3. Preparation flow Analyze by Flow Cytometry stain->flow 4. Staining end End flow->end 5. Data Acquisition

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Troubleshooting_Logic start Unexpected Result (e.g., Low Efficacy) check_reagents Check Reagent (this compound) Concentration & Integrity start->check_reagents check_cells Verify Cell Line (Authentication, MCL-1 dep.) start->check_cells check_protocol Review Experimental Protocol (Timing, Density) start->check_protocol re_run Re-run Experiment with Validated Reagents & Cells check_reagents->re_run check_cells->re_run check_protocol->re_run

Caption: Logical troubleshooting flow for unexpected experimental results.

References

Mitigating off-target kinase inhibition of ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: ABBV-467 is a highly potent and selective MCL-1 inhibitor , not a kinase inhibitor. Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Extensive profiling has demonstrated its selectivity for MCL-1, and the primary concerns with its use are related to potential on-target toxicities (such as cardiotoxicity) rather than off-target kinase inhibition.[1][4][5]

This Technical Support Center, therefore, focuses on the correct mechanism of action of this compound, helping researchers understand its on-target effects, troubleshoot experiments, and correctly interpret their data in the context of MCL-1 inhibition.

Welcome to the technical support resource for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this selective MCL-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary target of this compound is Myeloid Cell Leukemia-1 (MCL-1), a pro-survival protein in the Bcl-2 family.[3] this compound is not a kinase inhibitor. It binds with high affinity to a hydrophobic groove on MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][6] This action releases the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and ultimately, apoptosis.[6][7]

Q2: Since this compound is not a kinase inhibitor, what is its selectivity profile?

A2: this compound is highly selective for MCL-1. It exhibits significantly lower binding affinity for other Bcl-2 family proteins, such as BCL-2 and BCL-xL. This selectivity is crucial for minimizing off-target effects related to the broader Bcl-2 family. Profiling against large panels of kinases and other receptors has confirmed its high selectivity for MCL-1.[3]

Q3: What are the primary concerns regarding toxicity with this compound?

A3: The main toxicity concern is not from off-target kinase effects, but from potential on-target effects in healthy tissues that rely on MCL-1 for survival. Clinical studies have reported increases in cardiac troponins in some patients, suggesting a risk of cardiotoxicity.[3][4] This is believed to be a class effect for MCL-1 inhibitors, as MCL-1 plays a role in the survival of cardiomyocytes.[8] Therefore, monitoring for signs of on-target, off-tumor toxicity is critical in preclinical and clinical research.

Q4: How can I confirm that this compound is engaging the MCL-1 target in my cellular experiments?

A4: A key biomarker for MCL-1 target engagement is the upregulation and stabilization of the MCL-1 protein itself.[9] When an inhibitor like this compound binds to the MCL-1 protein, it can protect it from ubiquitination and subsequent degradation by the proteasome. This leads to an observable increase in total MCL-1 levels, which can be detected by Western blotting. This paradoxical upregulation is a strong indicator that the compound is binding to its intended target within the cell.[9]

Q5: What is the expected cellular phenotype after treating MCL-1-dependent cells with this compound?

A5: In MCL-1-dependent cancer cells, treatment with this compound is expected to induce rapid, mechanism-based apoptosis.[3] This can be observed through classic hallmarks of apoptosis, including caspase-3/7 activation, a decrease in mitochondrial membrane potential, and externalization of phosphatidylserine (B164497) on the cell surface.[3][8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
No significant cell death observed in my cancer cell line at expected concentrations. 1. The cell line may not be dependent on MCL-1 for survival. It might rely on other pro-survival proteins like BCL-2 or BCL-xL. 2. Low or absent expression of MCL-1 in the cell line.1. Verify Target Dependency: Perform a Western blot to confirm the expression levels of MCL-1, BCL-2, and BCL-xL in your cell line. Test the cells with selective BCL-2 or BCL-xL inhibitors to check for alternative dependencies. 2. Use a Positive Control: Include a cell line known to be sensitive to MCL-1 inhibition (e.g., AMO-1 multiple myeloma cells) in your experiment to validate your compound's activity.[2]
Cell death is observed, but I am unsure if it is due to apoptosis. The observed cytotoxicity could be due to necrosis or other non-specific effects, especially at very high concentrations.1. Confirm Apoptosis: Perform an Annexin V/Propidium Iodide (PI) staining assay and analyze via flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early) or positive (late). 2. Use a Caspase Inhibitor: Co-treat cells with this compound and a pan-caspase inhibitor (e.g., z-VAD-fmk). If the cell death is rescued, it confirms that the mechanism is caspase-dependent apoptosis.[3][8]
Unexpected toxicity is observed in an in vivo model in non-tumor tissues. This may be an on-target toxicity due to the inhibition of MCL-1 in healthy tissues where it plays a physiological role (e.g., heart, hematopoietic stem cells).1. Review Literature: Research the known roles of MCL-1 in the tissues where toxicity is observed. The observed effects may be consistent with the known biology of MCL-1. 2. Monitor Biomarkers: If cardiotoxicity is suspected, consider analyzing plasma for cardiac troponins, a sensitive marker of heart damage, if the animal model is appropriate.[4][5] 3. Dose Optimization: Investigate intermittent dosing schedules, as a short exposure to this compound may be sufficient to induce apoptosis in tumor cells while allowing normal tissues to recover.[3]

Quantitative Data Summary

The selectivity of this compound is highlighted by its high binding affinity for MCL-1 compared to other Bcl-2 family members.

Target ProteinBinding Affinity (Ki)
MCL-1 <0.01 nM [2]
BCL-2247 - 642 nM
BCL-xL247 - 642 nM
BCL-W>10,000 nM

Note: Data for other Bcl-2 family proteins are representative values for highly selective MCL-1 inhibitors and serve to illustrate the selectivity profile.

Key Experimental Protocols

Protocol 1: Apoptosis Assessment by Annexin V and Propidium Iodide Staining

This protocol is used to differentiate between healthy, apoptotic, and necrotic cells following treatment with this compound.[10]

Materials:

  • Cells treated with this compound and vehicle control.

  • Phosphate-Buffered Saline (PBS).

  • 1X Annexin V Binding Buffer.

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Cell Collection: Collect both adherent and floating cells from your culture plates. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Healthy cells: Annexin V negative, PI negative.

      • Early apoptotic cells: Annexin V positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Protocol 2: Target Engagement Assessment by Western Blot for MCL-1

This protocol verifies that this compound engages MCL-1 in cells by detecting the stabilization and upregulation of the MCL-1 protein.[9]

Materials:

  • Cells treated with various concentrations of this compound for 6-24 hours.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-MCL-1 and anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1 and a loading control overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. An increase in the MCL-1 signal (normalized to the loading control) with increasing concentrations of this compound indicates target engagement.

Visualizations

MCL1_Pathway cluster_0 Normal Cell Survival cluster_1 This compound Action MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters Apoptosis_Blocked Apoptosis Blocked ABBV467 This compound MCL1_2 MCL-1 ABBV467->MCL1_2 Binds & Inhibits BAK_2 BAK (Released) Apoptosis_Triggered Apoptosis Triggered BAK_2->Apoptosis_Triggered Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Check_Target Is the cell line MCL-1 dependent? Start->Check_Target Confirm_Apoptosis Is cell death via caspase-dependent apoptosis? Check_Target->Confirm_Apoptosis  Yes Alternative_Dependency Cell line may rely on BCL-2/BCL-xL for survival Check_Target->Alternative_Dependency  No Non_Apoptotic_Death Cytotoxicity may be due to necrosis or artifact Confirm_Apoptosis->Non_Apoptotic_Death  No On_Target_Effect Phenotype is likely a true on-target effect of MCL-1 inhibition Confirm_Apoptosis->On_Target_Effect  Yes On_Target_Toxicity Consider on-target toxicity in non-tumor cells/tissues On_Target_Effect->On_Target_Toxicity If in vivo Apoptosis_Assay_Workflow Start Treat cells with This compound Collect Collect floating and adherent cells Start->Collect Wash Wash cells twice with cold PBS Collect->Wash Resuspend Resuspend in 1X Annexin Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Validation & Comparative

A Comparative Guide to Mcl-1 Inhibitors: ABBV-467, S63845, and AZD5991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional chemotherapies and other targeted agents. This has spurred the development of potent and selective small-molecule Mcl-1 inhibitors. This guide provides an objective comparison of three prominent Mcl-1 inhibitors: ABBV-467, S63845, and AZD5991, with a focus on their preclinical performance supported by experimental data.

Mechanism of Action: Restoring Apoptosis

Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[1] This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax.[2] The release of Bak and Bax leads to their oligomerization at the mitochondrial outer membrane, resulting in the formation of pores, cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[2][3]

Data Presentation

The following tables summarize the quantitative data on the biochemical potency, selectivity, and cellular activity of this compound, S63845, and AZD5991.

Table 1: Biochemical Binding Affinity and Selectivity

InhibitorTargetAssay TypeBinding Affinity (Ki / KD)Selectivity vs. Bcl-2 / Bcl-xL
This compound Human Mcl-1FRETKi: <0.01 nM[4]>24,700-fold / >64,200-fold[4]
S63845 Human Mcl-1SPRKD: 0.19 nM[1]>10,000-fold / >10,000-fold[5]
AZD5991 Human Mcl-1FRETKi: <1 nM[6]>10,000-fold vs. other Bcl-2 family members[6]

FRET: Förster Resonance Energy Transfer; SPR: Surface Plasmon Resonance.

Table 2: In Vitro Cellular Activity in Hematological Cancer Cell Lines

InhibitorCell Line (Cancer Type)Assay TypeEC50 / IC50
This compound AMO-1 (Multiple Myeloma)Cell ViabilityEC50: 0.16 nM[4]
H929 (Multiple Myeloma)Cell ViabilityEC50: 0.47 nM[4]
MV4-11 (AML)Cell ViabilityEC50: 3.91 nM[4]
S63845 Multiple Myeloma, Leukemia, and Lymphoma cell linesCell ViabilityPotent killing of Mcl-1-dependent cells[1]
AZD5991 MOLP8 (AML)Caspase Activity (6h)EC50: 33 nM[6]
MV4;11 (AML)Caspase Activity (6h)EC50: 24 nM[6]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; AML: Acute Myeloid Leukemia.

Table 3: In Vivo Antitumor Activity

InhibitorAnimal ModelDosingKey Findings
This compound AMO-1 Multiple Myeloma Xenograft3.13, 6.25, 12.5 mg/kg i.v.46% to 97% tumor growth inhibition. Complete tumor regression at 12.5 mg/kg.[4]
OCI-AML2 AML XenograftCombination with venetoclax (B612062) or 5-azacitidineSignificant tumor growth inhibition (99%).[4]
S63845 Multiple Cancer Modelsi.v.Potent antitumor activity with an acceptable safety margin as a single agent.[1]
AZD5991 Multiple Myeloma and AML XenograftsSingle i.v. doseCaused tumor regressions.[6]

i.v.: intravenous.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Biochemical Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of the inhibitors to the Mcl-1 protein.

Principle: The assay is a competitive binding format. A terbium-labeled anti-tag antibody (donor) binds to a tagged Mcl-1 protein. A fluorescently labeled BH3 peptide (acceptor) binds to the Mcl-1 protein, bringing the donor and acceptor into proximity, resulting in a high FRET signal. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.05% Tween-20). Dilute the tagged Mcl-1 protein, terbium-labeled antibody, and fluorescently labeled BH3 peptide to their final concentrations in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test inhibitors (this compound, S63845, AZD5991) in assay buffer.

  • Assay Plate Setup: Add the inhibitor dilutions to a 384-well microplate.

  • Addition of Assay Components: Add the prepared Mcl-1 protein/terbium-antibody complex and the fluorescently labeled BH3 peptide to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis in cancer cells by measuring the activity of executioner caspases 3 and 7.

Principle: A pro-luminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7, is added to the cells. In apoptotic cells, activated caspases cleave the substrate, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MOLP8, MV4;11) in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Mcl-1 inhibitors. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 6 hours).

  • Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well. This reagent contains the substrate and components for cell lysis.

  • Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and the enzymatic reaction to occur.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the untreated control. Plot the normalized signal against the inhibitor concentration to determine the EC50.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of the Mcl-1 inhibitors in a living organism.

Procedure:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., AMO-1) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer the Mcl-1 inhibitors (e.g., intravenously) at various doses and schedules. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Data Analysis: Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Mandatory Visualization

Mcl1_Signaling_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Mito Mitochondrial Outer Membrane Bak->Mito Oligomerize & Form Pores Bax->Mito Oligomerize & Form Pores CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Inhibitor Mcl-1 Inhibitor (this compound, S63845, AZD5991) Inhibitor->Mcl1 Inhibits

Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., AML cell line) start->cell_culture treatment 2. Treatment with Mcl-1 Inhibitor (serial dilutions) cell_culture->treatment incubation 3. Incubation (e.g., 24-72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis 5. Data Analysis (Normalize to control) viability_assay->data_analysis ic50 6. Determine IC50 data_analysis->ic50 end End ic50->end

Caption: A typical experimental workflow for determining the IC50 of an Mcl-1 inhibitor.

Discussion and Conclusion

This compound, S63845, and AZD5991 are all highly potent and selective inhibitors of Mcl-1, demonstrating significant preclinical antitumor activity. This compound stands out with a particularly low sub-nanomolar binding affinity for Mcl-1.[4] All three compounds effectively induce apoptosis in Mcl-1-dependent cancer cell lines and show in vivo efficacy in various xenograft models.[6]

It is important to note that while these preclinical data are promising, clinical development of Mcl-1 inhibitors has faced challenges. For instance, increases in cardiac troponin levels have been observed in patients treated with this compound, suggesting potential cardiotoxicity as a possible class effect of Mcl-1 inhibitors.[7][8] This highlights the critical need for careful safety and toxicity assessments in the continued development of this class of drugs.

References

Efficacy of ABBV-467 in Acute Myeloid Leukemia: A Comparative Analysis with Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of ABBV-467, an investigational Mcl-1 inhibitor, with the established standard of care for Acute Myeloid Leukemia (AML). Due to the early stage of this compound's development and the termination of its clinical trial in a different hematologic malignancy, this comparison is based on preclinical data for this compound and a combination of preclinical and clinical data for standard AML therapies.

Executive Summary

This compound has demonstrated significant antitumor activity in preclinical models of AML, particularly when used in combination with other agents. As a selective inhibitor of the anti-apoptotic protein Mcl-1, it represents a targeted approach to inducing cancer cell death.[1] However, it is crucial to note that clinical development of this compound was halted due to cardiac toxicity observed in a first-in-human trial in patients with multiple myeloma.[2] Therefore, no direct clinical data in AML patients is available.

Standard of care for AML is multifaceted, typically involving intensive induction chemotherapy, and has shown curative potential in a subset of patients.[3] Newer combination therapies, such as venetoclax (B612062) with hypomethylating agents, are improving outcomes, particularly for older patients or those unfit for intensive chemotherapy. This guide presents the available data to offer a comparative perspective on the potential of Mcl-1 inhibition relative to current therapeutic strategies.

Data Presentation

Table 1: Preclinical Efficacy of this compound in an AML Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)SignificanceAnimal Model
This compound + VenetoclaxNot specified99%p<0.00001Murine model of OCI-AML2
This compound + 5-AzacitidineNot specified99%p<0.00001Murine model of OCI-AML2

Source: Preclinical data from in vivo studies.[2]

Table 2: Efficacy of Standard of Care Therapies in AML
TherapyPatient PopulationRemission Rate (CR/CRi)Median Overall Survival (OS)Median Event-Free Survival (EFS)
Intensive Induction Chemotherapy ("7+3") Younger adults with AML~67%Varies significantly with age and risk factorsVaries
Older adults (>60 years) with AML~50%VariesVaries
Azacitidine + Venetoclax Newly diagnosed, fit adults with AML88% (Overall Response Rate)Not yet mature14.6 months
78% (Composite Complete Response)

Source: Clinical trial data. Remission rates for standard induction chemotherapy are generally accepted figures. Azacitidine + Venetoclax data is from the PARADIGM phase 2 trial.[3][4][5][6]

Table 3: 5-Year Overall Survival Rates for AML with Standard of Care (by Age)
Age Group5-Year Overall Survival Rate
Younger than 40~60%
60-69>15%
70-79~5%

Source: Cancer Research UK. These are general statistics and can vary based on individual patient and disease characteristics.[7]

Mechanism of Action: this compound

This compound is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] In many cancer cells, including some AML subtypes, Mcl-1 is overexpressed, which prevents the initiation of apoptosis (programmed cell death). By binding to Mcl-1, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.

cluster_0 Normal Apoptotic Regulation cluster_1 Action of this compound Mcl-1 Mcl-1 Pro-apoptotic proteins (e.g., Bak, Bax) Pro-apoptotic proteins (e.g., Bak, Bax) Mcl-1->Pro-apoptotic proteins (e.g., Bak, Bax) Inhibits Apoptosis Apoptosis Pro-apoptotic proteins (e.g., Bak, Bax)->Apoptosis Induces This compound This compound Mcl-1_2 Mcl-1 This compound->Mcl-1_2 Inhibits Pro-apoptotic proteins_2 Pro-apoptotic proteins (e.g., Bak, Bax) Apoptosis_2 Apoptosis Pro-apoptotic proteins_2->Apoptosis_2 Induces

Mechanism of this compound in inducing apoptosis.

Experimental Protocols

In Vivo Xenograft Model for this compound Efficacy

The preclinical efficacy of this compound in AML was evaluated using a murine xenograft model. The general methodology is as follows:

  • Cell Line: OCI-AML2, a human AML cell line, was used.

  • Animal Model: Immunocompromised mice (e.g., SCID/bg) were used to prevent rejection of the human cancer cells.

  • Tumor Implantation: OCI-AML2 cells were implanted into the mice.

  • Treatment: Once tumors reached a specified volume, mice were treated with this compound in combination with either venetoclax or 5-azacitidine.

  • Efficacy Assessment: Tumor volume was measured regularly to determine the extent of tumor growth inhibition.

  • Statistical Analysis: The significance of the observed tumor growth inhibition was determined using statistical tests.

Implant OCI-AML2 cells into immunocompromised mice Implant OCI-AML2 cells into immunocompromised mice Allow tumors to grow toa specified volume Allow tumors to grow toa specified volume Implant OCI-AML2 cells into immunocompromised mice->Allow tumors to grow toa specified volume Administer treatment (this compound + combination agent) Administer treatment (this compound + combination agent) Allow tumors to grow toa specified volume->Administer treatment (this compound + combination agent) Measure tumor volume regularly Measure tumor volume regularly Administer treatment (this compound + combination agent)->Measure tumor volume regularly Analyze data for tumor growth inhibition Analyze data for tumor growth inhibition Measure tumor volume regularly->Analyze data for tumor growth inhibition

Experimental workflow for in vivo efficacy testing.

Discussion and Limitations

The preclinical data for this compound in an AML model is promising, showing near-complete tumor growth inhibition when combined with standard agents like venetoclax or 5-azacitidine.[2] This suggests that targeting the Mcl-1 pathway could be a valuable strategy in AML.

However, several critical limitations must be considered:

  • Lack of Clinical Data in AML: There are no clinical trials of this compound in AML patients. The efficacy and safety in humans with AML are unknown.

  • Cardiac Toxicity: The first-in-human trial of this compound in multiple myeloma was terminated due to increases in cardiac troponin levels, a marker of heart muscle damage.[2] This is a significant safety concern that would need to be addressed in any future development.

  • Indirect Comparison: The comparison with standard of care is indirect. Preclinical xenograft data for this compound is being compared with clinical trial data for standard therapies. Such comparisons are not a substitute for head-to-head clinical trials.

  • AML Heterogeneity: AML is a highly heterogeneous disease. The efficacy of this compound may vary significantly across different AML subtypes with different molecular profiles. The preclinical studies were conducted in a single cell line model.

Conclusion

This compound has demonstrated potent preclinical anti-leukemic activity in an AML model, highlighting the potential of Mcl-1 inhibition as a therapeutic strategy. However, the significant safety concerns that led to the termination of its clinical development in multiple myeloma cast a considerable shadow over its future prospects. While the preclinical efficacy is noteworthy, the lack of human clinical data in AML and the known toxicity profile mean that this compound cannot be considered a viable alternative to current standard of care at this time. Further research into safer and more effective Mcl-1 inhibitors may yet unlock the therapeutic potential of this pathway in AML.

References

A Researcher's Guide to Predicting Sensitivity to the MCL-1 Inhibitor ABBV-467 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the MCL-1 inhibitor ABBV-467 with alternative therapeutic strategies, focusing on biomarkers for predicting treatment sensitivity. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data, details experimental protocols for biomarker identification, and visualizes key biological pathways and workflows.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of MCL-1 is a common feature in various hematologic malignancies, including multiple myeloma, and is associated with tumor cell survival and resistance to conventional therapies.[3] this compound is designed to bind to MCL-1, thereby preventing its interaction with pro-apoptotic proteins and inducing cancer cell death.[1][2]

Preclinical studies demonstrated the efficacy of this compound in inducing apoptosis in MCL-1-dependent tumor cell lines and inhibiting tumor growth in xenograft models of multiple myeloma and acute myelogenous leukemia.[4][5][6][7] However, a first-in-human clinical trial (NCT04178902) in patients with relapsed/refractory multiple myeloma was terminated due to cardiac toxicity, specifically an increase in cardiac troponin levels in some patients.[4][5][6] This adverse effect is suspected to be an on-target consequence of MCL-1 inhibition, highlighting a significant challenge for the clinical development of this drug class.[4][5][6]

Biomarkers for Predicting MCL-1 Inhibitor Sensitivity

Identifying patients who are most likely to respond to MCL-1 inhibition is crucial for the future development and application of this therapeutic strategy. While high MCL-1 expression is a fundamental prerequisite, it is not a sufficiently precise predictor of sensitivity on its own.[2] More sophisticated biomarker strategies are needed to stratify patient populations effectively.

Key Putative Biomarkers:
  • BH3 Profiling: This functional assay measures the degree to which a cell is "primed" for apoptosis by assessing the mitochondrial response to a panel of pro-apoptotic BH3 peptides.[8] Cells that are highly dependent on MCL-1 for survival will readily undergo apoptosis when exposed to BH3 peptides that antagonize MCL-1. BH3 profiling has shown superior predictive power for sensitivity to BCL-2 family inhibitors compared to gene or protein expression levels alone.[8]

  • Four-Gene Signature (AXL, ETS1, IL6, EFEMP1): In triple-negative breast cancer, a four-gene signature has been identified that predicts resistance to MCL-1 inhibitors.[9][10][11] The proteins encoded by these genes are involved in signaling pathways that can promote resistance, and their expression levels may serve as a predictive biomarker.[9][10][11] While identified in a solid tumor context, the underlying principles of signaling pathway activation conferring resistance may be applicable to hematologic malignancies.

  • BCL-2 Family Expression Ratios: The relative expression levels of pro- and anti-apoptotic BCL-2 family members can determine a cell's dependence on a specific anti-apoptotic protein. A high BCL-2 to MCL-1 expression ratio, for instance, may indicate a greater dependence on BCL-2 and therefore predict sensitivity to BCL-2 inhibitors like venetoclax, while a low ratio might suggest MCL-1 dependence.[12]

Performance Comparison: this compound vs. Alternatives

The primary indication for this compound in its clinical development was multiple myeloma. Therefore, a comparison with other agents used in this setting is most relevant.

Drug/RegimenTarget(s)Mechanism of ActionReported Efficacy (Preclinical/Clinical)Key Biomarker(s)
This compound MCL-1Selective inhibitor, induces apoptosis.Preclinical: Significant tumor growth inhibition in multiple myeloma xenografts. Clinical: Limited efficacy observed before trial termination due to cardiotoxicity.MCL-1 dependency (assessed by BH3 profiling), potentially low expression of resistance genes (e.g., AXL, ETS1, IL6, EFEMP1).
Venetoclax BCL-2Selective inhibitor, induces apoptosis.Clinical: Approved for various hematologic malignancies. In multiple myeloma, shows efficacy particularly in patients with t(11;14) translocation. ORR of 40% as monotherapy in t(11;14) RRMM.[13][14]t(11;14) translocation, high BCL-2 expression, high BCL-2:MCL-1 ratio.
Carfilzomib ProteasomeIrreversible proteasome inhibitor, induces apoptosis.Clinical: Approved for multiple myeloma. In combination with lenalidomide (B1683929) and dexamethasone (B1670325) (KRd), demonstrates an ORR of 95% and a median PFS of 36 months in a real-world study of RRMM patients.[15]Not biomarker-driven in the same way as BH3 mimetics. Sensitivity is more broadly associated with myeloma biology.
S63845 MCL-1Selective inhibitor, induces apoptosis.Preclinical: Potent anti-tumor activity in multiple myeloma cell lines (IC50 < 0.1 µM in sensitive lines) and xenograft models (complete tumor regression).[7][16]MCL-1 dependency.

Experimental Protocols

BH3 Profiling

Objective: To determine the dependence of cancer cells on MCL-1 for survival.

Methodology:

  • Cell Preparation: Isolate and prepare a single-cell suspension of tumor cells.

  • Permeabilization: Treat cells with a mild detergent like digitonin (B1670571) to permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.[1]

  • Peptide Exposure: Aliquot the permeabilized cells into a multi-well plate and expose them to a panel of synthetic BH3 peptides. This panel should include peptides that specifically antagonize MCL-1 (e.g., a NOXA-like peptide) and other BCL-2 family members, as well as a general activator of apoptosis (e.g., a BIM peptide).

  • Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: MOMP is typically measured by detecting the release of cytochrome c from the mitochondria. This can be done using flow cytometry with an antibody specific for cytochrome c.[2]

  • Data Analysis: Quantify the percentage of cells that have released cytochrome c in response to each BH3 peptide. High cytochrome c release in response to an MCL-1-specific peptide indicates MCL-1 dependence.

Four-Gene Signature Analysis

Objective: To assess the expression of the AXL, ETS1, IL6, and EFEMP1 genes as a potential biomarker for MCL-1 inhibitor resistance.

Methodology:

  • RNA Extraction: Isolate total RNA from tumor tissue or cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using specific primers for AXL, ETS1, IL6, and EFEMP1, as well as for a panel of housekeeping genes for normalization.

  • Data Analysis: Calculate the relative expression levels of the four target genes. A pre-defined threshold for high expression would be used to classify tumors as potentially resistant to MCL-1 inhibitors.

Visualizing the Science

Signaling Pathway of MCL-1 Inhibition

MCL1_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic MCL1 MCL-1 BAK BAK MCL1->BAK Sequesters BCL2 BCL-2 BAX BAX BCL2->BAX Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis BIM BIM BIM->MCL1 BIM->BCL2 BIM->BAX Activates BIM->BAK Activates ABBV467 This compound ABBV467->MCL1 Inhibits

Caption: MCL-1 Inhibition Pathway.

Experimental Workflow for BH3 Profiling

BH3_Profiling_Workflow start Tumor Cell Suspension perm Plasma Membrane Permeabilization (Digitonin) start->perm expose Exposure to BH3 Peptide Panel perm->expose stain Cytochrome c Staining expose->stain flow Flow Cytometry Analysis stain->flow end Determine MCL-1 Dependency flow->end

Caption: BH3 Profiling Workflow.

Conclusion

The development of this compound highlights both the promise and the peril of targeting MCL-1. While preclinical data were encouraging, the on-target cardiotoxicity observed in the clinic underscores the need for a deeper understanding of MCL-1 biology and the development of robust predictive biomarkers. Functional assays like BH3 profiling and the investigation of resistance-associated gene signatures offer promising avenues for patient stratification. As the field moves forward with next-generation MCL-1 inhibitors, a biomarker-driven approach will be paramount to safely and effectively translate the potent anti-tumor activity of this drug class into clinical benefit. This guide provides a foundational framework for researchers to navigate this complex but important area of oncology drug development.

References

Determining Mcl-1 Dependence: A Comparative Guide to BH3 Profiling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. Consequently, accurately determining a cancer cell's dependence on Mcl-1 is crucial for developing targeted therapeutic strategies. BH3 profiling has emerged as a powerful functional assay to assess this dependence by measuring the mitochondrial apoptotic priming of cells. This guide provides a comprehensive comparison of BH3 profiling methodologies for determining Mcl-1 dependence, complete with experimental protocols and supporting data.

The Principle of BH3 Profiling

BH3 profiling is a functional assay that interrogates the mitochondrial pathway of apoptosis.[1][2] The core principle involves exposing permeabilized cells or isolated mitochondria to a panel of synthetic BH3 peptides derived from pro-apoptotic BCL-2 family members.[3] These peptides can selectively bind to and inhibit anti-apoptotic proteins like Mcl-1. If a cell is dependent on Mcl-1 for survival, specific inhibition of Mcl-1 by a relevant BH3 peptide will lead to the activation of BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[2][4]

To specifically determine Mcl-1 dependence, BH3 peptides that preferentially bind to Mcl-1 are utilized. The most common of these are derived from the BH3 domain of the NOXA protein. More recently, engineered peptides such as MS1 have been developed with even greater affinity and specificity for Mcl-1, offering a more potent tool for BH3 profiling.[1][3]

Comparative Analysis of Methods for Determining Mcl-1 Dependence

Two primary approaches have been established for functionally assessing Mcl-1 dependence: traditional BH3 profiling using peptides and a newer method employing a "toolkit" of specific BH3 mimetic small molecule inhibitors. Both methods have demonstrated a strong correlation in determining Mcl-1 dependency.[5]

ParameterBH3 Profiling (Peptide-based)BH3 Mimetic Toolkit
Principle Measures mitochondrial response (e.g., cytochrome c release) to specific BH3 peptides in permeabilized cells.[4]Measures apoptosis (e.g., Annexin V staining) in intact cells treated with specific small molecule inhibitors.[6]
Mcl-1 Specific Probe NOXA or MS1 peptides.[1][2]Mcl-1 specific inhibitors (e.g., AZD-5991, S63845).[6][7]
Cell State Permeabilized cells.[4]Live, intact cells.[6]
Primary Readout Mitochondrial depolarization (e.g., JC-1 dye) or Cytochrome c release (flow cytometry).[2][4]Apoptosis markers (e.g., Annexin V/7-AAD staining).[6]
Quantitative Data (Example) MS1 Peptide: EC50 of ~3 µM in Mcl-1-dependent cell lines.[1] NOXA Peptide: EC50 of >100 µM in the same Mcl-1-dependent cell lines.[1]AZD-5991: Induces apoptosis in Mcl-1 dependent cell lines.[8]
Correlation High concordance between predicted Mcl-1 dependence and sensitivity to Mcl-1 targeting BH3 mimetics.[5][8]Strong positive correlation with traditional BH3 profiling (Pearson correlation coefficient of 0.8918).[6]

Experimental Protocol: BH3 Profiling for Mcl-1 Dependence via Flow Cytometry

This protocol details the steps for intracellular BH3 (iBH3) profiling to determine Mcl-1 dependence by measuring cytochrome c release using flow cytometry.[4]

Materials
  • Cells of Interest: Single-cell suspension.

  • BH3 Peptides:

    • Mcl-1 specific: MS1 peptide (recommended for higher potency) or NOXA peptide.

    • Positive Control: BIM peptide (pan-BCL-2 inhibitor).

    • Negative Control: PUMA2A peptide or DMSO.

  • Buffers:

    • Mannitol Experimental Buffer (MEB): 10 mM HEPES pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.[9]

    • FACS Stain Buffer.

  • Reagents:

    • Digitonin.

    • Formaldehyde.

    • Fluorescently conjugated anti-cytochrome c antibody.

    • Nuclear stain (e.g., DAPI).

  • Equipment:

    • 384-well plates.

    • Flow cytometer.

Procedure
  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Perform cell surface staining with fluorescently labeled antibodies to identify cell populations of interest, if necessary.

    • Wash cells and resuspend in MEB.

  • Peptide Plate Preparation:

    • Prepare serial dilutions of BH3 peptides in MEB in a 384-well plate.

  • Cell Permeabilization and Peptide Exposure:

    • Permeabilize cells by adding a working concentration of digitonin.

    • Immediately add the permeabilized cells to the peptide plate.

    • Incubate for 60 minutes at room temperature.[4]

  • Fixation and Staining:

    • Fix the cells by adding formaldehyde.

    • Wash the cells and then perform intracellular staining with an anti-cytochrome c antibody.

    • Add a nuclear stain for DNA content analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on single cells and then on the cell population of interest.

    • Quantify the percentage of cytochrome c negative cells for each peptide treatment.[4]

Signaling Pathway and Experimental Workflow Diagrams

BH3_Profiling_Pathway Bcl-2 Family Signaling and BH3 Profiling Mechanism cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_BH3_Peptides BH3 Profiling Peptides Mcl1 Mcl-1 BaxBak BAX / BAK Mcl1->BaxBak inhibits Bim BIM / BID (Activators) Mcl1->Bim sequesters Bcl2 Bcl-2 / Bcl-xL Bcl2->BaxBak inhibits Bcl2->Bim sequesters Mitochondrion Mitochondrion BaxBak->Mitochondrion forms pores Bim->BaxBak activates MS1 MS1 / NOXA (Mcl-1 specific) MS1->Mcl1 inhibits BAD BAD (Bcl-2/xL specific) BAD->Bcl2 inhibits CytoC Cytochrome C Release Mitochondrion->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Bcl-2 signaling and BH3 profiling.

BH3_Profiling_Workflow BH3 Profiling Experimental Workflow start Start: Single-cell suspension surface_stain Optional: Surface Marker Staining start->surface_stain permeabilize Permeabilize Cells (Digitonin) surface_stain->permeabilize peptide_exposure Expose to BH3 Peptides (MS1, NOXA, etc.) in 384-well plate permeabilize->peptide_exposure fixation Fix Cells (Formaldehyde) peptide_exposure->fixation cyto_c_stain Intracellular Staining: Anti-Cytochrome c Ab fixation->cyto_c_stain flow_cytometry Analyze by Flow Cytometry cyto_c_stain->flow_cytometry data_analysis Data Analysis: % Cytochrome c Negative Cells flow_cytometry->data_analysis end End: Determine Mcl-1 Dependence data_analysis->end

References

Overcoming Venetoclax Resistance in Multiple Myeloma: A Comparative Guide to ABBV-467 and Alternative BCL-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to the BCL-2 inhibitor venetoclax (B612062) presents a significant clinical challenge in the treatment of multiple myeloma. This guide provides a comparative overview of the investigational MCL-1 inhibitor, ABBV-467, and other emerging therapeutic alternatives designed to counteract this resistance. The information presented herein is based on preclinical data and is intended to inform research and development efforts in this critical area of oncology.

The Challenge of Venetoclax Resistance

Venetoclax has shown notable efficacy in a subset of multiple myeloma patients, particularly those with the t(11;14) translocation, which is associated with high BCL-2 expression. However, both intrinsic and acquired resistance are common and often linked to the upregulation of other anti-apoptotic proteins from the BCL-2 family, primarily Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL). These proteins can sequester pro-apoptotic partners, thereby bypassing BCL-2 inhibition and allowing cancer cells to survive. This understanding has spurred the development of targeted inhibitors against MCL-1 and BCL-XL.

This compound: A Potent and Selective MCL-1 Inhibitor

This compound is a novel, highly potent, and selective small molecule inhibitor of MCL-1. By binding to MCL-1, this compound disrupts its interaction with pro-apoptotic proteins, thereby triggering apoptosis in MCL-1-dependent cancer cells. Preclinical studies have demonstrated its efficacy in various hematological malignancy models, including multiple myeloma.

A significant concern with this compound is the observation of increased cardiac troponin levels in a portion of patients in a first-in-human trial, suggesting potential cardiotoxicity.[1][2][3] This finding may represent a class effect for MCL-1 inhibitors and is a critical consideration for its future development.[1][2]

Comparative Preclinical Efficacy

This section compares the preclinical performance of this compound with other investigational BCL-2 family inhibitors in multiple myeloma models. Due to the absence of direct head-to-head studies, the data is compiled from various independent preclinical investigations.

In Vitro Efficacy in Multiple Myeloma Cell Lines

The following table summarizes the in vitro activity of this compound and other relevant inhibitors against various multiple myeloma cell lines.

CompoundTargetCell LineIC50 / EC50 (nM)Reference
This compound MCL-1AMO-10.16[4]
H9290.47[4]
MV4-113.91[4]
S63845 MCL-1KMS12-BMSensitive (IC50 not specified)
MM.1SResistant (IC50 not specified)
AMG-176 MCL-1OPM-2Potent (IC50 not specified)[4]
A-1155463 BCL-XLKMS12PE (Ven-R)Synergistic with Venetoclax
KMS27 (Ven-R)Synergistic with Venetoclax
In Vivo Efficacy in Multiple Myeloma Xenograft Models

The table below outlines the in vivo antitumor activity of this compound and its comparators in mouse xenograft models of multiple myeloma.

CompoundModelDosingOutcomeReference
This compound AMO-1 xenograft3.13, 6.25, 12.5 mg/kg i.v. (single dose)46-97% tumor growth inhibition. Complete tumor regression at 12.5 mg/kg.[4]
This compound + Venetoclax OCI-AML2 xenograft (resistant to this compound monotherapy)Not specified99% tumor growth inhibition.[4]
AMG-176 OPM-2 xenograft20-60 mg/kg p.o. (daily)Robust tumor growth inhibition with complete regression at higher doses.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of resistance and the experimental approaches used to study these compounds, the following diagrams are provided in DOT language.

Venetoclax_Resistance_Pathway Mechanism of Venetoclax Resistance in Multiple Myeloma Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters Apoptosis Apoptosis MCL1 MCL-1 MCL1->Pro_Apoptotic Sequesters Resistance Cell Survival & Resistance MCL1->Resistance BCLXL BCL-XL BCLXL->Pro_Apoptotic Sequesters BCLXL->Resistance Pro_Apoptotic->Apoptosis Induces ABBV467 This compound ABBV467->MCL1 Inhibits BCLXLi BCL-XL Inhibitors BCLXLi->BCLXL Inhibits

Caption: Venetoclax resistance signaling pathway in multiple myeloma.

Experimental_Workflow Preclinical Evaluation Workflow for BCL-2 Family Inhibitors cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Venetoclax-Resistant Multiple Myeloma Cell Lines Treatment Treat with This compound or Alternatives CellLines->Treatment Viability Cell Viability Assays (e.g., MTS, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining) Treatment->Apoptosis Efficacy Determine Tumor Growth Inhibition (TGI) Viability->Efficacy Inform Apoptosis->Efficacy Inform Xenograft Establish Xenograft Models in Immunocompromised Mice Dosing Administer Compound (i.v. or p.o.) Xenograft->Dosing TumorMeasurement Monitor Tumor Volume and Body Weight Dosing->TumorMeasurement TumorMeasurement->Efficacy

References

A Head-to-Head In Vitro Comparison of Leading Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a pivotal and high-priority target in oncology. Its overexpression is implicated in the pathogenesis and survival of a multitude of cancers, and it is a key factor in resistance to various chemotherapeutic agents. This guide provides an objective in vitro comparison of prominent Mcl-1 inhibitors, focusing on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation. The data presented herein is collated from publicly available research to facilitate an informed assessment of these compounds for research and drug development purposes.

Biochemical and Cellular Performance at a Glance

The following tables summarize key quantitative data for several leading Mcl-1 inhibitors, offering a direct comparison of their binding affinity, selectivity, and efficacy in cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Potency and Selectivity of Mcl-1 Inhibitors
InhibitorAssay TypeTargetKiIC50Selectivity vs. Bcl-2Selectivity vs. Bcl-xLReference
S63845 TR-FRETHuman Mcl-1-< 1.2 nM>10,000-fold>10,000-fold[1]
AZD5991 FRETHuman Mcl-1200 pM0.72 nM>5,000-fold>8,000-fold[1]
AMG-176 TR-FRETHuman Mcl-10.06 nM->15,000-fold>11,000-fold[1]
A-1210477 FRETHuman Mcl-10.45 nM~1 µM (Mcl-1-NOXA Interaction)>100-fold>100-fold[2]
Mcl-1 Inhibitor 9 TR-FRETHuman Mcl-1< 200 pM-High (details not specified)High (details not specified)[2]
UMI-77 FPHuman Mcl-10.49 µmol/L1.43 µmol/L (Mcl-1/Bax disruption)>30-fold>30-fold[3]

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FRET: Fluorescence Resonance Energy Transfer; FP: Fluorescence Polarization.

Table 2: In Vitro Cellular Activity of Mcl-1 Inhibitors in Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 / GI50Reference
S63845 MOLM-13Acute Myeloid Leukemia11 nM[1]
MV-4-11Acute Myeloid Leukemia9 nM[1]
NCI-H929Multiple Myeloma39 nM[1]
AZD5991 MOLM-13Acute Myeloid Leukemia12 nM[1]
MV-4-11Acute Myeloid Leukemia11 nM[1]
NCI-H929Multiple Myeloma18 nM[1]
AMG-176 MOLM-13Acute Myeloid Leukemia3.6 nM[1]
MV-4-11Acute Myeloid Leukemia1.3 nM[1]
NCI-H929Multiple Myeloma1.2 nM[1]
A-1210477 H2110, H23Non-Small Cell Lung Cancer< 10 µM[2]
Mcl-1 Inhibitor 9 NCI-H929Multiple Myeloma120 nM[2]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Mechanism of Action: Restoring Apoptosis

Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Mcl-1 inhibitors are designed to bind with high affinity to the BH3-binding groove of Mcl-1, thereby displacing these pro-apoptotic partners. The released Bak and Bim can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.

Mcl1_Pathway cluster_survival Cell Survival (Mcl-1 Active) cluster_apoptosis Apoptosis Induction (Mcl-1 Inhibited) Mcl1 Mcl-1 Bak_Bim_inactive Bak / Bim (Sequestered) Mcl1->Bak_Bim_inactive Sequesters Apoptosis_blocked Apoptosis Blocked Mcl1_inhibitor Mcl-1 Inhibitor Mcl1_inhibited Mcl-1 Mcl1_inhibitor->Mcl1_inhibited Binds & Inhibits Bak_Bim_active Bak / Bim (Released & Active) Mcl1_inhibited->Bak_Bim_active Displaces MOMP MOMP Bak_Bim_active->MOMP Caspase Caspase Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mcl-1 signaling pathway in survival and apoptosis.

Detailed Experimental Protocols

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay quantifies the binding affinity of inhibitors to Mcl-1 by measuring the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from Bim or Bak).

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody (e.g., anti-His) to an acceptor fluorophore (e.g., d2) conjugated to a BH3 peptide. When the BH3 peptide is bound to the tagged Mcl-1 protein, the proximity of the donor and acceptor allows for FRET. A competitive inhibitor will displace the labeled peptide, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 3x Mcl-1 TR-FRET assay buffer and dilute to 1x with distilled water.

    • Dilute the Terbium-labeled anti-His antibody (donor) and the dye-labeled BH3 peptide (acceptor) 200-fold in 1x assay buffer.

    • Prepare serial dilutions of the test inhibitor. A 12-point, 3-fold serial dilution is recommended. The final DMSO concentration should be kept below 1%.

    • Dilute recombinant human Mcl-1 protein in 1x assay buffer to the desired concentration (e.g., 3.34 ng/µl).[4]

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted Mcl-1 protein to all wells except the negative control.

    • Add a mixture of the donor antibody and acceptor peptide to all wells.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[5]

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

    • Use a time-resolved setting with a delay (e.g., 100 µs) and integration time (e.g., 200 µs).[5]

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cellular Assay: Cell Viability (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an Mcl-1 inhibitor.

Principle: Viable cells with active metabolism can reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[1]

    • For adherent cells, incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment. Suspension cells can be treated immediately.

  • Compound Treatment:

    • Prepare serial dilutions of the Mcl-1 inhibitor.

    • Add the desired concentrations of the inhibitor to the wells and incubate for a specified period (e.g., 48-72 hours).[1]

  • MTT/MTS Addition and Incubation:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

    • For MTS: Add 20 µL of MTS solution (containing PES) to each well and incubate for 1-4 hours at 37°C.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • For MTT: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.[1][7] Shake the plate for 10 minutes to dissolve the formazan crystals.

    • For MTS: No solubilization step is required as the formazan product is soluble.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[1][7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC50 or GI50 value using a non-linear regression model.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET Assay FP Fluorescence Polarization AlphaLISA AlphaLISA Cell_Viability Cell Viability (MTT, MTS, etc.) Apoptosis_Assay Apoptosis Assay (Caspase-Glo, Annexin V) Co_IP Co-Immunoprecipitation Inhibitor Mcl-1 Inhibitor Inhibitor->TR_FRET Binding Affinity (Ki, IC50) Inhibitor->FP Binding Affinity Inhibitor->AlphaLISA Binding Affinity Inhibitor->Cell_Viability Cellular Potency (IC50/GI50) Inhibitor->Apoptosis_Assay Apoptosis Induction Inhibitor->Co_IP Target Engagement

References

Validating Mcl-1 Expression as a Predictive Biomarker for ABBV-467: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for numerous cancer types and a key mediator of resistance to various therapies. Its overexpression is frequently associated with poor prognosis, making it a compelling target for cancer drug development. This guide provides a comprehensive comparison of the Mcl-1 inhibitor ABBV-467 with other alternatives, supported by experimental data, to aid in the validation of Mcl-1 expression as a predictive biomarker.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Mcl-1.[1] By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway and inducing cancer cell death. Preclinical studies have demonstrated its efficacy in various hematological malignancy models. However, the clinical development of this compound has been challenged by observations of cardiac troponin increases in patients, a potential on-target toxicity.[1][2] This underscores the critical need for robust predictive biomarkers to identify patient populations most likely to benefit from this compound with an acceptable safety profile.

Mcl-1 Expression: An Imperfect Predictive Biomarker

While Mcl-1 overexpression is a rational basis for sensitivity to Mcl-1 inhibitors, clinical and preclinical evidence suggests that Mcl-1 expression level alone is an imperfect predictor of response. This has prompted research into additional biomarkers and a deeper understanding of the Mcl-1 signaling pathway to refine patient selection strategies.

Data Presentation: Comparative Efficacy of Mcl-1 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable Mcl-1 inhibitors. It is important to note that direct comparisons of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical Potency and Selectivity of Mcl-1 Inhibitors

InhibitorAssay TypeTargetKiIC50Selectivity vs. Bcl-2/Bcl-xLReference
This compound TR-FRETHuman Mcl-1<0.01 nM->20,000-fold[1]
AZD5991 FRETHuman Mcl-1200 pM0.72 nM>5,000-fold vs Bcl-2, >8,000-fold vs Bcl-xL
AMG-176 TR-FRETHuman Mcl-10.06 nM->15,000-fold vs. BCL-2, >11,000-fold vs. BCL-xL
S63845 TR-FRETHuman Mcl-1-<1.2 nM>10,000-fold vs. BCL-2/BCL-xL

Table 2: In Vitro Cellular Activity of Mcl-1 Inhibitors in Hematological Malignancy Cell Lines

Cell LineCancer TypeThis compound EC50 (nM)AZD5991 IC50 (nM)AMG-176 IC50 (µM)S63845 IC50 (nM)
AMO-1Multiple MyelomaSubnanomolar---
H929Multiple MyelomaSubnanomolar---
MV4-11Acute Myeloid LeukemiaSubnanomolar---
OCI-LY1Diffuse Large B-cell Lymphoma--0.21-
TMD8Diffuse Large B-cell Lymphoma--1.45-
DOHH-2Double Hit Lymphoma--0.23-
RamosBurkitt's Lymphoma--0.31-

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
AMO-1 (Multiple Myeloma)This compound (3.13, 6.25, 12.5 mg/kg)Single IV dose46-97%[2]
OCI-AML2 (Acute Myeloid Leukemia)This compound + Venetoclax-Significant tumor growth inhibition[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mcl-1 Expression Analysis by Immunohistochemistry (IHC)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a protein block solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Mcl-1 (e.g., rabbit monoclonal) at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Analysis: Mcl-1 expression is scored based on the intensity and percentage of stained tumor cells.

In Vitro Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
  • Reagents: Recombinant human Mcl-1 protein, a fluorescently labeled tracer (e.g., a BH3 peptide), and the test compound (this compound or other inhibitors).

  • Assay Principle: The assay measures the disruption of the interaction between Mcl-1 and the fluorescent tracer by the inhibitor. In the absence of an inhibitor, the tracer binds to Mcl-1, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

  • Procedure:

    • A constant concentration of Mcl-1 and the tracer are incubated in a microplate.

    • Serial dilutions of the test compound are added.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The TR-FRET signal is read using a plate reader.

  • Data Analysis: The decrease in the FRET signal is plotted against the inhibitor concentration to determine the IC50 or Ki value.

Cellular Apoptosis Assay (Annexin V Staining)
  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the Mcl-1 inhibitor for a specified duration.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye (e.g., Propidium Iodide - PI) are added.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the inhibitor.[3][4][5][6][7]

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.[8][9][10][11][12]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The Mcl-1 inhibitor is administered via a clinically relevant route (e.g., intravenously or orally) at various doses and schedules.

  • Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and overall health of the mice are also monitored for toxicity assessment.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., IHC for Mcl-1, cleaved caspase-3).

Mandatory Visualizations

Mcl1_Signaling_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Inhibitor Mcl-1 Inhibitor Mcl1 Mcl-1 Bak Bak Mcl1->Bak sequesters Bax Bax Mcl1->Bax sequesters Apoptosis Apoptosis Bak->Apoptosis triggers Bax->Apoptosis triggers Bim Bim Bim->Mcl1 binds to Puma Puma Puma->Mcl1 binds to Noxa Noxa Noxa->Mcl1 binds to ABBV467 This compound ABBV467->Mcl1 inhibits Experimental_Workflow start Start: Hypothesis Mcl-1 expression predicts response to this compound cell_line_selection Cell Line Panel Selection (Varying Mcl-1 Expression) start->cell_line_selection mcl1_quantification Quantify Mcl-1 Expression (IHC, Western Blot, qPCR) cell_line_selection->mcl1_quantification in_vitro_assays In Vitro Efficacy Studies mcl1_quantification->in_vitro_assays data_analysis Correlational Data Analysis Mcl-1 expression vs. Drug Sensitivity mcl1_quantification->data_analysis binding_assay Binding Affinity (TR-FRET) in_vitro_assays->binding_assay viability_assay Cell Viability (e.g., CellTiter-Glo) in_vitro_assays->viability_assay apoptosis_assay Apoptosis Induction (Annexin V) in_vitro_assays->apoptosis_assay viability_assay->data_analysis in_vivo_models In Vivo Xenograft Models apoptosis_assay->in_vivo_models tgi_studies Tumor Growth Inhibition Studies in_vivo_models->tgi_studies pd_analysis Pharmacodynamic Analysis (Biomarker modulation) tgi_studies->pd_analysis pd_analysis->data_analysis biomarker_validation Biomarker Validation (Sensitivity & Specificity) data_analysis->biomarker_validation end Conclusion: Validated Predictive Biomarker? biomarker_validation->end

References

Comparative Analysis of Cross-Resistance Profiles of ABBV-467 and Other BH3 Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of the novel MCL-1 inhibitor, ABBV-467, with other prominent BH3 mimetics, namely the BCL-2 inhibitor venetoclax (B612062) and the BCL-2/BCL-xL inhibitor navitoclax (B1683852). The information presented is collated from preclinical studies and is intended to inform research and drug development efforts in the field of targeted cancer therapy.

Introduction to BH3 Mimetics and Resistance

BH3 mimetics are a class of targeted therapies designed to induce apoptosis in cancer cells by inhibiting anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins. Venetoclax specifically targets BCL-2, navitoclax targets BCL-2 and BCL-xL, and this compound is a highly selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[1] A significant challenge in the clinical use of BH3 mimetics is the development of resistance. A primary mechanism of acquired resistance to BCL-2 inhibition by venetoclax is the upregulation of other anti-apoptotic proteins, particularly MCL-1.[2][3] This phenomenon, known as apoptosis pathway reprogramming, can lead to a lack of response to continued BCL-2 inhibition but may create new vulnerabilities that can be exploited by other targeted agents.

Cross-Resistance Landscape: this compound vs. Other BH3 Mimetics

Preclinical evidence strongly suggests a lack of cross-resistance between venetoclax and MCL-1 inhibitors like this compound. In fact, venetoclax-resistant cancer cells often exhibit heightened sensitivity to MCL-1 inhibition. This is because the resistance mechanism, upregulation of MCL-1, creates a new dependency for the cancer cell's survival.

Signaling Pathway of BCL-2 Family Proteins and BH3 Mimetics

BCL2_Family_Signaling BCL-2 Family Apoptotic Signaling and BH3 Mimetic Action BCL2 BCL2 BAX BAX BCL2->BAX sequesters BCLxL BCLxL BAK BAK BCLxL->BAK sequesters MCL1 MCL1 MCL1->BAK sequesters Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis BIM BIM BIM->BCL2 binds/inhibits PUMA PUMA PUMA->BCLxL binds/inhibits NOXA NOXA NOXA->MCL1 binds/inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits Navitoclax Navitoclax Navitoclax->BCL2 inhibits Navitoclax->BCLxL inhibits This compound This compound This compound->MCL1 inhibits

Caption: BCL-2 family signaling pathway and BH3 mimetic targets.

Quantitative Comparison of BH3 Mimetic Activity

The following tables summarize the in vitro activity of this compound and other BH3 mimetics in various cancer cell lines, including those with acquired resistance to venetoclax.

Table 1: In Vitro Activity of this compound in Hematologic Malignancy Cell Lines

Cell LineCancer TypeThis compound EC50 (nM)Reference
AMO-1Multiple Myeloma0.16[4]
H929Multiple Myeloma0.47[4]
MV4-11Acute Myeloid Leukemia (AML)3.91[4]
DLD-1Colorectal Adenocarcinoma>10000[4]

Table 2: Venetoclax Sensitivity in Parental and Venetoclax-Resistant (VEN-RE) AML Cell Lines

Cell LineParental IC50 (µM)VEN-RE IC50 (µM)Fold ChangeReference
OCI-AML20.150 ± 0.0533.095 ± 0.77921[5]
MV-4-110.138 ± 0.04313.753 ± 4.42269[5]
MOLM-130.037 ± 0.0193.263 ± 1.73088[5]

Table 3: Cross-Resistance and Collateral Sensitivity to MCL-1 Inhibitors in Venetoclax-Resistant Multiple Myeloma Cell Lines

| Cell Line | Parental Venetoclax IC50 | Resistant Venetoclax IC50 | Parental S63845 (MCL-1i) IC50 | Resistant S63845 (MCL-1i) IC50 | Reference | |---|---|---|---|---| | KMS12PE | ~0.01 µM | >0.1 µM | >1 µM | ~0.1 µM |[6] | | KMS27 | ~0.01 µM | >0.1 µM | >1 µM | ~0.1 µM |[6] |

Note: S63845 is another potent and selective MCL-1 inhibitor, and its activity is expected to be comparable to this compound in this context.

The data clearly indicate that cell lines with acquired resistance to venetoclax, characterized by a significant increase in their IC50 values, can become sensitive to MCL-1 inhibition.

Logical Relationship of BH3 Mimetic Resistance and Collateral Sensitivity

Resistance_Logic Logical Flow of BH3 Mimetic Resistance and Collateral Sensitivity Start Start Venetoclax_Treatment Initial Venetoclax Treatment Start->Venetoclax_Treatment BCL2_Inhibition BCL-2 Inhibition Venetoclax_Treatment->BCL2_Inhibition Apoptosis_Induction Apoptosis in Sensitive Cells BCL2_Inhibition->Apoptosis_Induction Resistance_Development Development of Resistance BCL2_Inhibition->Resistance_Development MCL1_Upregulation Upregulation of MCL-1 Resistance_Development->MCL1_Upregulation Common BCL2_Mutation BCL-2 Mutation Resistance_Development->BCL2_Mutation Less Common Other_Mechanisms Other Resistance Mechanisms Resistance_Development->Other_Mechanisms Various Venetoclax_Ineffective Venetoclax Becomes Ineffective MCL1_Upregulation->Venetoclax_Ineffective MCL1_Dependency Increased Dependency on MCL-1 MCL1_Upregulation->MCL1_Dependency ABBV467_Treatment Treatment with this compound MCL1_Dependency->ABBV467_Treatment MCL1_Inhibition MCL-1 Inhibition ABBV467_Treatment->MCL1_Inhibition Apoptosis_Restored Apoptosis Restored in Resistant Cells MCL1_Inhibition->Apoptosis_Restored

Caption: Logical flow of resistance development and subsequent sensitivity to MCL-1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are summarized protocols for key experiments cited in the literature.

Generation of Venetoclax-Resistant Cell Lines
  • Principle: To mimic the clinical development of drug resistance, cancer cell lines are continuously exposed to gradually increasing concentrations of venetoclax over an extended period.[6][7]

  • Protocol:

    • Start with a parental, venetoclax-sensitive cell line.

    • Culture the cells in the presence of a low concentration of venetoclax (e.g., near the IC50 value).

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of venetoclax in the culture medium.

    • This process of dose escalation is continued over several months until a cell population is established that can proliferate in the presence of a high concentration of venetoclax (e.g., >1 µM).

    • The resistance of the resulting cell line is confirmed by comparing its venetoclax IC50 value to that of the parental cell line using a cell viability assay.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which is an indicator of metabolically active cells.[8][9]

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Treat the cells with a serial dilution of the BH3 mimetic (e.g., this compound, venetoclax, navitoclax) for a specified period (e.g., 48 or 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 or EC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V Staining)
  • Principle: Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.[10]

  • Protocol:

    • Treat cells with the BH3 mimetic(s) for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, PE) and a viability dye like PI or 7-AAD.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in different stages: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Dynamic BH3 Profiling
  • Principle: This functional assay measures the mitochondrial outer membrane permeabilization (MOMP) in response to BH3 peptides to determine the apoptotic priming of a cell and its dependency on specific anti-apoptotic proteins.[11][12]

  • Protocol:

    • Harvest and permeabilize cells with a mild detergent like digitonin (B1670571) to allow entry of BH3 peptides while keeping the mitochondria intact.

    • Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations.

    • These peptides will compete for binding to anti-apoptotic proteins, potentially liberating BAX/BAK and inducing MOMP.

    • Assess MOMP by measuring the release of cytochrome c from the mitochondria using flow cytometry with a cytochrome c-specific antibody.

    • A greater release of cytochrome c in response to a specific BH3 peptide indicates a higher dependency on the corresponding anti-apoptotic protein for survival.

Experimental Workflow for Assessing Cross-Resistance

Experimental_Workflow Experimental Workflow for Assessing Cross-Resistance cluster_assays Comparative Assays Start Start Cell_Line_Selection Select Parental Cancer Cell Line Start->Cell_Line_Selection Generate_Resistant_Line Generate Venetoclax-Resistant (VEN-R) Line Cell_Line_Selection->Generate_Resistant_Line Characterize_Resistance Characterize Resistance (IC50, Western Blot for MCL-1) Generate_Resistant_Line->Characterize_Resistance Parental_Cells Parental_Cells Characterize_Resistance->Parental_Cells VEN_R_Cells VEN_R_Cells Characterize_Resistance->VEN_R_Cells Viability_Assay Perform Cell Viability Assays Apoptosis_Assay Perform Apoptosis Assays Viability_Assay->Apoptosis_Assay BH3_Profiling Perform BH3 Profiling Apoptosis_Assay->BH3_Profiling Data_Analysis Analyze Data (Compare IC50s, Apoptosis Rates) BH3_Profiling->Data_Analysis Conclusion Draw Conclusions on Cross-Resistance Data_Analysis->Conclusion Parental_Cells->Viability_Assay VEN_R_Cells->Viability_Assay

Caption: Workflow for evaluating cross-resistance between BH3 mimetics.

Conclusion

The available preclinical data strongly support the rationale for using MCL-1 inhibitors, such as this compound, to treat cancers that have developed resistance to the BCL-2 inhibitor venetoclax. The primary mechanism of venetoclax resistance, the upregulation of MCL-1, creates a therapeutic vulnerability that can be effectively targeted by this compound. This lack of cross-resistance and the potential for collateral sensitivity highlight a promising strategy for sequential or combination therapies with different BH3 mimetics to overcome drug resistance and improve patient outcomes. Further clinical investigation is warranted to validate these preclinical findings.

References

A Comparative Safety Analysis of ABBV-467 and Other Mcl-1 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has emerged as a critical and promising target in oncology. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against conventional therapies. This has spurred the development of a new class of targeted agents known as Mcl-1 inhibitors. However, the journey of these inhibitors through clinical trials has been fraught with challenges, primarily concerning their safety profiles. This guide provides a comparative analysis of the safety and preclinical data of ABBV-467 and other notable Mcl-1 inhibitors, offering valuable insights for the research and drug development community.

Comparative Safety and Efficacy Data

The clinical development of several Mcl-1 inhibitors has been halted or terminated due to significant safety concerns, most notably cardiotoxicity. The following table summarizes the key adverse events and efficacy data from clinical trials of prominent Mcl-1 inhibitors.

Drug Name (Company)Clinical Trial IdentifierMost Common Adverse Events (All Grades)Key Grade ≥3 Adverse EventsCardiac ToxicityEfficacy HighlightsDevelopment Status
This compound (AbbVie)NCT04178902N/AN/AIncreased cardiac troponin levels in 4 of 8 patients.[1][2]Disease control in 1 patient.[1]Terminated[3][4]
AZD5991 (AstraZeneca)NCT03218683Diarrhea (59.0%), Nausea (55.1%), Vomiting (47.4%).[5][6][7]Febrile neutropenia (17.9%), Anemia (15.4%), Sepsis (12.8%).[6]Asymptomatic troponin I or T elevations (10.3%), Myocarditis (Grade 2 DLT).[5][6][7]3 objective responses in MDS patients.[5][7]Terminated[4][5]
Tapotoclax (AMG-176) (Amgen)NCT05209152Nausea (85%), Fatigue (43%), Diarrhea (29%).[8][9][10]Nausea (14%).[10]Arrhythmias (possibly related, self-resolved), no clinically significant troponin elevations.[8][9]Transient blast reduction and decreased RBC transfusion burden in some MDS patients.[8][9]Terminated (lack of clinical activity)[8][9]
MIK665 (S64315) (Novartis/Servier)NCT02979366Nausea, Vomiting, Diarrhea.[11]N/ADose-limiting cardiac toxicities at the highest dose.[11]Lack of single-agent efficacy.[11]Terminated[4][11]
PRT1419 (Prelude Therapeutics)NCT04837677Nausea (50.0%), Diarrhea (46.2%), Vomiting (46.2%).[12]Neutropenia (11.5%).[12]No increased troponin or heart failure observed.[12]BAX and caspase 3 activation observed.[12]Terminated[4]
AMG-397 (Amgen)NCT03465540N/AN/ADose-limiting cardiac toxicity.[13]N/ATerminated[4][13]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess the safety and efficacy of Mcl-1 inhibitors, the following diagrams illustrate the Mcl-1 signaling pathway, a typical preclinical safety assessment workflow, and a common experimental workflow for evaluating apoptosis.

Mcl1_Signaling_Pathway cluster_Stimuli Apoptotic Stimuli cluster_Pro_Apoptotic Pro-Apoptotic (BH3-only) cluster_Anti_Apoptotic Anti-Apoptotic (Bcl-2 family) cluster_Effectors Apoptosis Effectors Chemotherapy Chemotherapy Bim Bim Chemotherapy->Bim Radiation Radiation Puma Puma Radiation->Puma Growth Factor Withdrawal Growth Factor Withdrawal Noxa Noxa Growth Factor Withdrawal->Noxa Mcl-1 Mcl-1 Bim->Mcl-1 inhibits Bcl-2 Bcl-2 Puma->Bcl-2 inhibits Noxa->Mcl-1 inhibits Bak Bak Mcl-1->Bak inhibits Bax Bax Bcl-2->Bax inhibits Bcl-xL Bcl-xL Bcl-xL->Bax inhibits Apoptosis Apoptosis Bak->Apoptosis Bax->Apoptosis Mcl-1_inhibitor Mcl-1 Inhibitors (e.g., this compound) Mcl-1_inhibitor->Mcl-1 inhibits

Mcl-1 Signaling Pathway in Apoptosis

Preclinical_Safety_Workflow Start Lead Compound Identification In_Vitro In Vitro Safety Screening (Cardiomyocytes, Hepatocytes, etc.) Start->In_Vitro In_Vivo_Tox In Vivo Toxicology Studies (Rodent & Non-rodent species) In_Vitro->In_Vivo_Tox Promising Candidates Dose_Escalation Dose Range Finding Studies In_Vivo_Tox->Dose_Escalation GLP_Tox GLP Toxicology & Safety Pharmacology Dose_Escalation->GLP_Tox IND IND-Enabling Studies & Submission GLP_Tox->IND

Preclinical Safety Assessment Workflow

Apoptosis_Assay_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Mcl-1 Inhibitor Cell_Culture->Treatment Incubation Incubation (Time course) Treatment->Incubation Caspase_Assay Caspase-3/7 Activation Assay Incubation->Caspase_Assay Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Incubation->Mito_Potential Data_Analysis Data Analysis Caspase_Assay->Data_Analysis Mito_Potential->Data_Analysis

References

Safety Operating Guide

Essential Safety and Disposal Guidance for the Investigational Compound ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of a potent, investigational chemical compound based on established best practices for laboratory safety and hazardous waste management. A specific, official Safety Data Sheet (SDS) for ABBV-467 was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific instructions provided in the official SDS from the manufacturer or supplier before handling or disposing of this compound.

The proper management and disposal of investigational pharmaceutical compounds like this compound, a selective MCL-1 inhibitor, are critical for ensuring personnel safety and environmental protection. All disposal procedures must comply with local, state, and federal regulations.

Pre-Disposal and Handling Protocol

Before any disposal procedures are initiated, it is imperative to have a comprehensive understanding of the compound's properties as outlined in its Safety Data Sheet (SDS). The SDS will provide critical information regarding toxicity, reactivity, and necessary personal protective equipment (PPE).

General Handling Precautions for Potent Compounds:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required. The SDS may specify additional PPE.

  • Spill Management: A spill kit appropriate for potent powder and solvent-based solutions should be readily available. Procedures for managing spills should be clearly defined in the laboratory's standard operating procedures (SOPs).

Step-by-Step Disposal Procedure for this compound Waste

The disposal of investigational compounds falls under the stringent regulations for hazardous pharmaceutical waste. Any materials that have come into contact with this compound are considered contaminated and must be disposed of accordingly.

  • Waste Characterization and Segregation:

    • Based on its nature as a potent investigational drug, this compound waste should be presumed hazardous. The specific hazardous waste codes (e.g., P-listed or U-listed) under the Resource Conservation and Recovery Act (RCRA) should be determined from the SDS or through analytical testing if necessary.[1]

    • Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous or biohazardous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Incompatible chemicals must be kept separate to prevent dangerous reactions.[1]

  • Containerization and Labeling:

    • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE (gloves, wipes, bench paper), and labware (vials, pipette tips), in a dedicated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect contaminated liquid waste, such as unused stock solutions or experimental media, in a separate, leak-proof, and shatter-resistant container.

    • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste with this compound" or "Aqueous waste with this compound"). Follow your institution's specific labeling requirements.

  • Storage of Hazardous Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are sealed at all times, except when adding waste.

    • The storage area should be secure and have secondary containment to capture any potential leaks.[1]

  • Final Disposal:

    • Do Not Dispose Down the Drain or in Regular Trash: Disposal of hazardous pharmaceutical waste into the sanitary sewer or municipal trash is strictly prohibited by the EPA.[1]

    • Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[2] Your institution's EHS department will coordinate the pickup and transport of the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • Incineration: High-temperature incineration is the most common and required method for destroying potent pharmaceutical compounds to prevent their release into the environment.[3]

Regulatory Framework for Pharmaceutical Waste

The disposal of laboratory and pharmaceutical waste is governed by several key regulations and agencies. Adherence to these guidelines is mandatory.

Regulatory Body Key Regulation/Role Relevance to this compound Disposal
Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)Sets the federal standards for the management and disposal of hazardous wastes, including many pharmaceuticals.[1][3]
State Environmental Agencies State-Specific Hazardous Waste RegulationsIndividual states may have more stringent requirements for pharmaceutical waste disposal than federal regulations.
Occupational Safety and Health Administration (OSHA) Hazard Communication StandardMandates that employers inform employees about chemical hazards through SDSs, labels, and training.
Department of Transportation (DOT) Hazardous Materials RegulationsGoverns the safe packaging, labeling, and transportation of hazardous waste from the laboratory to the disposal facility.[2]

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of an investigational compound like this compound.

Workflow for Investigational Compound Disposal cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_management Waste Management & Disposal A Acquire Compound & SDS B Review SDS for Hazards & Required PPE A->B CRITICAL STEP C Handle Compound in Ventilated Enclosure B->C D Generate Waste (Solid & Liquid) C->D E Segregate into Dedicated Hazardous Waste Containers D->E F Label Containers Correctly ('Hazardous Waste', Name) E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Waste Transported by Licensed Contractor H->I J Final Disposal via Incineration I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Standard Operating Procedure: Safe Handling of ABBV-467

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling, use, and disposal of the investigational compound ABBV-467. All personnel must review and understand these procedures before working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The specific toxicological properties of this compound are under investigation. Assume the compound is a potent, hazardous substance. Engineering controls (e.g., chemical fume hood) are the primary means of exposure control. The following PPE is mandatory.

Table 1: Required PPE for Handling this compound

Task Gowning Gloves Eye Protection Respiratory Protection Work Location
Handling Solid Compound (e.g., weighing, aliquoting)Disposable lab coat, solid-front gown with tight cuffsDouble-gloved (nitrile or neoprene)ANSI Z87.1-rated safety glasses with side shields or splash gogglesN95 or higher-rated respiratorChemical Fume Hood or Ventilated Balance Enclosure
Preparing Solutions (e.g., reconstitution in solvent)Disposable lab coatDouble-gloved (nitrile or neoprene)ANSI Z87.1-rated safety glasses with side shields or splash gogglesNot required if handled in a certified chemical fume hoodChemical Fume Hood
In Vitro Use (e.g., adding to cell culture)Disposable lab coatSingle pair, nitrile glovesANSI Z87.1-rated safety glassesNot required if handled in a certified biosafety cabinetBiosafety Cabinet (Class II)

Operational Plans: Step-by-Step Procedures

Weighing Solid this compound
  • Preparation: Don all required PPE as specified in Table 1. Decontaminate the work surface of the ventilated balance enclosure or chemical fume hood.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Dispensing: Using a dedicated, disposable spatula, carefully transfer the approximate amount of this compound powder to the weigh boat. Do not remove the primary container from the hood.

  • Final Weighing: Record the precise weight.

  • Cleanup: Secure the lid on the stock container. Carefully place the weigh boat with the compound into a secondary container (e.g., a 50 mL conical tube) for transport to the next workstation. Wipe the spatula with a solvent-dampened cloth (e.g., 70% ethanol) and dispose of it as solid chemical waste.

Reconstitution and Solution Preparation
  • Preparation: Perform all steps inside a certified chemical fume hood. Don appropriate PPE.

  • Solvent Addition: Using a calibrated pipette, add the required volume of the specified solvent (e.g., DMSO) directly to the vial or secondary container containing the weighed this compound.

  • Dissolution: Cap the vial securely and vortex until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Labeling: Clearly label the solution vial with the compound name (this compound), concentration, solvent, date, and user initials.

  • Storage: Store the stock solution under the conditions specified in the compound's analytical data sheet (e.g., -20°C, protected from light).

prep Preparation weigh Weigh Solid Compound (Ventilated Enclosure) prep->weigh 1. Don PPE transport Transport in Secondary Container weigh->transport 2. Secure Compound reconstitute Reconstitute in Solvent (Chemical Fume Hood) transport->reconstitute 3. Move to Hood aliquot Prepare Aliquots reconstitute->aliquot 4. Create Working Stocks store Store Stock & Aliquots (-20°C / -80°C) aliquot->store 5. Long-term Storage assay Use in Experiment (Biosafety Cabinet) aliquot->assay 6. Prepare for Assay

Caption: Workflow for preparing this compound from solid to experimental use.

Emergency and Disposal Plans

Spill Response
  • Small Spill (Powder):

    • DO NOT use a dry brush or towel.

    • Gently cover the spill with absorbent pads dampened with water to prevent aerosolization.

    • Wipe the area from the outside in, placing all contaminated materials into a sealed bag for disposal.

    • Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol).

  • Small Spill (Liquid):

    • Absorb the spill with chemical-absorbent pads.

    • Wipe the area from the outside in.

    • Place all contaminated materials into a sealed bag for disposal.

    • Decontaminate the surface as described above.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.

  • Inhalation: Move the affected person to fresh air.

  • Action: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer.

Waste Disposal

Proper waste segregation is critical to ensure safety and compliance.

Table 2: Waste Disposal Plan for this compound

Waste Type Description Disposal Container
Solid Chemical Waste Contaminated gloves, gowns, weigh boats, absorbent pads, plasticware.Labeled, sealed, hazardous chemical waste bag or container.
Liquid Chemical Waste Unused stock solutions, media containing this compound, solvent rinses.Labeled, sealed, hazardous liquid chemical waste container.
Sharps Waste Contaminated pipette tips, needles, serological pipettes.Labeled, puncture-proof sharps container for chemical contamination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.